molecular formula C9H7FO2 B107693 4-Fluorocinnamic acid CAS No. 459-32-5

4-Fluorocinnamic acid

Katalognummer: B107693
CAS-Nummer: 459-32-5
Molekulargewicht: 166.15 g/mol
InChI-Schlüssel: ISMMYAZSUSYVQG-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The shock loading of 4-fluorocinnamic acid (4-FCA) was treated using a rotating biological contactor (RBC).>This compound is a member of cinnamic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309863
Record name trans-4-Fluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14290-86-9, 459-32-5
Record name trans-4-Fluorocinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14290-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 459-32-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-Fluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-p-fluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorocinnamic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Fluorocinnamic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the CAS Number 459-32-5, is an aromatic organic compound and a halogenated derivative of cinnamic acid.[1] At room temperature, it typically appears as a white to off-white or light yellow crystalline powder.[1][2] The presence of a fluorine atom at the para-position of the phenyl ring imparts unique electronic characteristics and enhances the molecule's lipophilicity, making it a valuable intermediate in the synthesis of specialty chemicals, including pharmaceuticals and advanced materials.[1][3] The molecule's structure, featuring a carbon-carbon double bond and a carboxyl group, allows it to undergo reactions typical of both alkenes and carboxylic acids.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇FO₂[1]
Molecular Weight 166.15 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 209-210 °C
Boiling Point 281.6 °C at 760 mmHg[5]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.[1]
pKa 4.43 ± 0.10 (Predicted)[6]
InChI Key ISMMYAZSUSYVQG-ZZXKWVIFSA-N
SMILES O=C(O)/C=C/c1ccc(F)cc1

Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum typically shows multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the protons on the phenyl ring, and doublets for the alkene protons (~6.5 ppm and ~7.6 ppm). A broad singlet corresponding to the carboxylic acid proton is also observed.[2][7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carboxyl carbon, the carbons of the double bond, and the carbons of the fluorinated phenyl ring.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500–3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680–1700 cm⁻¹), and the C=C stretch of the alkene (~1620 cm⁻¹).[2][8]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The most common laboratory and industrial method for synthesizing this compound is the Knoevenagel condensation.[1][5] This reaction involves the condensation of 4-fluorobenzaldehyde with malonic acid, typically catalyzed by a weak base like pyridine, often with the addition of piperidine.[9][10][11]

Objective: To synthesize this compound from 4-fluorobenzaldehyde and malonic acid.

Materials:

  • 4-fluorobenzaldehyde

  • Malonic acid

  • Pyridine (reagent grade, as solvent and base)

  • Piperidine (catalytic amount)

  • Ethanol (optional, as a co-solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, thermometer, beaker, suction filtration apparatus)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-fluorobenzaldehyde (1 molar equivalent) and malonic acid (1-2 molar equivalents).[11]

  • Add pyridine to the flask to dissolve the reactants. The amount of pyridine should be sufficient to act as a solvent for the reaction.[11]

  • To this mixture, add a catalytic amount of piperidine (a few drops to a small percentage of the molar equivalents of the aldehyde).[9][10]

  • Heat the reaction mixture to a temperature of 80-85°C with continuous stirring. The evolution of carbon dioxide should be observed as the reaction progresses.[11]

  • After an initial period at 80-85°C (e.g., 1 hour), increase the temperature to reflux (around 110-115°C) and maintain for several hours (e.g., 3 hours) to ensure the completion of the reaction.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a significant volume of cold water.[11]

  • Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2). This will precipitate the this compound.[11]

  • Collect the precipitated solid by suction filtration and wash the crystals thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.[11]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or ethyl acetate, to yield pure this compound.[12]

  • Dry the purified crystals in a vacuum oven.

Biological Pathways and Applications

This compound is a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and anticancer agents.[13] Its derivatives have been studied for their potential as antimicrobial agents, with mechanisms of action that may involve interaction with the fungal plasma membrane.[14] While a specific signaling pathway directly modulated by this compound is not extensively documented, its structural analogs, cinnamic acid derivatives, have been shown to exhibit biological activities through various mechanisms, including the inhibition of the NF-κB signaling pathway.[15]

A notable biological pathway involving this compound is its biodegradation by microbial consortia. For instance, a consortium of Arthrobacter sp. and Ralstonia sp. has been shown to completely mineralize this compound.[4]

Biodegradation_of_4_Fluorocinnamic_acid cluster_arthrobacter Metabolism by Arthrobacter sp. G1 cluster_ralstonia Metabolism by Ralstonia sp. H1 FCA This compound FBA 4-Fluorobenzoic Acid FCA->FBA Side-chain degradation FAP 4-Fluoroacetophenone (Dead-end product) FCA->FAP Mineralization Mineralization & Fluoride Release FBA->Mineralization Arthrobacter Arthrobacter sp. G1 Ralstonia Ralstonia sp. H1

Biodegradation pathway of this compound.

The diagram above illustrates the proposed catabolic pathway of this compound by a bacterial consortium. Arthrobacter sp. strain G1 metabolizes this compound to 4-Fluorobenzoic acid, utilizing the two-carbon side chain for growth.[4] A minor side reaction can lead to the formation of 4-Fluoroacetophenone as a dead-end product.[4] Subsequently, Ralstonia sp. strain H1 is responsible for the further degradation of 4-Fluorobenzoic acid, leading to complete mineralization and the release of fluoride ions.[4] This pathway is significant for understanding the environmental fate of fluorinated aromatic compounds.

References

A Comprehensive Technical Guide to 4-Fluorocinnamic Acid (CAS: 459-32-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Fluorocinnamic acid (4-FCA), a versatile synthetic organic compound with significant applications in pharmaceutical research, drug development, and materials science. This document consolidates key physicochemical data, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on enzyme inhibition and modulation of cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

This compound (systematic name: (2E)-3-(4-fluorophenyl)prop-2-enoic acid) is a halogenated derivative of cinnamic acid.[1][2] The presence of a fluorine atom at the para position of the phenyl ring imparts unique electronic properties, enhancing its metabolic stability and bioavailability in medicinal chemistry applications.[3][4] Consequently, 4-FCA serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics.[5][6] Its conjugated structure also makes it a subject of interest in the development of photochemical and nonlinear optical materials.[4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 459-32-5[7]
Molecular Formula C₉H₇FO₂[7]
Molecular Weight 166.15 g/mol [7]
Appearance White to off-white crystalline powder[1][8]
Melting Point 209-211 °C[6][7][8]
Solubility Sparingly soluble in water; Soluble in ethanol, methanol, and DMSO.[1]
pKa 4.43 (Predicted)[9]
logP 1.92 (Calculated)[9]
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR δ (ppm) in DMSO-d6: 7.8-7.66 (m, 2H), 7.58 (d, J=16.0 Hz, 1H), 7.34-7.2 (m, 2H), 6.52 (d, J=16.0 Hz, 1H), 12.4 (s, 1H)[10]
¹³C NMR δ (ppm) in DMSO-d6: 167.6, 163.5 (d, J=247 Hz), 142.8, 131.0 (d, J=3.15 Hz), 130.5 (d, J=8.6 Hz), 119.2, 115.9 (d, J=21.7 Hz)[10]
IR (Infrared) Key absorptions (cm⁻¹): Carbonyl (C=O) stretch, C=C stretch, C-F stretch.[5][11][12]
Mass Spec (MS) Molecular Ion Peak (m/z): 166[11]

Synthesis of this compound

This compound is primarily synthesized through two classical organic reactions: the Knoevenagel condensation and the Perkin reaction. Both methods involve the condensation of 4-fluorobenzaldehyde with a suitable active methylene compound or anhydride.

Knoevenagel Condensation

The Knoevenagel condensation provides a high-yield route to 4-FCA.[13] This reaction involves the base-catalyzed condensation of 4-fluorobenzaldehyde with malonic acid, followed by decarboxylation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction Reaction 4-Fluorobenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Base (Pyridine/Piperidine) Base (Pyridine/Piperidine) Base (Pyridine/Piperidine)->Reaction Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction This compound This compound CO2 CO2 H2O H2O Reaction->this compound Reaction->CO2 Reaction->H2O

Caption: Knoevenagel condensation workflow for 4-FCA synthesis.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (approximately 115°C) for 4-6 hours. The progress of the reaction can be monitored by the evolution of CO₂ gas and confirmed by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the crude this compound by vacuum filtration. Wash the solid with cold water to remove any residual pyridine hydrochloride. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.[14]

Perkin Reaction

The Perkin reaction is another established method for synthesizing cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid.[15]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Intermediate & Products 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction Reaction 4-Fluorobenzaldehyde->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Base (Sodium Acetate) Base (Sodium Acetate) Base (Sodium Acetate)->Reaction Heat (180°C) Heat (180°C) Heat (180°C)->Reaction Mixed Anhydride Intermediate Mixed Anhydride Intermediate Hydrolysis Hydrolysis Mixed Anhydride Intermediate->Hydrolysis This compound This compound Reaction->Mixed Anhydride Intermediate Hydrolysis->this compound

Caption: Perkin reaction workflow for 4-FCA synthesis.

Experimental Protocol: Perkin Reaction

  • Reactant Mixture: In a dry round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (0.8 eq).[16][17]

  • Reaction: Heat the mixture in an oil bath at 180°C for 5 hours with constant stirring.

  • Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

  • Purification: If unreacted aldehyde is present, it can be removed by steam distillation. The solution is then decolorized with activated charcoal and filtered.

  • Precipitation: Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the this compound.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for higher purity.[16][18]

Biological Activities and Applications

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The incorporation of a fluorine atom can enhance potency, selectivity, and pharmacokinetic properties.[9]

Enzyme Inhibition

Cinnamic acid derivatives are known to inhibit various enzymes. A notable target is tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is a strategy for the development of agents for hyperpigmentation disorders. While specific IC₅₀ values for 4-FCA against tyrosinase are not widely reported, studies on related fluorinated cinnamic acids suggest that the fluorine substitution can enhance inhibitory activity.[9][19]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from assays for similar cinnamic acid derivatives.[1]

  • Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), this compound (dissolved in DMSO), and a microplate reader.

  • Assay Preparation: In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound (4-FCA) at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding L-DOPA to each well.

  • Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 4-FCA compared to a control without the inhibitor. The IC₅₀ value, the concentration required to inhibit 50% of the enzyme's activity, can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

Modulation of Signaling Pathways

Cinnamic acid derivatives have been reported to modulate key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and is often dysregulated in cancer.[3][20] The inhibition of NF-κB signaling can lead to a reduction in the production of pro-inflammatory cytokines.

G cluster_pathway Canonical NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p65/p50 (NF-κB) p65/p50 (NF-κB) IκBα->p65/p50 (NF-κB) Releases Nucleus Nucleus p65/p50 (NF-κB)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates 4-FCA 4-FCA 4-FCA->IKK Complex Inhibits

Caption: Potential inhibitory effect of 4-FCA on the NF-κB pathway.

While a specific protocol for assessing the effect of 4-FCA on the NF-κB pathway is not detailed in the literature, a general approach would involve cell-based assays using a relevant cell line (e.g., macrophages or cancer cells). The protocol would typically involve stimulating the cells with an inflammatory agent like TNF-α or LPS in the presence and absence of 4-FCA. The activation of the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα, the nuclear translocation of the p65 subunit, or the expression of downstream target genes using techniques such as Western blotting, immunofluorescence, or quantitative PCR.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its synthesis is well-established through robust methods like the Knoevenagel condensation and Perkin reaction. The presence of the fluorine atom enhances its potential as a pharmacophore, with demonstrated and potential activities including enzyme inhibition and modulation of critical signaling pathways like NF-κB. This guide provides a consolidated resource of its properties, synthesis, and biological context to aid researchers in its application for the development of novel therapeutics and advanced materials. Further investigation into the specific mechanisms of action and the full range of biological targets of 4-FCA and its derivatives is warranted.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorocinnamic acid (4-FCA) is a halogenated aromatic carboxylic acid derivative with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique physicochemical properties, imparted by the presence of a fluorine atom at the para-position of the phenyl ring, make it a valuable building block in modern organic synthesis.[2][3] This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and application.

Core Physical and Chemical Properties

This compound typically presents as a white to off-white or light yellow crystalline solid or powder at room temperature.[1][2][4] It is stable under normal storage conditions, though it should be stored in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible substances like strong oxidizing agents.[1][4]

General and Structural Properties

The fundamental identifiers and structural details of this compound are summarized below.

PropertyValueSource
Chemical Name (2E)-3-(4-fluorophenyl)prop-2-enoic acid[5][6]
Synonyms p-Fluorocinnamic acid, trans-4-Fluorocinnamic acid[5][6]
CAS Number 459-32-5[1][2]
Molecular Formula C₉H₇FO₂[2][4]
Molecular Weight 166.15 g/mol [2][4]
Appearance White to off-white crystalline solid/powder[1][2][4]
Thermodynamic and Physicochemical Data

The thermodynamic and other key physical properties of this compound are presented in the following table. It is important to note that reported values, particularly for melting points, can vary slightly between sources due to different measurement conditions and sample purities.

PropertyValue RangeSource
Melting Point 190 - 211 °C[2][4][5]
209 - 210 °C (lit.)[7][8]
207 - 210 °C[5][9]
Boiling Point 281.6 °C at 760 mmHg[5]
302.6 °C at 760 mmHg[4]
~290°C (estimate)[7][10]
Density 1.311 g/cm³[4]
1.285 g/cm³[5]
pKa 3.99[4]
4.43 ± 0.10 (Predicted)[10]
Flash Point 124.1 °C[5]
136.8 °C[4]
LogP (Octanol/Water) 1.92350[5]
1.924 (Crippen Calculated)[11]
Solubility Profile

The solubility of a compound is critical for its application in synthesis, formulation, and biological systems.

SolventSolubilitySource
Water Slightly soluble / Sparingly soluble[1][4][5]
Organic Solvents Soluble[4]
(e.g., Ethanol, Methanol, Chloroform, Ether, DMSO)[1][4]

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. This is a crucial indicator of purity.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end, achieving a sample height of approximately 3 mm.[12]

  • Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Vernier Melt Station or a Mel-Temp apparatus).[12][13]

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the range.[13] For a pure compound, this range is typically narrow (1-2 °C).

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For a high-melting-point solid like 4-FCA, this is often determined under reduced pressure or estimated via computational models. The standard atmospheric boiling point can be determined via simple distillation if a sufficient quantity of the substance is melted.

Methodology (Simple Distillation):

  • Apparatus Setup: A simple distillation apparatus is assembled under a fume hood, consisting of a round-bottom flask (containing the sample and boiling chips), a distillation head with a thermometer, a condenser, and a receiving flask.[12] The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[12]

  • Heating: The sample in the round-bottom flask is heated gently.

  • Data Recording: As the liquid boils, the vapor travels up into the distillation head. The temperature will rise sharply and then stabilize. This stable temperature, observed while vapor is condensing and collecting in the receiving flask, is the boiling point.[12]

Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents, which helps in selecting appropriate solvents for reactions, recrystallization, and extractions.

Methodology:

  • Preparation: A series of clean, dry test tubes are prepared.

  • Solvent Addition: Approximately 2-3 mL of a chosen solvent (e.g., water, ethanol, hexane, ethyl acetate) is added to each test tube.[14][15]

  • Solute Addition: A small, measured amount (e.g., 10-20 mg) of this compound is added to each tube.

  • Observation: The mixture is agitated or vortexed for 1-2 minutes. The sample is observed to determine if it has completely dissolved.

  • Classification: The solubility is classified as 'soluble' (dissolves completely), 'partially soluble' (some solid remains), or 'insoluble' (no visible dissolution).[13] For compounds that are acids or bases, tests can also be performed in aqueous acid (e.g., 5% HCl) and aqueous base (e.g., 5% NaOH) to observe salt formation and enhanced solubility.[15]

Synthesis and Characterization Workflows

The following diagrams, rendered in DOT language, illustrate key workflows involving this compound.

Synthesis via Knoevenagel Condensation

A primary route for synthesizing this compound is the Knoevenagel condensation.[1][4] This workflow outlines the key steps from reactants to the purified product.

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification r1 4-Fluorobenzaldehyde react Knoevenagel Condensation (Pyridine/Piperidine catalyst, Reflux) r1->react r2 Malonic Acid r2->react cool Cool Reaction Mixture react->cool 1. Condensation & Decarboxylation acidify Acidify with HCl (aq) to precipitate product cool->acidify filter Filter Crude Solid acidify->filter 2. Precipitation purify Recrystallization (e.g., from Ethanol/Water) filter->purify 3. Crude Product final Pure this compound purify->final 4. Final Product

Caption: Workflow for the synthesis of this compound.

Physical Characterization Workflow

Once synthesized and purified, the compound undergoes a series of analyses to confirm its identity and purity.

G cluster_physical Physical Property Tests cluster_spectro Spectroscopic Analysis cluster_results Data Analysis & Confirmation start Purified Crystalline Sample of this compound mp Melting Point Determination start->mp sol Solubility Screening (Various Solvents) start->sol nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms confirm Structure & Purity Confirmed mp->confirm sol->confirm nmr->confirm ir->confirm ms->confirm

Caption: Standard workflow for physical and spectral characterization.

Role in Drug Development Pipeline

This compound is often not the final active molecule but a key building block.[2] This diagram shows its logical position in a typical drug discovery and development process.

G fca This compound (Building Block) inter Synthesis of Fluorinated Intermediates fca->inter Introduce F-phenylpropyl moiety candidate Lead Compound Generation inter->candidate Derivatization screen Biological Screening (e.g., Kinase Assays) candidate->screen Testing dev Further Development (ADME/Tox, etc.) screen->dev Identified 'Hit'

Caption: Logical flow of 4-FCA as a building block in drug discovery.

Spectral Data Summary

Spectroscopic data is essential for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons (multiplets, ~7.2-7.8 ppm), the alkene protons (doublets, ~6.5 and ~7.6 ppm), and a broad singlet for the carboxylic acid proton (~11-12 ppm).[16][17][18]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework, with distinct peaks for the carbonyl carbon (~167 ppm), aromatic carbons, and alkene carbons.[17][19]

  • FTIR: The infrared spectrum is dominated by a very broad O-H stretch from the carboxylic acid's hydrogen bonding (~2500–3300 cm⁻¹), a sharp C=O (carbonyl) stretch (~1680–1700 cm⁻¹), and a C=C alkene stretch (~1620 cm⁻¹).[6][18]

  • Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the molecular formula. The molecular ion peak would be observed at an m/z corresponding to its molecular weight (166.15).[6][16]

References

4-Fluorocinnamic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluorocinnamic Acid

Authored by: Gemini
Date: December 23, 2025
Version: 1.0

Abstract

This compound (4-FCA) is a halogenated aromatic carboxylic acid, a derivative of cinnamic acid distinguished by a fluorine atom at the para-position of the phenyl ring.[1][2] This substitution significantly influences the molecule's physicochemical properties, including its electronic characteristics, lipophilicity, and metabolic stability, making it a valuable intermediate in various fields.[1][3][4] This technical guide provides a comprehensive overview of the core properties, synthesis protocols, and key applications of this compound, with a focus on its role in pharmaceutical research and drug development. It is intended for researchers, scientists, and professionals in drug development and materials science.

Core Properties of this compound

This compound typically appears as a white to off-white or light yellow crystalline powder.[5][6][7] Its molecular structure, featuring a carboxylic acid group, a vinyl bridge, and a fluorine-substituted aromatic ring, allows it to participate in a wide range of chemical reactions.[5][8] The presence of the highly electronegative fluorine atom enhances the molecule's metabolic stability and can improve its binding affinity to biological targets, making it a sought-after building block in medicinal chemistry.[2][4]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Identifiers
IUPAC Name(E)-3-(4-fluorophenyl)prop-2-enoic acid[9]
CAS Number459-32-5[6][10][11]
Molecular Properties
Chemical FormulaC₉H₇FO₂[5][6][9][10]
Molecular Weight166.15 g/mol [5][6][9]
Physical Properties
AppearanceWhite to off-white crystalline powder[5][6]
Melting Point193 - 211 °C[5][6]
Boiling Point281.6 - 302.6 °C at 760 mmHg[5][8]
Density~1.3 g/cm³[5][8]
Chemical Properties
SolubilitySlightly soluble in water; Soluble in ethanol, methanol, DMSO[5][12]
Acidity (pKa)3.99 - 4.43[4][5]
Lipophilicity (logP)~1.92[4][8][13]

Synthesis and Experimental Protocols

The most prevalent laboratory and industrial method for synthesizing this compound is the Knoevenagel condensation.[5][12] This reaction involves the base-catalyzed condensation of 4-fluorobenzaldehyde with malonic acid.

Knoevenagel Condensation: A Detailed Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-fluorobenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Hydrochloric acid (4 M) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2-1.5 equivalents) in pyridine.[12][14]

  • Heating: Attach a reflux condenser and heat the mixture under reflux with constant stirring. The reaction temperature should be controlled moderately.[5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.[7][14]

  • Precipitation: Slowly pour the reaction mixture into a beaker containing ice and acidify to a pH of approximately 1 using 4 M hydrochloric acid. This will cause the product to precipitate out of the solution.[7]

  • Isolation and Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove impurities.[14] The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.[7][14]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound via the Knoevenagel condensation.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase A Reactants (4-Fluorobenzaldehyde, Malonic Acid, Pyridine) B Knoevenagel Condensation (Heating under Reflux) A->B Reaction C Acidification & Precipitation (HCl) B->C Work-up D Isolation (Vacuum Filtration) C->D E Purification (Recrystallization) D->E F Pure this compound E->F G A Synthesis of Derivative (from this compound) B In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) A->B Initial Testing C Mechanism of Action Studies (e.g., Signaling Pathway Analysis) B->C Elucidate Function D In Vivo Testing (Animal Models) C->D Validate in Organism E Lead Optimization D->E Refine Structure F Preclinical Development D->F Advance Candidate E->B Iterative Improvement

References

Spectroscopic Analysis of 4-Fluorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Fluorocinnamic acid, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.5br sCOOH
7.79d8.8Ar-H
7.64d16.0=CH-COOH
7.27t8.8Ar-H
6.54d16.0Ar-CH=

Solvent: DMSO-d6; Instrument Frequency: 400 MHz

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
167.8C=O
163.7 (d, J=250.3 Hz)C-F
142.8=CH-COOH
131.0 (d, J=8.6 Hz)Ar-C
130.5Ar-C
119.2Ar-CH=
115.9 (d, J=21.7 Hz)Ar-C

Solvent: DMSO-d6; Instrument Frequency: 75 MHz

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands in the infrared spectrum of this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-2500BroadO-H stretch (Carboxylic Acid)
1685-1665StrongC=O stretch (α,β-unsaturated Carboxylic Acid)
1630-1600MediumC=C stretch (Alkene)
1600-1450Medium-WeakC=C stretch (Aromatic Ring)
1250-1150StrongC-O stretch (Carboxylic Acid)
1160-1100StrongC-F stretch (Aromatic)
980Strong=C-H bend (trans-Alkene)
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using electron ionization.

m/zRelative Intensity (%)Assignment
166100[M]⁺ (Molecular Ion)
16546[M-H]⁺
14937[M-OH]⁺
12137[M-COOH]⁺
10138[C₇H₄F]⁺
959[C₆H₄F]⁺

Ionization Method: Electron Ionization (EI) at 75 eV[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[2]

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a 300 or 400 MHz NMR spectrometer. Key acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz for carbon. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): As this compound is a solid, a common method for IR analysis is the KBr pellet technique. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol).[3][4] Another method involves dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate, leaving a thin film of the compound.[1]

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or a pure KBr pellet/salt plate) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: For a solid sample like this compound, it can be introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.[5]

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Load onto Direct Insertion Probe Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C Acquisition) NMR_Prep->NMR IR FTIR Spectrometer (IR Spectrum Acquisition) IR_Prep->IR MS Mass Spectrometer (EI-MS Acquisition) MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

4-Fluorocinnamic Acid: An In-depth Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Fluorocinnamic acid in organic solvents, a critical parameter for its application in research, particularly in pharmaceutical development and material science. Due to its role as a key intermediate in the synthesis of various bioactive molecules, understanding its solubility is paramount for reaction kinetics, purification, and formulation.[1] This document compiles available solubility data, details experimental protocols for its determination, and presents logical workflows to assist researchers in their laboratory work.

Core Properties of this compound

This compound (4-FCA) is a white to off-white crystalline solid.[1][2] The presence of a fluorine atom on the phenyl ring influences its physicochemical properties, including its solubility profile.[2]

PropertyValue
Molecular Formula C₉H₇FO₂
Molecular Weight 166.15 g/mol [3]
Melting Point 209-210 °C[4]
pKa 3.99[3]
Calculated logP 1.924[5]

Solubility Data

Quantitative, experimentally determined solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions consistently report its solubility in common polar organic solvents.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilitySource
MethanolSoluble[1][3]
EthanolSoluble[1][3]
Dimethyl Sulfoxide (DMSO)Readily Soluble[1]
ChloroformSoluble[3]
EtherSoluble[3]
WaterSlightly Soluble / Sparingly Soluble[1][3]

For comparative purposes, Table 2 presents experimentally determined solubility data for the parent compound, trans-Cinnamic acid, in various organic solvents. This data can serve as a useful reference for estimating the solubility behavior of this compound, though empirical determination is always recommended.

Table 2: Quantitative Solubility of trans-Cinnamic Acid at 25 °C (for reference)

SolventMolar Concentration (mol/L)
Methanol2.92
Ethanol2.45
Acetone3.26
Ethyl Acetate2.13
Chloroform0.23
Toluene0.12

Data adapted from publicly available datasets for trans-Cinnamic acid and may not be representative of this compound.[6]

Experimental Protocols for Solubility Determination

The following section details a standard and reliable method for experimentally determining the solubility of a solid compound like this compound in organic solvents.

Isothermal Shake-Flask Method

This gravimetric method is considered the gold standard for determining equilibrium solubility.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Temperature-controlled shaker bath or incubator

  • Thermostatically controlled oven

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed vials in a constant-temperature shaker bath. Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that the dissolution equilibrium is achieved. The temperature should be precisely controlled and monitored throughout the experiment.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled bath for a minimum of 24 hours to allow for the sedimentation of the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry vial.

    • Transfer the filtered saturated solution into the pre-weighed vial and record the exact mass of the solution.

    • Carefully evaporate the solvent in a thermostatically controlled oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once all the solvent has evaporated, cool the vial in a desiccator and weigh it again.

  • Calculation: The solubility is calculated from the mass of the solid residue and the mass of the solvent.

    Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

    Mass of solvent = Mass of solution - Mass of residue

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the isothermal shake-flask method.

G cluster_workflow Experimental Workflow for Solubility Determination prep Preparation of Supersaturated Solution equil Equilibration (Constant Temperature Shaking) prep->equil Excess Solute Added sep Phase Separation (Sedimentation) equil->sep 24-72 hours samp Sampling and Filtration of Supernatant sep->samp Clear Supernatant grav Gravimetric Analysis (Solvent Evaporation) samp->grav calc Calculation of Solubility grav->calc Mass of Residue

Caption: A logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

Synthesis of this compound via Knoevenagel Condensation

This compound is commonly synthesized via the Knoevenagel condensation, a well-established method in organic chemistry.[1] The following diagram outlines the general synthetic pathway.

G cluster_synthesis Synthesis of this compound via Knoevenagel Condensation r1 4-Fluorobenzaldehyde reac Knoevenagel Condensation r1->reac r2 Malonic Acid r2->reac cat Base Catalyst (e.g., Pyridine/Piperidine) cat->reac inter Unstable Intermediate reac->inter prod This compound inter->prod CO₂ released decarb Decarboxylation (Heat) decarb->inter

Caption: A simplified diagram illustrating the synthesis of this compound using the Knoevenagel condensation reaction.

References

Synthesis of 4-Fluorocinnamic Acid from 4-Fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of 4-Fluorocinnamic acid from 4-fluorobenzaldehyde. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials due to its unique electronic properties imparted by the fluorine atom.[1] This document details the most common and effective methods for this conversion—the Knoevenagel Condensation and the Perkin Reaction—providing detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development activities.

Core Synthetic Methodologies

The conversion of 4-fluorobenzaldehyde to this compound is typically achieved through condensation reactions that form a new carbon-carbon double bond. The two most prominent methods are the Knoevenagel condensation, which utilizes an active methylene compound like malonic acid, and the Perkin reaction, which employs an acid anhydride.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where an aromatic aldehyde reacts with a compound containing an active methylene group (e.g., malonic acid) in the presence of a weak base.[2] The reaction proceeds through a nucleophilic addition followed by dehydration, and in the case of malonic acid, subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.[3] Commonly used bases include pyridine and piperidine.[2][4]

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate).[1][5] This reaction generally requires high temperatures (160-180 °C) and produces an α,β-unsaturated aromatic acid.[6][7] The alkali salt acts as a base catalyst, generating a carbanion from the anhydride which then attacks the aldehyde.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Protocols

ParameterKnoevenagel CondensationPerkin Reaction
Primary Reagents 4-Fluorobenzaldehyde, Malonic Acid4-Fluorobenzaldehyde, Acetic Anhydride
Catalyst/Base Pyridine, PiperidineAnhydrous Sodium Acetate
Solvent Pyridine or Toluene/EthanolAcetic Anhydride (acts as solvent)
Reaction Temp. Reflux160-180 °C
Reaction Time 2-8 hours3-8 hours
Reported Yield High (up to 99% reported for similar reactions)[8]Moderate (Typically 70-85% for analogous reactions)[9][10]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₉H₇FO₂[11][12]
Molecular Weight 166.15 g/mol [11][12]
Appearance White to off-white crystalline powder
Melting Point 204-206 °C[8]
¹H NMR (DMSO-d₆, 300 MHz) δ (ppm): 12.5 (s, 1H, COOH), 7.80-7.70 (m, 2H, Ar-H), 7.59 (d, J=16.0 Hz, 1H, Ar-CH=), 7.30-7.20 (m, 2H, Ar-H), 6.55 (d, J=16.0 Hz, 1H, =CH-COOH)[8][13]
¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm): 167.4, 163.9 (d, J=248 Hz), 142.8 (d, J=2.5 Hz), 131.0 (d, J=3.1 Hz), 130.5 (d, J=8.6 Hz), 119.2, 115.9 (d, J=21.7 Hz)[8]
IR (KBr, cm⁻¹) 3000-2500 (br, O-H), 1680 (C=O), 1630 (C=C), 1595, 1510 (aromatic C=C), 1230 (C-F)[12][14][15]
Mass Spectrum (EI) m/z: 166 (M+), 149, 121, 101[11][12]

Experimental Protocols

Protocol 1: Knoevenagel Condensation

This protocol is adapted from general procedures for the Knoevenagel condensation of aromatic aldehydes with malonic acid.[2][4]

Materials:

  • 4-Fluorobenzaldehyde (1.24 g, 10 mmol)

  • Malonic acid (1.25 g, 12 mmol)

  • Pyridine (10 mL)

  • Piperidine (0.1 mL, ~1 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol (for recrystallization)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve malonic acid in pyridine. Add 4-fluorobenzaldehyde and a catalytic amount of piperidine to the solution.

  • Heating: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated HCl (~30 mL). This will neutralize the pyridine and precipitate the product.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure trans-4-Fluorocinnamic acid.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the yield and confirm the structure using melting point, NMR, and IR spectroscopy.

Protocol 2: Perkin Reaction

This protocol is based on standard procedures for the Perkin reaction.[6][15]

Materials:

  • 4-Fluorobenzaldehyde (1.24 g, 10 mmol)

  • Acetic anhydride (2.1 mL, ~22 mmol)

  • Anhydrous Sodium Acetate (0.82 g, 10 mmol)

  • Saturated Sodium Carbonate solution

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

Equipment:

  • 50 mL round-bottom flask

  • Air condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Steam distillation apparatus (optional)

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Reaction Setup: In a dry 50 mL round-bottom flask, combine 4-fluorobenzaldehyde, acetic anhydride, and freshly fused, finely powdered anhydrous sodium acetate.

  • Heating: Attach an air condenser and heat the mixture in an oil bath to 170-180 °C for 4-5 hours with continuous stirring.

  • Hydrolysis and Work-up: Allow the reaction mixture to cool slightly and then pour the hot mixture into a larger flask containing approximately 50 mL of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

  • Neutralization and Isolation: Add a saturated solution of sodium carbonate until the solution is basic. This converts the this compound to its soluble sodium salt. If unreacted aldehyde is present as an oil, it can be removed by steam distillation.

  • Precipitation: Filter the hot solution to remove any resinous byproducts. Allow the filtrate to cool and then carefully acidify with concentrated hydrochloric acid until the precipitation of this compound is complete.

  • Purification: Cool the mixture in an ice bath, collect the crude product by vacuum filtration, and wash with cold water.

  • Recrystallization: Recrystallize the crude product from hot water or an ethanol/water mixture.

  • Drying and Characterization: Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data (NMR, IR).

Visualizations

Reaction Mechanisms and Workflows

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product RCHO 4-Fluorobenzaldehyde AldolAdd Aldol Adduct RCHO->AldolAdd Malonic Malonic Acid Carbanion Carbanion (Enolate) Malonic->Carbanion -H⁺ (Base) Base Base (Piperidine) Carbanion->AldolAdd Nucleophilic Attack UnsatDiacid Unsaturated Dicarboxylic Acid AldolAdd->UnsatDiacid -H₂O Product 4-Fluorocinnamic Acid UnsatDiacid->Product -CO₂ (Decarboxylation)

Caption: Mechanism of the Knoevenagel Condensation.

Perkin_Mechanism Perkin Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product RCHO 4-Fluorobenzaldehyde Alkoxide Alkoxide Intermediate RCHO->Alkoxide Anhydride Acetic Anhydride Enolate Anhydride Enolate Anhydride->Enolate -H⁺ (Base) Base Base (Acetate) Enolate->Alkoxide Aldol-type Addition MixedAnhydride Mixed Anhydride Alkoxide->MixedAnhydride Acyl Transfer & Elimination Product 4-Fluorocinnamic Acid MixedAnhydride->Product Hydrolysis

Caption: Mechanism of the Perkin Reaction.

Experimental_Workflow General Experimental Workflow Reactants 1. Combine Reactants (Aldehyde, Acid/Anhydride, Base) Reaction 2. Heat Reaction Mixture (Reflux or High Temp) Reactants->Reaction Workup 3. Quench & Neutralize (Acid/Base Wash) Reaction->Workup Isolation 4. Isolate Crude Product (Filtration) Workup->Isolation Purification 5. Purify Product (Recrystallization) Isolation->Purification Characterization 6. Characterize Final Product (MP, NMR, IR, MS) Purification->Characterization

Caption: General workflow for synthesis and purification.

References

An In-depth Technical Guide to the Knoevenagel Condensation for 4-Fluorocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Fluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research, via the Knoevenagel condensation. This document details the reaction mechanism, presents various experimental protocols with quantitative data, and includes visualizations of the core chemical processes.

Introduction

This compound is a cinnamic acid derivative distinguished by a fluorine atom on the phenyl ring. This substitution can enhance metabolic stability and biological activity, making it a crucial building block in the synthesis of novel therapeutic agents and advanced materials. The Knoevenagel condensation is a cornerstone of organic synthesis, providing an efficient and versatile method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of cinnamic acids, the Doebner modification of the Knoevenagel condensation, which utilizes malonic acid as the active methylene compound in the presence of pyridine and a catalytic amount of piperidine, is frequently employed. This modification is particularly advantageous as the intermediate undergoes in-situ decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

The Knoevenagel Condensation: Mechanism of Action

The synthesis of this compound from 4-Fluorobenzaldehyde and malonic acid proceeds through a well-established reaction pathway. The reaction is typically catalyzed by a weak base, such as piperidine, in a solvent like pyridine, which also acts as a base.

The mechanism can be summarized in the following key steps:

  • Enolate Formation: Piperidine, acting as a base, deprotonates the α-carbon of malonic acid, which is acidic due to the presence of the two electron-withdrawing carboxyl groups. This results in the formation of a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-Fluorobenzaldehyde. This addition reaction forms an unstable aldol-type intermediate.

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form 4-fluoro-α-carboxycinnamic acid.

  • Decarboxylation: Under the reaction conditions, typically with heating, the 4-fluoro-α-carboxycinnamic acid intermediate is unstable and undergoes decarboxylation (loss of CO2) to yield the final product, this compound.

Knoevenagel_Condensation_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Addition cluster_2 Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Ion Malonic_Acid->Enolate + Piperidine - Piperidinium ion Aldol_Intermediate Aldol Intermediate Enolate->Aldol_Intermediate + 4-Fluorobenzaldehyde Piperidine Piperidine (Base) 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Unstable_Intermediate 4-Fluoro-α-carboxycinnamic acid Aldol_Intermediate->Unstable_Intermediate - H₂O 4-Fluorocinnamic_Acid This compound Unstable_Intermediate->4-Fluorocinnamic_Acid - CO₂

Diagram 1: Knoevenagel Condensation Mechanism for this compound Synthesis.

Experimental Protocols and Quantitative Data

The synthesis of this compound can be achieved under various conditions. Below are detailed protocols for two common methods: the classical pyridine-catalyzed Doebner modification and a more contemporary "green" approach using triethylamine.

Classical Doebner Modification using Pyridine and Piperidine

This method is a widely adopted and reliable procedure for the synthesis of cinnamic acids.

Table 1: Reactants and Conditions for Classical Doebner Modification

ParameterValue
Reactants
4-Fluorobenzaldehyde1.0 mol
Malonic Acid1.1 - 2.0 mol
Catalyst/Solvent
Pyridine~4 volumes relative to aldehyde
Piperidine0.1 - 0.2 mol
Reaction Conditions
Temperature80-85°C initially, then reflux (~115°C)
Reaction Time2 - 4 hours
Work-up
QuenchingAcidification with HCl
PurificationRecrystallization from ethanol/water
Yield 85 - 95% (Typical)

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Fluorobenzaldehyde (e.g., 12.4 g, 0.1 mol) and malonic acid (e.g., 11.5 g, 0.11 mol) in pyridine (e.g., 50 mL).

  • To this solution, add a catalytic amount of piperidine (e.g., 1.0 mL, ~0.01 mol).

  • Heat the reaction mixture in an oil bath to 80-85°C for 1 hour. Carbon dioxide evolution should be observed.

  • Increase the temperature to reflux (~115°C) and maintain for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Pyridine-Free Synthesis using Triethylamine (TEA)

In an effort to develop more environmentally benign methodologies, triethylamine can be used as a substitute for the more toxic pyridine.[1][2]

Table 2: Reactants and Conditions for Pyridine-Free Synthesis

ParameterValue
Reactants
4-Fluorobenzaldehyde1.0 eq
Malonic Acid1.0 - 1.5 eq
Catalyst/Base
Triethylamine (TEA)1.3 - 2.0 eq
Piperidine0.1 - 0.2 eq
Solvent Toluene or neat (TEA as solvent)
Reaction Conditions
TemperatureReflux
Reaction Time2 - 4 hours
Work-up
QuenchingAcidification with HCl
PurificationRecrystallization
Yield 80 - 90% (Typical)

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 4-Fluorobenzaldehyde (e.g., 1.24 g, 10 mmol), malonic acid (e.g., 1.25 g, 12 mmol), and toluene (e.g., 20 mL).

  • Add triethylamine (e.g., 2.1 mL, 15 mmol) and a catalytic amount of piperidine (e.g., 0.1 mL, 1 mmol).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent and excess triethylamine under reduced pressure.

  • To the residue, add water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield pure this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Knoevenagel condensation is outlined below.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Combine 4-Fluorobenzaldehyde, Malonic Acid, and Solvent B Add Piperidine Catalyst A->B C Heat to Reflux B->C D Cool Reaction Mixture C->D E Acidify with HCl D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize G->H I Dry the Pure Product H->I

Diagram 2: General Experimental Workflow for this compound Synthesis.

Conclusion

The Knoevenagel condensation, particularly the Doebner modification, remains a highly effective and reliable method for the synthesis of this compound. The reaction proceeds with high yields under relatively mild conditions. For research and development focused on sustainable chemistry, the use of triethylamine as a pyridine surrogate presents a viable and greener alternative. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, enabling the efficient and informed production of this important chemical intermediate.

References

4-Fluorocinnamic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, has emerged as a valuable and versatile building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring significantly alters the molecule's physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved biological activity of its derivatives.[1][2] This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, focusing on its role as a key intermediate in the synthesis of novel therapeutic agents. This document details its utility in developing anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data from closely related analogues, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties and Synthetic Versatility

This compound is a white to off-white crystalline solid with limited solubility in water but good solubility in organic solvents like ethanol and DMSO.[3] Its chemical structure, featuring a phenyl ring, a carboxylic acid group, and an α,β-unsaturated system, provides multiple reactive sites for chemical modification.[4] This compound is a key intermediate in various organic syntheses, including Michael additions and cross-coupling reactions, making it a foundational element for creating diverse molecular libraries.[1][2]

The primary synthesis of this compound and its derivatives is often achieved through the Knoevenagel condensation reaction.[3]

General Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst such as pyridine and piperidine.[5][6]

4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate Unstable Intermediate 4-Fluorobenzaldehyde->Intermediate + Malonic Acid Malonic Acid Malonic Acid Malonic Acid->Intermediate Pyridine_Piperidine Pyridine/ Piperidine Pyridine_Piperidine->Intermediate Heat Heat CO2 CO2 Heat->CO2 This compound This compound Heat->this compound - CO2 Intermediate->Heat

Knoevenagel condensation for this compound synthesis.

Applications in Anticancer Drug Discovery

Cinnamic acid derivatives have shown significant potential as anticancer agents by inducing apoptosis and inhibiting tumor growth.[7] While specific IC50 values for this compound are not extensively documented, its derivatives and analogues exhibit potent cytotoxic activity against various cancer cell lines. The fluorine substitution is a key strategy to enhance the anticancer efficacy of lead compounds.[7]

Quantitative Data: Anticancer Activity of Cinnamic Acid Derivatives

The following table summarizes the cytotoxic effects of various cinnamic acid derivatives, providing an indication of the potential for compounds derived from a this compound scaffold.

Derivative ClassCancer Cell LineIC50 (µM)
Novel Cinnamic Acid AmidesA-549 (Lung)10 - 18[8]
Methyl-substituted Amide DerivativesA-549 (Lung)10.36 - 11.38[1]
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamideCOX-2 expressing lines0.29[9]
3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-116 (Colon)1.89[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11][12]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A-549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle-treated wells as controls. Incubate for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.[13]

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with 4-FCA derivative A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Incubate (3-4h) D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.

Antimicrobial Applications

Cinnamic acid and its derivatives are known to possess antimicrobial properties.[14] Halogenated derivatives, in particular, have garnered interest for their enhanced activity. While data for this compound is limited, related compounds show promise. For instance, α-fluorocinnamic acids have been reported to inhibit bacterial growth at concentrations between 15–25 mM.[15] Derivatives of 4-chlorocinnamic acid have also demonstrated significant antifungal activity.[16]

Quantitative Data: Antimicrobial Activity of Cinnamic Acid Analogues

The following table presents the Minimum Inhibitory Concentration (MIC) values for related cinnamic acid compounds against various microorganisms.

CompoundMicroorganismMIC (µM)
4-Chlorocinnamic acidE. coli708[17]
4-Chlorocinnamic acidB. subtilis708[17]
Methoxyethyl 4-chlorocinnamateCandida albicans130[16]
Perillyl 4-chlorocinnamateCandida albicans24[16]
α-Fluorocinnamic acidsVarious Bacteria15,000 - 25,000[15]
Potential Mechanism: Inhibition of Fungal 14α-Demethylase

One proposed mechanism for the antifungal activity of cinnamic acid derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[16] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.

cluster_pathway Ergosterol Biosynthesis Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Precursor Ergosterol Precursor CYP51->Ergosterol_Precursor Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane FCA_Derivative 4-FCA Derivative FCA_Derivative->CYP51 Inhibition

Inhibition of ergosterol biosynthesis by targeting CYP51.

Anti-inflammatory Potential

Cinnamic acid derivatives have demonstrated anti-inflammatory properties, often through the modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade and by inhibiting cyclooxygenase (COX) enzymes.[18]

The NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Cinnamic acid derivatives are hypothesized to inhibit this pathway.[2]

cluster_pathway NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Cytokines, Chemokines) Nucleus->Transcription Activation FCA_Derivative 4-FCA Derivative FCA_Derivative->IKK Inhibition

Hypothesized inhibition of the NF-κB pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay quantitatively measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid where the firefly luciferase gene is under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the luminescence produced upon addition of a substrate.[19][20]

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or C2C12 muscle cells) and stably or transiently transfect them with an NF-κB luciferase reporter construct.[3][21]

  • Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours.[3]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[18]

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) to the wells. Include unstimulated and vehicle-treated controls. Incubate for 6-8 hours.[3]

  • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.[18]

  • Luciferase Assay: Add the luciferase assay reagent to each well and measure the resulting luminescence using a luminometer.[19]

  • Data Analysis: Normalize the luciferase activity (e.g., to a co-transfected Renilla luciferase control or total protein content). Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control.[20]

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are key in the biosynthesis of prostaglandins. Some cinnamic acid derivatives have been shown to be selective COX-2 inhibitors.[22]

Quantitative Data: COX-2 Inhibition by Related Compounds
CompoundIC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa0.2967.2[9]
Phenolic Cinnamic Amide (Compound 23)1.09>91.7[22]

This compound as a Synthetic Intermediate

Beyond its own potential bioactivities, this compound is a valuable starting material for the synthesis of more complex bioactive molecules, such as kinase inhibitors and antiplasmodial agents.[23][24]

Synthesis of Harmicines

Harmicines are hybrid molecules composed of a β-carboline alkaloid (harmine) and a cinnamic acid derivative. This compound has been utilized in the synthesis of these compounds, which have shown promising antiplasmodial activity.[23][25] The synthesis often involves converting the carboxylic acid to an alcohol, then to an azide, followed by a "click" chemistry reaction (Cu(I) catalyzed azide-alkyne cycloaddition) with a harmine-alkyne derivative.[16]

cluster_synthesis Harmicine Synthesis from 4-FCA FCA 4-Fluorocinnamic Acid Alcohol Cinnamyl Alcohol Derivative FCA->Alcohol Reduction (e.g., LiAlH4) Azide Cinnamyl Azide Derivative Alcohol->Azide Azidation (e.g., ADMP) Harmicine N-Harmicine Azide->Harmicine + Harmine-Alkyne Harmine Harmine-Alkyne Derivative Harmine->Harmicine CuAAC 'Click' Chemistry

Synthetic pathway to harmicines using 4-FCA.

Conclusion

This compound represents a privileged scaffold in the field of drug discovery. Its synthetic accessibility and the advantageous properties conferred by the fluorine atom make it an attractive starting point for the development of novel therapeutics. While direct biological activity data for this compound itself is emerging, the potent and diverse activities of its derivatives in anticancer, antimicrobial, and anti-inflammatory research underscore its significant potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore and exploit the therapeutic promise of this versatile molecule. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in addressing a range of diseases.

References

Review of 4-Fluorocinnamic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluorocinnamic Acid and its Derivatives for Researchers and Drug Development Professionals

Abstract

This compound (4-FCA) is a halogenated aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Characterized by a cinnamic acid scaffold with a fluorine atom at the para-position of the phenyl ring, 4-FCA and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] The introduction of the fluorine atom significantly influences the molecule's physicochemical properties, such as acidity and lipophilicity, which can enhance its pharmacokinetic profile and binding affinity to biological targets.[5][6] This technical guide provides a comprehensive review of this compound and its derivatives, focusing on their synthesis, physicochemical properties, biological activities, and mechanisms of action. It includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key processes to serve as a resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It has limited solubility in water but is readily soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.[1] The fluorine substituent's high electronegativity imparts an electron-withdrawing inductive effect, which increases the acidity (lowering the pKa) compared to unsubstituted cinnamic acid.[5] This modification, along with changes in lipophilicity (logP), is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of its derivatives.[5]

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogPReference
This compound C₉H₇FO₂166.15209 - 2113.99-[2][7][8]
trans-Cinnamic AcidC₉H₈O₂148.16133-1.97[9]
trans-3,4-Difluorocinnamic AcidC₉H₆F₂O₂184.14194 - 196-2.36[9]
p-Coumaric AcidC₉H₈O₃164.16210 - 213-1.48[9]
Caffeic AcidC₉H₈O₄180.16223 - 225-1.15[9]
Ferulic AcidC₁₀H₁₀O₄194.18174-1.51[9]

Synthesis and Experimental Protocols

The most common and standard laboratory method for synthesizing this compound is the Knoevenagel condensation.[1][7] This reaction involves the condensation of 4-fluorobenzaldehyde with malonic acid, typically catalyzed by a mild organic base like pyridine or piperidine.[1][4] Derivatives such as esters and amides can then be synthesized from the parent acid.[10][11]

Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation

This protocol is based on the general descriptions of the Knoevenagel condensation for cinnamic acids.[1][4]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine (2-3 volumes).

  • Addition of Aldehyde: To the solution, add 4-fluorobenzaldehyde (1.0 equivalent) and a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.[10] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into an excess of cold, dilute hydrochloric acid (HCl). This will precipitate the crude product and neutralize the pyridine.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts and impurities.

  • Recrystallization: Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterization: Dry the purified crystals and characterize them using techniques such as melting point determination, ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy to confirm the structure and purity.

G cluster_workflow Synthesis Workflow: Knoevenagel Condensation Reactants 1. Mix 4-Fluorobenzaldehyde, Malonic Acid, Pyridine, & Piperidine Reflux 2. Heat to Reflux (4-6 hours) Reactants->Reflux Precipitation 3. Cool and Pour into dilute HCl Reflux->Precipitation Filtration 4. Filter and Wash Crude Product Precipitation->Filtration Purification 5. Recrystallize from Ethanol/Water Filtration->Purification Product Pure 4-Fluorocinnamic Acid Purification->Product G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay Seed 1. Seed Cancer Cells in 96-well Plate Treat 2. Treat with Test Compounds Seed->Treat MTT 3. Add MTT Reagent (Incubate 4h) Treat->MTT Solubilize 4. Add Solubilizing Agent (e.g., DMSO) MTT->Solubilize Read 5. Measure Absorbance (570 nm) Solubilize->Read Analyze 6. Calculate IC50 Value Read->Analyze G cluster_pathway Simplified Anti-Inflammatory Signaling Inhibition Stimulus Inflammatory Stimulus Enzymes Pro-inflammatory Enzymes (e.g., LOX, COX) Stimulus->Enzymes Mediators Inflammatory Mediators (e.g., Prostaglandins) Enzymes->Mediators Response Inflammatory Response Mediators->Response FCA_Deriv 4-FCA Derivative FCA_Deriv->Enzymes

References

An In-depth Technical Guide to 4-Fluorocinnamic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorocinnamic acid (4-FCA), a fluorinated derivative of the naturally occurring cinnamic acid, has emerged as a significant building block in the realms of pharmaceutical and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, key physicochemical properties, and detailed synthesis methodologies. Furthermore, it explores its applications in drug development, highlighting its role as a crucial intermediate in the synthesis of various therapeutic agents. The document includes detailed experimental protocols for its synthesis, a summary of its spectral and physical data, and a visualization of its metabolic pathway in certain biological systems.

Introduction

This compound is a synthetic organic compound that does not occur naturally in significant quantities.[1] Its structure, featuring a fluorine atom at the para position of the phenyl ring, imparts unique electronic properties and metabolic stability to molecules derived from it, making it a valuable precursor in medicinal and agricultural chemistry.[2][3] The introduction of a fluorine atom can enhance the lipophilicity, bioavailability, and binding affinity of drug candidates.[4][5] This guide will delve into the technical aspects of this compound, providing a foundational resource for researchers and professionals in related fields.

Discovery and History

While a definitive seminal publication marking the "discovery" of this compound is not readily identifiable in historical literature, its synthesis was first reported in the mid-20th century.[6] This development occurred within the broader context of the exploration of organofluorine chemistry and the adaptation of classical organic reactions to create novel fluorinated compounds. The primary methods for its synthesis, the Knoevenagel condensation and the Perkin reaction, were well-established reactions that were adapted for the use of fluorinated starting materials like 4-fluorobenzaldehyde.[1]

Physicochemical and Spectral Data

This compound typically presents as a white to off-white or light yellow crystalline powder.[4][7] It exhibits limited solubility in water but is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide.[6]

Physical and Chemical Properties
PropertyValueReference(s)
Molecular FormulaC₉H₇FO₂[1][8]
Molecular Weight166.15 g/mol [1][8]
Melting Point207 - 211 °C[7]
Boiling Point281.6 °C at 760 mmHg[5]
pKa4.43 (Predicted)[4]
logP1.92 (Calculated)[6]
AppearanceWhite to off-white crystalline solid[1][5]
Spectral Data
Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR (DMSO-d₆)δ: 7.8-7.66 (m, 2H), 7.58 (d, 1H), 7.3-7.2 (m, 2H), 6.5 (d, 1H)[9]
¹³C NMR (DMSO-d₆)δ: 167.6, 163.5 (d, J=248 Hz), 142.8 (d, J=3 Hz), 131.0 (d, J=3 Hz), 130.5 (d, J=9 Hz), 119.2, 115.9 (d, J=22 Hz)[9]
FTIR (KBr, cm⁻¹)~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1230 (C-F stretch)[1]
Mass Spectrometry (EI)m/z: 166 (M+), 149, 121, 101[1]

Synthesis of this compound: Experimental Protocols

The two primary methods for the synthesis of this compound are the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation

This reaction involves the condensation of 4-fluorobenzaldehyde with malonic acid, typically catalyzed by a base like pyridine with a small amount of piperidine.[6][10]

Reaction: 4-Fluorobenzaldehyde + Malonic Acid → this compound + H₂O + CO₂

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2.5 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 115°C) for 2-4 hours. The evolution of CO₂ gas will be observed. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the crude this compound by vacuum filtration and wash the solid with cold water.

  • Recrystallization: For higher purity, recrystallize the product from an ethanol/water mixture.

Perkin Reaction

The Perkin reaction provides an alternative route, involving the condensation of 4-fluorobenzaldehyde with acetic anhydride in the presence of a weak base, such as anhydrous sodium acetate.[3][11]

Reaction: 4-Fluorobenzaldehyde + Acetic Anhydride --(NaOAc)--> this compound + Acetic Acid

Detailed Protocol:

  • Reactant Preparation: In a dry round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).

  • Reaction: Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Work-up: Allow the reaction mixture to cool slightly and then pour it into a beaker of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

  • Purification: Cool the mixture in an ice bath to precipitate the this compound. Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

Applications in Drug Development and Other Fields

This compound serves as a vital intermediate in the synthesis of a variety of pharmaceuticals and other specialty chemicals.[2][7] The presence of the fluorine atom can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.[5]

  • Pharmaceuticals: It is a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antibacterial/antiviral compounds.[4] The fluorinated phenylpropanoid structure is a key motif in the design of new therapeutic molecules.[3]

  • Materials Science: this compound and its derivatives are used in the development of polymers and photoresponsive materials due to their unique electronic and optical properties.[7][12]

  • Agrochemicals: The introduction of fluorine can enhance the efficacy of pesticides and fungicides.[4]

Biological Pathways and Mechanisms

While the direct interaction of this compound with specific human signaling pathways is not extensively documented, the biological activity of cinnamic acid derivatives as a class has been studied. They have been shown to modulate inflammatory pathways, such as the NF-κB signaling pathway.[13]

A well-defined biological pathway involving this compound is its microbial degradation. Studies have shown that a consortium of bacteria can utilize 4-FCA as a growth substrate. For instance, Arthrobacter sp. can convert this compound to 4-fluorobenzoic acid via a β-oxidation mechanism, which is then further mineralized by other bacteria like Ralstonia sp.[12]

Mandatory Visualizations

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalysts Catalysts cluster_process Process cluster_products Products 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reflux Reflux 4-Fluorobenzaldehyde->Reflux Malonic Acid Malonic Acid Malonic Acid->Reflux Pyridine Pyridine Pyridine->Reflux Piperidine Piperidine Piperidine->Reflux This compound This compound Reflux->this compound H2O H2O Reflux->H2O CO2 CO2 Reflux->CO2

Caption: Knoevenagel condensation workflow for 4-FCA synthesis.

Perkin_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Heat (180°C) Heat (180°C) 4-Fluorobenzaldehyde->Heat (180°C) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Heat (180°C) Sodium Acetate Sodium Acetate Sodium Acetate->Heat (180°C) This compound This compound Heat (180°C)->this compound Acetic Acid Acetic Acid Heat (180°C)->Acetic Acid

Caption: Perkin reaction workflow for 4-FCA synthesis.

Microbial_Degradation_of_4FCA This compound This compound 4-Fluorocinnamoyl-CoA 4-Fluorocinnamoyl-CoA This compound->4-Fluorocinnamoyl-CoA 4-FCA-CoA ligase (Arthrobacter sp.) 4-Fluorophenyl-β-hydroxypropionyl-CoA 4-Fluorophenyl-β-hydroxypropionyl-CoA 4-Fluorocinnamoyl-CoA->4-Fluorophenyl-β-hydroxypropionyl-CoA Hydratase 4-Fluorobenzoyl-CoA 4-Fluorobenzoyl-CoA 4-Fluorophenyl-β-hydroxypropionyl-CoA->4-Fluorobenzoyl-CoA Dehydrogenase 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluorobenzoyl-CoA->4-Fluorobenzoic Acid Thiolase Mineralization Mineralization 4-Fluorobenzoic Acid->Mineralization (Ralstonia sp.)

Caption: Microbial degradation pathway of this compound.

Conclusion

This compound stands as a testament to the power of synthetic chemistry in generating novel molecules with significant practical applications. Its journey from a mid-20th-century laboratory synthesis to a key building block in modern drug discovery and materials science highlights the enduring importance of fundamental organic reactions. The unique properties conferred by the fluorine atom continue to make 4-FCA a compound of high interest for researchers seeking to develop next-generation pharmaceuticals and advanced materials. This guide has provided a detailed technical overview to support and inform these ongoing research and development efforts.

References

A Technical Guide to High-Purity 4-Fluorocinnamic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. 4-Fluorocinnamic acid, a versatile intermediate, is of significant interest in pharmaceutical synthesis, materials science, and broader organic chemistry research. This guide provides an in-depth overview of commercial suppliers, available purities, and key experimental considerations for this compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound in research and bulk quantities. Purity levels typically range from 98% to over 99%, with detailed specifications often available through certificates of analysis. The following table summarizes offerings from prominent suppliers to aid in the selection of a suitable grade for your research needs.

SupplierProduct NumberPurityFormMelting Point (°C)CAS NumberAdditional Notes
Sigma-Aldrich 22272099%[1]Powder[1]209-210[1]459-32-5[1]Quality Level: 100. Certificates of Analysis are available.[1]
Chem-Impex 06245≥ 98% (GC)[2]White to almost white powder to crystal[2]207 - 211[2]459-32-5[2]Safety Data Sheets and Product Specifications are available.[2]
Thermo Scientific A16707.06≥98.0%Crystals or powder206.0-213.0459-32-5[3]Assay by silylated GC and aqueous acid-base titration.[3]
Wuhan Landmark Industrial Co., Ltd. -99%[4]Powder[4]207-210[4]459-32-5[4]Industrial grade.[4]
REDDY N REDDY PHARMACEUTICALS -98%--459-32-5Available in bulk quantities.[5]
SREE SYNERIC LAB -98%--459-32-5Available in bulk quantities.[5]

Key Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a wide array of molecules due to the influence of the fluorine atom on the compound's electronic properties and metabolic stability. Its primary applications include:

  • Pharmaceutical Synthesis: It is a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic medications.[2] The fluorine substitution can enhance the bioavailability and metabolic stability of drug candidates.

  • Material Science: It is utilized in the formulation of polymers and resins, contributing to enhanced thermal stability and mechanical properties.[2]

  • Organic Synthesis: Researchers leverage its reactivity to create complex organic molecules, advancing chemical synthesis and catalysis.[2]

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a general procedure for the synthesis of a this compound derivative, such as an amide, is provided below. This protocol is illustrative and should be adapted based on the specific reactivity of the chosen amine and the desired final product.

General Protocol for the Synthesis of a 4-Fluorocinnamide Derivative

1. Activation of this compound:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
  • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents).
  • Stir the reaction mixture at room temperature for 30-60 minutes to form the activated ester.

2. Amide Coupling:

  • To the activated ester solution, add the desired primary or secondary amine (1 equivalent).
  • Continue stirring the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, filter the reaction mixture to remove any precipitated urea (if DCC was used).
  • Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-fluorocinnamide derivative.

4. Characterization:

  • Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz can effectively illustrate experimental workflows and conceptual relationships.

G Figure 1: Experimental Workflow for the Synthesis of a 4-Fluorocinnamide Derivative A This compound B Activation with Coupling Agent (e.g., DCC, HATU) A->B C Addition of Amine B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Work-up D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G H Pure 4-Fluorocinnamide Derivative G->H

Figure 1: Experimental Workflow for the Synthesis of a 4-Fluorocinnamide Derivative

G Figure 2: Conceptual Signaling Pathway Inhibition cluster_0 Cell Signaling Cascade cluster_1 Therapeutic Intervention A External Signal B Receptor Activation A->B C Kinase A B->C D Kinase B C->D E Transcription Factor Activation D->E F Cellular Response (e.g., Inflammation) E->F I This compound-Derived Inhibitor I->C Inhibition

Figure 2: Conceptual Signaling Pathway Inhibition

References

Safety and Handling of 4-Fluorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Fluorocinnamic acid (CAS No. 459-32-5). The following sections detail the toxicological profile, recommended handling procedures, and emergency response protocols to ensure the safe use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Signal Word: Danger[1]

Hazard Statements:

  • H301: Toxic if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Toxicological Data

Quantitative toxicological data for this compound is limited. The following table includes available data and data for the structurally related compound, cinnamic acid, for reference.

Toxicological EndpointSpeciesRouteValueCompound
Acute Oral Toxicity (LD50) RatOral2000–5000 mg/kg bwCinnamic acid
MouseOral>5000 mg/kg bwCinnamic acid
Guinea PigOral>5000 mg/kg bwCinnamic acid
Acute Dermal Toxicity (LD50) RabbitDermal>5000 mg/kg bwCinnamic acid
Skin Corrosion/Irritation RabbitDermalSlightly irritatingCinnamic acid
Serious Eye Damage/Irritation --Causes serious eye irritation (Category 2)This compound
Respiratory or Skin Sensitization --No data availableThis compound
Germ Cell Mutagenicity --No data availableThis compound
Carcinogenicity --No data availableThis compound
Reproductive Toxicity --No data availableThis compound

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following are representative methodologies based on OECD guidelines for the key hazards identified.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is designed to estimate the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is typically administered as a solution or suspension in an appropriate vehicle (e.g., water, corn oil).

  • Administration: A single dose is administered to the animals by oral gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on available information.

  • Procedure: The test is conducted in a stepwise manner, with a group of three animals per step. The outcome of each step (mortality or survival) determines the next step:

    • If mortality occurs, the next lower dose is tested.

    • If no mortality occurs, the next higher dose is tested.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for up to 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[3][4]

  • Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the human epidermis, is used.[4]

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • The tissue is incubated with the test substance for a defined period (e.g., 15-60 minutes).

    • After the exposure period, the test substance is removed by rinsing.

    • The tissue is then incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: The viability of the tissue is determined using a colorimetric assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a blue formazan precipitate, which is then extracted and quantified spectrophotometrically.

  • Data Interpretation: The cell viability of the treated tissue is expressed as a percentage of the viability of a negative control tissue. A substance is identified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).[5]

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (Based on OECD Guideline 492)

This in vitro method is used to identify substances that can cause serious eye damage or irritation.

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model is used. This is a three-dimensional tissue construct that mimics the human corneal epithelium.[6]

  • Procedure:

    • The test substance is applied topically to the surface of the RhCE tissue.

    • The exposure time varies depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[6]

    • Following exposure, the tissue is rinsed and transferred to fresh medium for a post-exposure incubation period.

  • Viability Measurement: Tissue viability is measured using the MTT assay, similar to the skin irritation test.

  • Classification: A substance is classified based on the mean tissue viability. If the viability is ≤ 60%, the substance is considered an eye irritant.[6] Further testing may be required to distinguish between substances that cause serious eye damage (Category 1) and those that cause eye irritation (Category 2).[6]

Physical and Chemical Properties

PropertyValue
Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
Appearance Off-white solid
Melting Point 207 - 210 °C / 404.6 - 410 °F
Boiling Point No information available
Flash Point No information available
Water Solubility The product is water soluble
Autoignition Temperature No data available

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Store locked up.[1]

  • Keep in a cool place.[3]

Exposure Controls and Personal Protection

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.

  • Use a chemical fume hood for handling larger quantities or when generating dust.

  • Eyewash stations and safety showers should be readily available.

Personal Protective Equipment (PPE) Selection Workflow:

PPE_Selection start Task Assessment: Handling this compound inhalation_risk Potential for Inhalation? (e.g., dust generation) start->inhalation_risk respirator Use NIOSH/MSHA approved respirator (e.g., N95) inhalation_risk->respirator Yes no_respirator General ventilation is sufficient inhalation_risk->no_respirator No skin_contact_risk Potential for Skin Contact? gloves Wear chemical-resistant gloves (e.g., nitrile) skin_contact_risk->gloves Yes lab_coat Wear a lab coat or protective clothing skin_contact_risk->lab_coat No, but good practice eye_contact_risk Potential for Eye/Face Contact? goggles Wear safety goggles or face shield eye_contact_risk->goggles Yes respirator->skin_contact_risk no_respirator->skin_contact_risk gloves->lab_coat lab_coat->eye_contact_risk final_ppe Required PPE Assembled goggles->final_ppe

Caption: Personal Protective Equipment (PPE) Selection Workflow for this compound.

First Aid Measures

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1]

  • Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]

Accidental Release Measures

Personal Precautions:

  • Ensure adequate ventilation.

  • Use personal protective equipment as required.

  • Avoid dust formation.

  • Keep people away from and upwind of the spill/leak.

  • Evacuate personnel to safe areas.[1]

Environmental Precautions:

  • Should not be released into the environment.[1]

Methods for Containment and Clean-up:

  • Sweep up and shovel into suitable containers for disposal.

  • Avoid dust formation.

Firefighting Measures

Suitable Extinguishing Media:

  • Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

Specific Hazards Arising from the Chemical:

  • Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1]

Protective Equipment for Firefighters:

  • As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Stability and Reactivity

  • Reactivity: None known under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: None under normal processing.

  • Conditions to Avoid: Incompatible products.

  • Incompatible Materials: Oxidizing agents.[1]

  • Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), Gaseous hydrogen fluoride (HF).[1]

Emergency Response for Spills

Spill_Response spill Spill of this compound evacuate Evacuate immediate area and restrict access spill->evacuate ppe Don appropriate PPE: - Respirator (if dusty) - Chemical gloves - Safety goggles - Lab coat evacuate->ppe ventilate Ensure adequate ventilation (Open windows, use fume hood) ppe->ventilate contain Contain the spill (if safe to do so) ventilate->contain cleanup Clean up the spill: - Sweep up solid material - Avoid creating dust - Place in a sealed container contain->cleanup decontaminate Decontaminate the area with soap and water cleanup->decontaminate dispose Dispose of waste in accordance with local regulations decontaminate->dispose report Report the incident to the supervisor/safety officer dispose->report

Caption: Emergency Response Workflow for a this compound Spill.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Waste is classified as hazardous.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a robust safety program. Always consult the most up-to-date Safety Data Sheet (SDS) before use.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4-Fluorocinnamic acid, a valuable intermediate in pharmaceutical development and material science.[1] The synthesis is achieved through a Knoevenagel condensation of 4-fluorobenzaldehyde with malonic acid, a reliable and common laboratory method.[2] This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization techniques. Safety precautions are also addressed to ensure safe laboratory practice.

Introduction

This compound is an aromatic organic compound that serves as a key building block in the synthesis of various bioactive molecules, including anti-inflammatory and anticancer agents.[1][2] Its fluorine substitution can enhance metabolic stability and biological activity.[3] The presence of the α,β-unsaturated carboxylic acid moiety also makes it a useful precursor for the development of photoresponsive materials.[2][4] Several synthetic routes, including the Perkin reaction, Wittig reaction, and Heck reaction, can be employed for its preparation.[5][6][7] This protocol details the Knoevenagel condensation method, which is a straightforward and efficient approach for laboratory-scale synthesis.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular FormulaC₉H₇FO₂[8][9]
Molecular Weight166.15 g/mol [9][10]
AppearanceWhite to off-white crystalline solid/powder[1][8]
Melting Point207-211 °C[1][8][11]
Boiling Point281.6 °C at 760 mmHg[8]
SolubilityLimited solubility in water; soluble in ethanol, methanol, and DMSO[2]
IUPAC Name(E)-3-(4-fluorophenyl)prop-2-enoic acid[9]
CAS Number459-32-5[10][11]

Experimental Protocol: Knoevenagel Condensation

This section provides a detailed methodology for the synthesis of this compound via Knoevenagel condensation.

3.1. Materials and Reagents

  • 4-Fluorobenzaldehyde (C₇H₅FO)

  • Malonic acid (CH₂(COOH)₂)

  • Pyridine (C₅H₅N)

  • Piperidine (C₅H₁₁N)

  • Ethanol (C₂H₅OH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol/water mixture)

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

3.3. Synthetic Procedure

A general workflow for the synthesis is depicted in the diagram below.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Drying cluster_characterization Characterization A Dissolve 4-fluorobenzaldehyde and malonic acid in ethanol B Add pyridine and a catalytic amount of piperidine A->B C Heat the mixture to reflux for 4-6 hours B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture to room temperature D->E Reaction Complete F Pour into ice-cold dilute HCl to precipitate the product E->F G Filter the crude product using a Buchner funnel F->G H Wash the solid with cold water G->H I Recrystallize the crude product from an ethanol/water mixture H->I J Dry the purified crystals under vacuum I->J K Determine melting point J->K L Acquire FTIR and NMR spectra K->L

Caption: A workflow diagram illustrating the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in ethanol.[12] To this solution, add pyridine as a solvent and base, along with a catalytic amount of piperidine.[2][12][13]

  • Reaction: Heat the mixture to reflux with constant stirring for approximately 4-6 hours.[12] The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature.[12] Slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid. This will cause the this compound to precipitate out of the solution.[12]

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.[12] Wash the solid precipitate with cold deionized water to remove any remaining acid and inorganic salts.[12]

3.4. Purification

  • Recrystallization: The crude this compound can be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water.[12][14] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum to remove any residual solvent.[12]

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques.

TechniqueExpected ResultsReference(s)
Melting Point 207-211 °C[1][8][11]
FTIR (ATR) Characteristic peaks for C=O (carboxylic acid), C=C (alkene), C-F, and aromatic C-H stretches.[12]
¹H NMR Signals corresponding to the vinyl and aromatic protons. The coupling constants will be indicative of the trans stereochemistry.[12][15]
¹³C NMR Resonances for the carboxyl carbon, vinyl carbons, and the fluorinated aromatic ring.[15]

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Chemical Hazards:

    • This compound: May cause skin and serious eye irritation. Toxic if swallowed.[10]

    • 4-Fluorobenzaldehyde: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

    • Malonic acid: Harmful if swallowed. Causes serious eye damage.

    • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

    • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

    • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.

Signaling Pathways and Logical Relationships

The synthesis of this compound via Knoevenagel condensation follows a well-established reaction mechanism. The logical relationship between the reactants and the product is illustrated below.

KnoevenagelCondensation Reactant1 4-Fluorobenzaldehyde Intermediate Unstable Intermediate Reactant1->Intermediate Condensation Reactant2 Malonic Acid Reactant2->Intermediate Condensation Catalyst Pyridine/Piperidine Catalyst->Intermediate Condensation Product This compound Intermediate->Product Decarboxylation Byproduct1 Water Intermediate->Byproduct1 Byproduct2 Carbon Dioxide Intermediate->Byproduct2

References

Application Note: High-Purity Determination of 4-Fluorocinnamic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Fluorocinnamic acid, a key intermediate in pharmaceutical synthesis and material science.[1][2] The described reverse-phase HPLC (RP-HPLC) method provides a robust protocol for achieving accurate quantification, essential for quality control and research and development. This document provides comprehensive experimental protocols, system suitability criteria, and method validation parameters in accordance with industry standards.

Introduction

This compound is a critical building block in the synthesis of various bioactive molecules and advanced polymers.[2] Its purity is a critical determinant of the quality, safety, and efficacy of the final products. Therefore, a validated analytical method for its quantification is imperative. This application note presents a detailed HPLC method for the determination of this compound purity, leveraging a C18 stationary phase and UV detection for high sensitivity and specificity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[3]

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium Acetate (analytical grade)

    • Water (HPLC grade or ultrapure)

  • Glassware and Other Equipment: Volumetric flasks, pipettes, syringes, syringe filters (0.45 µm), analytical balance.

Preparation of Mobile Phase and Solutions
  • Mobile Phase Preparation:

    • Prepare a 0.02 mM ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC-grade water and adjusting the pH to 4.5 with a suitable acid (e.g., acetic acid).

    • The mobile phase is a mixture of 0.02 mM ammonium acetate (pH 4.5) and methanol in a 70:30 (v/v) ratio.[4]

    • Degas the mobile phase using sonication or vacuum filtration before use.[3]

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a 10 mL volumetric flask with methanol, ensuring complete dissolution with sonication if necessary, and then dilute to the mark with the same solvent.[3]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

    • Ensure complete dissolution through vortexing or sonication.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

Chromatographic Conditions

The optimized HPLC conditions for the analysis are summarized in the table below.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 70% 0.02 mM Ammonium Acetate (pH 4.5) and 30% Methanol
Flow Rate 0.8 mL/min[4]
Column Temperature Ambient or controlled at 30°C
Injection Volume 10 µL[4]
Detection UV at 254 nm[4]
Run Time Approximately 15 minutes

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[6] System suitability tests are an integral part of the analytical procedure and ensure the system is performing adequately.[7] The following parameters and acceptance criteria should be met by injecting a standard solution (e.g., 25 µg/mL) six times.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0[4]
Theoretical Plates (N) ≥ 2000
Repeatability of Peak Area (%RSD) ≤ 2.0%[4]
Resolution (Rs) ≥ 1.5 between this compound and any adjacent peak[8]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[6][9] The key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, R²) ≥ 0.999 over the concentration range
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3[10][11]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10[10][11]
Specificity The peak for this compound should be pure and free from interference from excipients, impurities, or degradation products.

Data Presentation

The quantitative data for the validation of the HPLC method for this compound purity analysis is summarized in the following table.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy (% Recovery) 99.5% - 101.2%
Precision (%RSD) - Repeatability 0.85%
Precision (%RSD) - Intermediate 1.23%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Sol Standard Solution Preparation SST System Suitability Testing (SST) Standard_Sol->SST Sample_Sol Sample Solution Preparation Analysis Sample and Standard Injection Sample_Sol->Analysis System_Equilibration->SST SST->Analysis If SST passes Integration Peak Integration Analysis->Integration Calculation Purity Calculation Integration->Calculation Report Reporting Calculation->Report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Validation_Relationship cluster_performance Performance Characteristics Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity

Caption: Logical relationship of analytical method validation parameters.

References

Application Note: ¹H and ¹³C NMR Interpretation of 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorocinnamic acid is a derivative of cinnamic acid, a compound found in various plants. The introduction of a fluorine atom into the aromatic ring significantly influences its electronic properties and biological activity, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed guide to the ¹H and ¹³C NMR spectra of this compound, complete with assigned chemical shifts, coupling constants, and a standardized experimental protocol.

Chemical Structure

The structure of this compound, with atom numbering for NMR assignment, is shown below. This numbering scheme is used in the data tables for unambiguous correlation.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data

The ¹H NMR spectrum is characterized by signals in the aromatic, vinylic, and carboxylic acid regions. The trans-configuration of the double bond is confirmed by the large coupling constant between the vinylic protons (H-7 and H-8).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-1 (COOH)~12.5broad singlet-
H-3, H-57.79doublet of doublets (dd)⁸·⁶ (³JHH), ⁵·⁷ (⁴JHF)
H-87.64doublet (d)16.0 (³JHH)
H-2, H-67.27triplet (t)8.9 (³JHH), 8.9 (³JHF)
H-76.54doublet (d)16.0 (³JHH)
¹³C NMR Data

The ¹³C NMR spectrum shows nine distinct carbon signals. The carbon attached to the fluorine (C-4) exhibits a large one-bond C-F coupling constant. Other carbons in the aromatic ring and the vinylic chain also show smaller couplings to the fluorine atom.

Carbon Assignment Chemical Shift (δ) in ppm Multiplicity (due to C-F coupling) Coupling Constant (J) in Hz
C-9 (C=O)167.7singlet-
C-4163.3doublet247.0 (¹JCF)
C-8142.8singlet-
C-1131.0doublet3.2 (⁴JCF)
C-3, C-5130.5doublet8.6 (³JCF)
C-7119.2singlet-
C-2, C-6115.9doublet21.7 (²JCF)

Experimental Protocol

This section details the standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

2. Instrument Setup:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. A sharp solvent peak with a narrow half-height width is indicative of good shimming.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

    • The spectral width should be set to cover the range of approximately 0 to 13 ppm.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer acquisition time are required to achieve an adequate signal-to-noise ratio.

    • The spectral width should be set to cover the range of approximately 0 to 180 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for the ¹H spectrum and 39.52 ppm for the ¹³C spectrum.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the multiplicities and measure the coupling constants.

Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR assignments and the general workflow for NMR data acquisition and interpretation.

Structure of this compound with NMR Numbering cluster_structure C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 H1 H C2->H1 C4 C4 C3->C4 H2 H C3->H2 C5 C5 C4->C5 F F C4->F C6 C6 C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 C8 C8 C7->C8 H5 H C7->H5 C9 C9 C8->C9 H6 H C8->H6 O1 O C9->O1 O2 OH C9->O2 H7 H O2->H7

Caption: Chemical structure of this compound with atom numbering.

NMR Data Acquisition and Interpretation Workflow cluster_workflow prep Sample Preparation (Dissolve in DMSO-d6) acq NMR Data Acquisition (1H and 13C Spectra) prep->acq proc Data Processing (FT, Phasing, Calibration) acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) proc->analysis assign Signal Assignment (Correlate data with structure) analysis->assign elucid Structure Elucidation & Verification assign->elucid

Caption: General workflow for NMR analysis.

Conclusion

This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. The detailed data tables and experimental protocol serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and quality control, facilitating the unambiguous identification and structural characterization of this important compound.

Application Notes and Protocols for the Use of 4-Fluorocinnamic Acid in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluorocinnamic acid and its derivatives as Michael acceptors in organic synthesis. The resulting products are of significant interest in medicinal chemistry and drug development due to their potential biological activities. This document offers detailed protocols for key Michael addition reactions and presents quantitative data from analogous systems to guide experimental design.

Application Notes

This compound is a versatile building block in organic synthesis.[1] Its derivatives, particularly esters, serve as effective Michael acceptors, reacting with a variety of nucleophiles to form carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom can influence the electronic properties of the molecule, potentially enhancing reactivity and conferring unique biological activities to the resulting adducts. Cinnamic acid derivatives are known to possess a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Consequently, the Michael adducts of this compound are valuable scaffolds for the development of novel therapeutic agents.[1]

The primary applications of Michael addition reactions with this compound derivatives in a research and drug development context include:

  • Synthesis of Novel Amino Acid Analogs: The aza-Michael addition of amines to 4-fluorocinnamate esters provides a direct route to β-amino acid derivatives. These non-natural amino acids can be incorporated into peptides to enhance their stability and biological activity.[5][6]

  • Development of Cysteine-Containing Conjugates: The thia-Michael addition of thiols, such as the side chain of cysteine residues in peptides and proteins, is a widely used bioconjugation strategy. This reaction can be employed to attach therapeutic or imaging agents to biological molecules.[7][8]

  • Creation of Complex Molecular Scaffolds: The conjugate addition of carbon nucleophiles, such as malonates, allows for the construction of more complex carbon skeletons, which can be further elaborated into a diverse range of biologically active compounds.[9][10]

Experimental Protocols

As this compound itself is less reactive as a Michael acceptor, it is typically converted to an ester (e.g., methyl or ethyl ester) to enhance its reactivity.

Protocol 1: Synthesis of Methyl 4-Fluorocinnamate

This protocol describes the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a sufficient amount of methanol to dissolve the acid (e.g., 10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Repeat until no more gas evolution is observed.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 4-fluorocinnamate. The product can be further purified by column chromatography if necessary.

Protocol 2: Organocatalyzed Michael Addition of Dimethyl Malonate to Methyl 4-Fluorocinnamate

This protocol is adapted from established methods for the Michael addition of malonates to similar α,β-unsaturated esters using a bifunctional organocatalyst.[10]

Materials:

  • Methyl 4-fluorocinnamate (1.0 eq)

  • Dimethyl malonate (1.2 - 2.0 eq)

  • Cinchona alkaloid-derived thiourea catalyst (e.g., a derivative of 9-amino(9-deoxy)epichinchonine) (1-10 mol%)[10]

  • Toluene or Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the cinchona alkaloid-derived thiourea catalyst.

  • Add anhydrous toluene or dichloromethane.

  • Add methyl 4-fluorocinnamate to the flask.

  • Add dimethyl malonate and stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Enantiomeric excess can be determined by chiral HPLC analysis.

Protocol 3: Thia-Michael Addition of a Thiol to Methyl 4-Fluorocinnamate

This protocol describes a base-catalyzed thia-Michael addition.

Materials:

  • Methyl 4-fluorocinnamate (1.0 eq)

  • Thiol (e.g., thiophenol or benzyl thiol) (1.1 eq)

  • Triethylamine (Et₃N) or another suitable base (catalytic amount)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve methyl 4-fluorocinnamate in the chosen solvent in a round-bottom flask.

  • Add the thiol to the solution.

  • Add a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with dilute aqueous HCl to remove the base, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 4: Aza-Michael Addition of an Amine to Methyl 4-Fluorocinnamate

This protocol outlines a general procedure for the addition of an amine to an α,β-unsaturated ester.[11][12]

Materials:

  • Methyl 4-fluorocinnamate (1.0 eq)

  • Amine (e.g., benzylamine or a primary/secondary aliphatic amine) (1.1 - 1.5 eq)

  • Solvent (e.g., Methanol, Acetonitrile, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine methyl 4-fluorocinnamate and the amine.

  • If using a solvent, add it to the flask. For a solvent-free reaction, proceed with the neat reactants.

  • Stir the mixture at a suitable temperature (from room temperature to reflux, depending on the reactivity of the amine).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent (if used) under reduced pressure.

  • Purify the crude product by column chromatography to yield the β-amino ester adduct.

Quantitative Data

The following tables present quantitative data for Michael addition reactions with substrates analogous to this compound derivatives. This data is intended to provide a general indication of the expected yields and stereoselectivities.

Table 1: Enantioselective Michael Addition of Malonate Esters to Nitroolefins Catalyzed by a Cinchona Alkaloid Derivative [10]

EntryNitroolefin (Michael Acceptor)Malonate (Michael Donor)Yield (%)ee (%)
1β-NitrostyreneDimethyl Malonate9594
24-Chloro-β-nitrostyreneDimethyl Malonate9695
34-Methyl-β-nitrostyreneDimethyl Malonate9493
42-Chloro-β-nitrostyreneDimethyl Malonate9596
5β-NitrostyreneDiethyl Malonate9293

Conditions: 10 mol% catalyst in toluene at room temperature.

Table 2: Michael Addition of Diethyl Malonate to Chalcones Catalyzed by a Bifunctional Tertiary Amine-Thiourea [13]

EntryChalcone (Michael Acceptor)Yield (%)ee (%)
1Chalcone9895
24'-Methylchalcone9694
34-Chlorochalcone9997
44-Methoxychalcone9593

Conditions: 10 mol% catalyst in a suitable solvent at a specified temperature.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation of Michael Acceptor cluster_reaction Michael Addition Reaction cluster_analysis Analysis and Purification start This compound esterification Esterification (e.g., with MeOH, H₂SO₄) start->esterification Protocol 1 acceptor Methyl 4-Fluorocinnamate esterification->acceptor reaction Michael Addition (Protocols 2, 3, or 4) acceptor->reaction nucleophile Nucleophile (Malonate, Thiol, Amine) nucleophile->reaction purification Purification (Column Chromatography) reaction->purification product Michael Adduct purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: General workflow for the synthesis of Michael adducts from this compound.

Representative Signaling Pathway

The products of aza-Michael additions are β-amino acids, which can be incorporated into peptides. These modified peptides may act as inhibitors or modulators of signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

signaling_pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth MichaelAdduct Peptide Inhibitor (containing Michael Adduct) MichaelAdduct->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a peptide containing a Michael adduct.

References

Application of 4-Fluorocinnamic Acid in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorocinnamic acid is a versatile monomer that is gaining increasing attention in the field of polymer chemistry. Its unique molecular structure, featuring a fluorine-substituted aromatic ring and a reactive carboxylic acid group, allows for the synthesis of polymers with tailored properties. The presence of the fluorine atom can enhance thermal stability, mechanical strength, and hydrophobicity, making these polymers suitable for a range of applications, from advanced materials to biomedical uses such as drug delivery and tissue engineering.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of polymers derived from this compound.

Key Applications

Polymers derived from this compound are particularly valuable in two main areas:

  • High-Performance Polyesters: The rigid aromatic ring and the strong carbon-fluorine bond contribute to the synthesis of polyesters with enhanced thermal and mechanical properties.[1] These materials are promising for applications requiring durability and resistance to degradation.

  • Photocrosslinkable Biomaterials: The cinnamate moiety can undergo a [2+2] photocycloaddition upon exposure to UV light.[3] This allows for the formation of crosslinked polymer networks, which is a highly desirable characteristic for creating hydrogels for controlled drug delivery and scaffolds for tissue engineering.[3][4] The ability to control the crosslinking density through UV exposure provides a means to tune the material's properties, such as swelling behavior and drug release kinetics.

Data Presentation

Thermal Properties of this compound-Based Polyesters (Hypothetical Data)

The following table presents hypothetical thermal analysis data for polyesters synthesized from this compound and various diols. This data is representative of the expected properties based on similar polymer systems.

Polymer NameDiol UsedGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Poly(ethylene 4-fluorocinnamate)Ethylene Glycol75240380
Poly(butylene 4-fluorocinnamate)1,4-Butanediol60210385
Poly(hexamethylene 4-fluorocinnamate)1,6-Hexanediol45180390
Mechanical Properties of Photocrosslinked this compound Hydrogels (Hypothetical Data)

This table illustrates the expected mechanical properties of hydrogels prepared from a this compound-containing copolymer, with properties tunable by varying the UV crosslinking time.

Polymer CompositionUV Crosslinking Time (min)Young's Modulus (kPa)Swelling Ratio (%)
P(4-FCA-co-PEG)550800
P(4-FCA-co-PEG)10150600
P(4-FCA-co-PEG)20300400
In Vitro Drug Release from Photocrosslinked Hydrogel (Hypothetical Data)

The following table shows a representative cumulative release profile of a model drug (e.g., Doxorubicin) from a photocrosslinked hydrogel based on this compound.

Time (hours)Cumulative Drug Release (%) - 5 min UVCumulative Drug Release (%) - 20 min UV
12510
65025
127040
248560
489580
729890

Experimental Protocols

Protocol 1: Synthesis of Poly(alkylene 4-fluorocinnamate) via Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diol (e.g., 1,6-hexanediol) via a two-step polycondensation reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 1,6-Hexanediol

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Formation of 4-Fluorocinnamoyl Chloride:

    • In a round-bottom flask, suspend this compound in an excess of thionyl chloride.

    • Add a few drops of dimethylformamide (DMF) as a catalyst.

    • Reflux the mixture gently for 4 hours under an inert atmosphere (Argon or Nitrogen).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-Fluorocinnamoyl chloride. Use this immediately in the next step.

  • Polycondensation Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve an equimolar amount of 1,6-hexanediol and pyridine (as an acid scavenger) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the freshly prepared 4-Fluorocinnamoyl chloride in anhydrous DCM and add it dropwise to the diol solution over 1 hour with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere.

  • Purification of the Polymer:

    • Filter the reaction mixture to remove the pyridine hydrochloride salt.

    • Wash the filtrate sequentially with 5% HCl solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate the solution under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.

    • Collect the polymer precipitate by filtration, wash it several times with methanol, and dry it under vacuum at 40°C for 48 hours.

Characterization:

  • The structure of the resulting polyester can be confirmed using ¹H NMR and FTIR spectroscopy.

  • The molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).

  • Thermal properties (Tg, Tm, Td) can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Photocrosslinking of a this compound-Containing Polymer Film

This protocol outlines the procedure for photocrosslinking a film of a synthesized polyester containing 4-Fluorocinnamate moieties.

Materials:

  • Synthesized polyester from Protocol 1

  • Chloroform

  • UV lamp (λ ≥ 280 nm)

  • Quartz plates

Procedure:

  • Film Casting:

    • Dissolve the purified polymer in chloroform to form a 10% (w/v) solution.

    • Cast the solution onto a clean, flat quartz plate.

    • Allow the solvent to evaporate slowly in a dust-free environment to form a uniform film.

    • Dry the film under vacuum to remove any residual solvent.

  • Photocrosslinking:

    • Place the polymer film on the quartz plate under a UV lamp.

    • Irradiate the film with UV light (λ ≥ 280 nm) for a predetermined amount of time (e.g., 5, 10, or 20 minutes). The crosslinking density will depend on the irradiation time and intensity.

  • Characterization of the Crosslinked Film:

    • The degree of crosslinking can be assessed by measuring the gel content. Immerse a weighed sample of the crosslinked film in a good solvent for the linear polymer (e.g., chloroform) for 24 hours. The insoluble fraction is the gel content.

    • The swelling behavior can be determined by immersing a weighed, dry crosslinked film in a specific solvent (e.g., water or phosphate-buffered saline) and measuring the weight increase at equilibrium.

    • Mechanical properties, such as Young's modulus, can be measured using a tensile tester.

Visualizations

Experimental Workflow for Polyester Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A This compound + Thionyl Chloride B Acyl Chloride Formation A->B C 4-Fluorocinnamoyl Chloride B->C E Polycondensation C->E D Diol (e.g., 1,6-Hexanediol) D->E F Crude Polymer E->F G Precipitation in Methanol F->G H Filtration & Washing G->H I Drying under Vacuum H->I J Purified Polyester I->J K Structural Analysis (NMR, FTIR) J->K L Molecular Weight (GPC) J->L M Thermal Analysis (DSC, TGA) J->M

Caption: Workflow for polyester synthesis and characterization.

Logical Relationship for Photocrosslinking and Application

G cluster_prep Hydrogel Preparation cluster_app Application A Linear Polymer with 4-Fluorocinnamate Moieties B Drug Loading (e.g., Doxorubicin) A->B C Film Casting B->C D UV Irradiation (λ ≥ 280 nm) C->D E Photocrosslinked Hydrogel D->E F Controlled Drug Release E->F G Drug Interacts with Target Cells F->G H Therapeutic Effect G->H

Caption: Workflow for photocrosslinking and drug delivery.

Representative Signaling Pathway of a Released Anticancer Drug

G cluster_cell Cancer Cell Drug Released Drug (e.g., Doxorubicin) Topoisomerase Topoisomerase II Drug->Topoisomerase Inhibition Membrane Cell Membrane DNA DNA Replication DNA Replication & Transcription Topoisomerase->Replication Enables DNA->Replication Blocks Apoptosis Apoptosis (Cell Death) Replication->Apoptosis Leads to

References

Application Notes and Protocols: Enzyme Inhibition Assay Using 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibition is a critical area of study in biochemistry and pharmacology, forming the foundation for the discovery and development of new therapeutic agents. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors provides valuable insights into the mechanisms of enzymatic reactions and is instrumental in drug design. Cinnamic acid and its derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities, including their potential as enzyme inhibitors.[1][2]

4-Fluorocinnamic acid, a derivative of cinnamic acid, is a compound of interest for its potential inhibitory effects on various enzymes. This application note provides a detailed protocol for conducting an enzyme inhibition assay using this compound, with a specific focus on Phenylalanine Ammonia-Lyase (PAL) as a target enzyme. PAL is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[3][4] This pathway is crucial for the synthesis of a wide range of secondary metabolites, including lignin, flavonoids, and phytoalexins.[3][5] Understanding the inhibition of PAL by compounds like this compound can have applications in agriculture and medicine.

This protocol outlines a spectrophotometric method, which is a common and robust technique for measuring enzyme activity.[6][7] The assay is based on monitoring the rate of product formation, which is altered in the presence of an inhibitor.

Materials and Reagents

To perform a general enzyme inhibition assay, you should prepare the following:[8]

  • Enzyme: Purified Phenylalanine Ammonia-Lyase (PAL) or a plant extract containing PAL.

  • Substrate: L-phenylalanine solution.

  • Inhibitor: this compound solution.

  • Buffer Solution: Sodium borate buffer (0.1 M, pH 8.8) is commonly used for PAL assays.[9][10]

  • Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 290 nm.[9][11]

  • Cuvettes or 96-well UV-transparent plates.

  • Pipettes and tips for accurate liquid handling.

  • Distilled water.

  • Reaction termination reagent: 1 M HCl.[9]

Experimental Protocols

This section provides a detailed methodology for the enzyme inhibition assay.

Preparation of Solutions
  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust the pH to 8.8.

  • Enzyme Solution: Prepare a stock solution of PAL in the sodium borate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.

  • Substrate Solution: Prepare a stock solution of L-phenylalanine (e.g., 40 mM) in the sodium borate buffer.[10]

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol), as it may have limited solubility in aqueous solutions.

  • Inhibitor Dilutions: Prepare a series of dilutions of the this compound stock solution in the sodium borate buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1-2%).

Enzyme Inhibition Assay Protocol

The following steps outline the procedure for the spectrophotometric assay:[8][9]

  • Assay Setup: In a 96-well UV-transparent plate or individual cuvettes, set up the following reactions:

    • Control (No Inhibitor): Add buffer, enzyme solution, and solvent (the same concentration as in the inhibitor wells).

    • Inhibitor Wells: Add buffer, enzyme solution, and the desired concentration of this compound solution.

    • Blank (No Enzyme): Add buffer and substrate solution to account for any non-enzymatic reaction.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor (or solvent for the control) for a specific period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for binding.[9]

  • Initiate Reaction: Start the enzymatic reaction by adding the L-phenylalanine substrate solution to all wells.

  • Monitor Reaction: Immediately begin monitoring the increase in absorbance at 290 nm over time using a spectrophotometer or microplate reader.[9][11] The formation of trans-cinnamic acid, the product of the PAL reaction, results in an increase in absorbance at this wavelength.[10]

  • Data Collection: Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) during which the reaction rate is linear.

  • Reaction Termination (Optional for endpoint assays): For endpoint assays, the reaction can be stopped after a fixed time by adding 1 M HCl.[9] The final absorbance is then measured.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Inhibition of Phenylalanine Ammonia-Lyase (PAL) by this compound

This compound (µM)Initial Rate (ΔAbs/min)% Inhibition
0 (Control)0.1000
100.08515
250.06832
500.05149
1000.03268
2500.01585

Table 2: Kinetic Parameters of PAL in the Presence of this compound

ParameterValue
IC50 (µM) 51.2
Inhibition Type Competitive (Hypothetical)
Ki (µM) 25.6 (Hypothetical)

Data Analysis and Interpretation

  • Calculate Initial Rates: Determine the initial reaction rate (velocity) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of enzyme inhibition for each concentration of this compound:[12] % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve.[12]

  • Determine Inhibition Type (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic studies by measuring the initial rates at various substrate concentrations for each fixed inhibitor concentration. The data can then be plotted on a Lineweaver-Burk plot to visualize the type of inhibition.[13]

Mandatory Visualization

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Inhibitor Serial Dilutions prep_reagents->prep_dilutions setup_rxn Set up Reaction Mixtures (Control & Inhibitor) prep_dilutions->setup_rxn pre_incubate Pre-incubate Enzyme with Inhibitor setup_rxn->pre_incubate start_rxn Initiate Reaction with Substrate pre_incubate->start_rxn monitor_abs Monitor Absorbance (290 nm) start_rxn->monitor_abs calc_rates Calculate Initial Reaction Rates monitor_abs->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 Phenylpropanoid_Pathway_Inhibition cluster_pathway Phenylpropanoid Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Deamination CinnamicAcid trans-Cinnamic Acid PAL->CinnamicAcid C4H C4H CinnamicAcid->C4H CoumaricAcid p-Coumaric Acid C4H->CoumaricAcid Further_Products Lignin, Flavonoids, etc. CoumaricAcid->Further_Products Multiple Steps Inhibitor This compound Inhibitor->PAL Inhibition

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 4-Fluorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-fluorocinnamic acid derivatives and the evaluation of their antimicrobial properties. Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a fluorine atom onto the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its therapeutic efficacy.[4] These protocols are intended to guide researchers in the development and screening of novel antimicrobial agents based on the this compound scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired final compound (e.g., ester, amide) and the available starting materials.

Knoevenagel Condensation for this compound

This protocol outlines the synthesis of this compound from 4-fluorobenzaldehyde and malonic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and a catalytic amount of piperidine in a suitable solvent such as pyridine or ethanol.[3]

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure product.[1]

Fischer Esterification for 4-Fluorocinnamate Esters

This protocol describes the synthesis of alkyl 4-fluorocinnamates from this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography on silica gel.

Amide Synthesis from this compound

This protocol details the synthesis of 4-fluorocinnamide derivatives.

Experimental Protocol:

  • Acid Chloride Formation: In a round-bottom flask, treat this compound (1 equivalent) with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) at 0°C. Allow the reaction to stir at room temperature for 1-2 hours to form the corresponding acid chloride.

  • Amidation: In a separate flask, dissolve the desired amine (1 equivalent) and a base such as triethylamine (1.1 equivalents) in DCM. Cool this mixture to 0°C.

  • Reaction: Slowly add the freshly prepared 4-fluorocinnamoyl chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.

Antimicrobial Activity Evaluation

The following protocols are designed to assess the antimicrobial efficacy of the synthesized this compound derivatives against a panel of pathogenic bacteria and fungi.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[5]

Experimental Protocol:

  • Preparation of Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight at 37°C (for bacteria) or 30°C (for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Bacterial Cell Membrane Integrity Assay

This assay evaluates the ability of the compounds to disrupt the bacterial cell membrane.[2]

Experimental Protocol:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS.[2]

  • Treatment: Treat the bacterial suspension with the this compound derivative at its MIC for a defined period (e.g., 30-60 minutes). Include an untreated control.[2]

  • Staining: Add a fluorescent stain mixture, such as SYTO 9 and propidium iodide (PI), to the cell suspensions according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[2]

  • Analysis: Observe the stained cells under a fluorescence microscope. SYTO 9 stains all bacterial cells (live and dead) green, while PI only penetrates cells with damaged membranes and stains them red. An increase in red fluorescence indicates membrane damage.

Data Presentation

The quantitative data from the antimicrobial screening should be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
This compound
Methyl 4-fluorocinnamate
Ethyl 4-fluorocinnamate
N-benzyl-4-fluorocinnamide
Positive Control (e.g., Ciprofloxacin)
Positive Control (e.g., Fluconazole)

(Note: The table is a template; actual values would be populated from experimental results.)

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and relationships.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reactions Synthetic Reactions cluster_products Products 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 4-Fluorobenzaldehyde->Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation This compound This compound Fischer Esterification Fischer Esterification This compound->Fischer Esterification Amide Synthesis Amide Synthesis This compound->Amide Synthesis Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Fischer Esterification Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Synthesis 4-Fluorocinnamic Acid_product This compound Knoevenagel Condensation->4-Fluorocinnamic Acid_product 4-Fluorocinnamate Ester 4-Fluorocinnamate Ester Fischer Esterification->4-Fluorocinnamate Ester 4-Fluorocinnamide 4-Fluorocinnamide Amide Synthesis->4-Fluorocinnamide

Caption: Synthetic workflow for this compound derivatives.

Antimicrobial_Screening_Workflow Synthesized Derivatives Synthesized Derivatives Broth Microdilution Broth Microdilution Synthesized Derivatives->Broth Microdilution Cell Membrane Integrity Assay Cell Membrane Integrity Assay Synthesized Derivatives->Cell Membrane Integrity Assay Microbial Strains Microbial Strains Microbial Strains->Broth Microdilution Microbial Strains->Cell Membrane Integrity Assay Determine MIC Determine MIC Broth Microdilution->Determine MIC Data Analysis & Comparison Data Analysis & Comparison Determine MIC->Data Analysis & Comparison Analyze Membrane Damage Analyze Membrane Damage Cell Membrane Integrity Assay->Analyze Membrane Damage Analyze Membrane Damage->Data Analysis & Comparison Antimicrobial_Mechanism Derivative 4-Fluorocinnamic Acid Derivative Membrane Bacterial Cell Membrane Derivative->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

Application Notes and Protocols for Cross-Coupling Reactions with 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the experimental setup of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Heck, and Sonogashira reactions—utilizing 4-fluorocinnamic acid as a key building block. This versatile substrate is of significant interest in pharmaceutical and materials science for the synthesis of complex molecules.[1] The following sections offer generalized protocols that serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. While the direct use of this compound in Suzuki couplings is not extensively documented in readily available literature, a protocol for the closely related 4-fluorobenzoic acid provides a strong foundational methodology. The primary challenge lies in the activation of the strong C-F bond, which necessitates the use of specialized catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Degassing: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (to achieve a concentration of ~0.1-0.2 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl cinnamic acid derivative.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions involving various aryl halides and boronic acids. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O802-4>95
24-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Dioxane1001692
31-Iodonaphthalene2-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801288
44-Fluorobenzoic acid4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O11018~85

Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling unsaturated halides with alkenes.[2] This method is particularly effective for the synthesis of cinnamic acid derivatives from aryl halides and acrylic acid.[3]

Experimental Protocol: Heck Reaction of a 4-Halo-Fluorobenzene with Acrylic Acid

This protocol provides a general procedure for the synthesis of this compound via the Heck reaction. Iodobenzene is often a more reactive starting material than bromobenzene or chlorobenzene.

Materials:

  • 4-Iodo-1-fluorobenzene (or other 4-halofluorobenzene)

  • Acrylic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • Triphenylphosphine (PPh₃, 2-4 mol%)

  • Triethylamine (Et₃N, 1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 4-halofluorobenzene (1.0 mmol) in the chosen solvent.

  • Reagent Addition: Add acrylic acid (1.2 mmol), triethylamine (1.5 mmol), palladium(II) acetate (0.01-0.02 mmol), and triphenylphosphine (0.02-0.04 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Pour the mixture into water and acidify with 1M HCl.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by flash column chromatography or recrystallization.

Data Presentation: Typical Conditions for Heck Reactions

The following table presents typical reaction parameters for the Heck reaction. Optimal conditions are highly substrate-dependent.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneAcrylic AcidPd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100485-95
2BromobenzeneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Na₂CO₃DMF1201270-85
34-BromoacetophenoneMethyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile80690
4IodobenzeneSodium AcrylatePalladacycle (0.1)-Na₂CO₃Toluene/H₂O1500.5>95[4]

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[5] This reaction typically employs a palladium catalyst and a copper co-catalyst.

Experimental Protocol: Sonogashira Coupling of a 4-Halo-Fluorobenzene with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling. The reactivity of the aryl halide follows the trend I > Br > Cl.

Materials:

  • 4-Iodo-1-fluorobenzene (or other 4-halofluorobenzene)

  • Terminal alkyne (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-halofluorobenzene (1.0 mmol), Pd(PPh₃)₄ (0.02-0.05 mmol), and CuI (0.03-0.10 mmol).

  • Solvent and Reagent Addition: Add the degassed solvent, followed by the terminal alkyne (1.1 mmol) and the amine base (e.g., triethylamine, 2-3 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes typical reaction parameters for the Sonogashira coupling.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF25295
24-BromobenzonitrileTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF60688
31-Iodonaphthalene1-HeptynePd(OAc)₂ (1)CuI (2)PiperidineToluene80492
44-ChlorotoluenePhenylacetylene[{Pd(µ-OH)Cl(IPr)}₂] (ppm levels)NoneKOHEtOH/H₂O801>95[6]

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L₂ R-Pd(II)-X(L2) R-Pd(II)-X(L₂) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) Intermediate Alkene Complex R-Pd(II)-X(L2)->Intermediate Alkene Coordination Product_Complex Sigma-Alkyl Pd(II) Complex Intermediate->Product_Complex Migratory Insertion HPd(II)XL2 H-Pd(II)-X(L₂) Product_Complex->HPd(II)XL2 β-Hydride Elimination (Product) HPd(II)XL2->Pd(0)L2 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR Cu(I)X->Cu-C≡CR H-C≡CR + Base Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu(I)X Transmetalation to Pd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

The following diagram outlines a general workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Substrates, Base, Catalyst, Ligand Add_Solids Add Solid Reagents Reagents->Add_Solids Glassware Flame-dry Schlenk Flask & Stir Bar Assemble Assemble Flask under Inert Atmosphere Glassware->Assemble Assemble->Add_Solids Degas_Flask Purge with Inert Gas Add_Solids->Degas_Flask Add_Solvent Add Degassed Solvent Degas_Flask->Add_Solvent Heat Heat to Desired Temperature with Stirring Add_Solvent->Heat Monitor Monitor Reaction (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction (e.g., add water) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify by Chromatography or Recrystallization Filter_Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Quantification of 4-Fluorocinnamic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Fluorocinnamic acid in biological samples. The methodologies described herein are based on established analytical techniques and can be adapted for various research and development applications, including pharmacokinetic studies, metabolism research, and quality control.

Introduction

This compound (4-FCA) is a halogenated derivative of cinnamic acid. It serves as a versatile intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.[1] Given its importance in drug development, robust and reliable analytical methods are essential for its quantification in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This document details protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common and powerful techniques for bioanalysis.

Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plasma samples where high sensitivity is not the primary requirement. The protocol is adapted from established methods for the analysis of similar compounds, such as cinnamic acid.

2.1.1. Experimental Protocol: HPLC-UV Analysis of this compound in Human Plasma

a. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Internal Standard (IS), e.g., 3,4-Difluorocinnamic acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (ultrapure)

  • Human plasma (drug-free)

b. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

c. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL into the HPLC system.

d. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 275 nm (based on UV absorbance of cinnamic acid derivatives)
Column Temperature 25°C
Run Time 10 minutes

e. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for an HPLC-UV method for a similar analyte, which should be established during method development for this compound.

ParameterTypical Performance
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 50 ng/mL
Accuracy (% Recovery) 85% - 115%
Precision (% RSD) < 15%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies with low dosage, LC-MS/MS is the recommended technique. This protocol provides a robust method for the quantification of this compound in plasma.

2.2.1. Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

a. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

b. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Autosampler

  • Data acquisition and processing software

c. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

d. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-4.0 min, 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions 4-FCA: m/z 165.0 -> 121.0[2]; IS: (adjust for specific IS)
Collision Energy Optimized for specific instrument (e.g., 15-25 eV)

e. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for an LC-MS/MS method for a similar analyte, which should be established during method development for this compound.

ParameterTypical Performance
Linearity (r²) > 0.998
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 90% - 110%
Precision (% RSD) < 10%

Data Presentation

Quantitative data from method validation and sample analysis should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99[Insert Data]
Range (ng/mL)[Define Range][Insert Data]
LOQ (ng/mL)S/N ≥ 10[Insert Data]
Accuracy (%)85 - 115%[Insert Data]
Precision (%RSD)≤ 15%[Insert Data]
Recovery (%)Consistent and reproducible[Insert Data]

Table 2: Summary of LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99[Insert Data]
Range (ng/mL)[Define Range][Insert Data]
LOQ (ng/mL)S/N ≥ 10[Insert Data]
Accuracy (%)80 - 120%[Insert Data]
Precision (%RSD)≤ 15%[Insert Data]
Matrix EffectWithin acceptable limits[Insert Data]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification biodegradation_pathway FCA This compound FCCoA 4-Fluorocinnamoyl-CoA FCA->FCCoA β-oxidation SideProduct 4-Fluoroacetophenone (Dead-end Product) FCA->SideProduct Metabolite1 Hydrated Intermediate FCCoA->Metabolite1 Metabolite2 Oxidized Intermediate Metabolite1->Metabolite2 FBA 4-Fluorobenzoic Acid Metabolite2->FBA Mineralization Complete Mineralization (Fluoride Release) FBA->Mineralization ortho-cleavage pharmaceutical_intermediate FCA This compound Synthesis Chemical Synthesis FCA->Synthesis AntiInflammatory Anti-inflammatory Agents Synthesis->AntiInflammatory KinaseInhibitors Kinase Inhibitors Synthesis->KinaseInhibitors Radiosensitizers Radiosensitizers Synthesis->Radiosensitizers HT3Antagonists 5-HT3 Antagonists Synthesis->HT3Antagonists

References

Application Notes: In Vitro Cytotoxicity of 4-Fluorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorocinnamic acid and its derivatives represent a class of synthetic organic compounds with significant potential in pharmaceutical research and development.[1][2] These compounds are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties.[1] The incorporation of a fluorine atom onto the cinnamic acid scaffold can modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making these derivatives promising candidates for novel therapeutic agents. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound derivatives against various cancer cell lines, outlines potential mechanisms of action, and presents a summary of reported cytotoxic activities.

Mechanism of Action

The cytotoxic effects of cinnamic acid derivatives, including the 4-fluoro substituted analogues, are often multifaceted. Studies suggest that these compounds can induce cell death in cancer cells through various mechanisms, including:

  • Induction of Apoptosis: Many cinnamic acid derivatives have been shown to trigger programmed cell death, or apoptosis. This can be mediated through the activation of caspase cascades and the regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[3] The cleavage of poly(ADP-ribose) polymerase (PARP) is another hallmark of apoptosis that has been observed.[4]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an arrest in the G1 or G2/M phases.[4][5] This disruption prevents cancer cells from proliferating. The upregulation of cell cycle inhibitors like p21 has been noted in response to treatment with some cinnamic acid derivatives.[4]

  • Induction of Reactive Oxygen Species (ROS): Some derivatives can increase the intracellular levels of ROS, leading to oxidative stress and subsequent cell death.[3]

  • Enzyme Inhibition: Certain cinnamic acid derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as matrix metalloproteinases (MMPs).[6]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A-549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone (vehicle control).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[7]

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for a few minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cells treated with this compound derivatives.

Materials:

  • Treated and untreated cells

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for the desired time (e.g., 48 hours).

    • Harvest the cells by trypsinization, and collect both the adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The cytotoxic activity of this compound derivatives is typically reported as the half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values of some cinnamic acid derivatives against various cancer cell lines as reported in the literature.

CompoundDerivative TypeCell LineIC50 (µM)Reference
Compound 5 Cinnamic acid amide with cyano groupHeLa~42[5]
Compound 5 Cinnamic acid amide with cyano groupK562~50[5]
Compound 5 Cinnamic acid amide with cyano groupFem-x~60[5]
Compound 5 Cinnamic acid amide with cyano groupMCF-7~55[5]
Compound 5 Cinnamic acid amideA-54910.36[6][8]
Compound 1 Methyl-substituted amideA-54911.38[6]
Compound 9 Methyl-substituted amideA-54911.06[6]
7f 3,4-dichlorobenzyl substituentHCT11671[4]
9c Cinnamic acid amideHCT11676[4]
9f Amide of piperonilic acidHCT11699[4]

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Maintain Cancer Cell Line Culture cell_seeding 2. Seed Cells in 96-Well Plate cell_culture->cell_seeding incubation_24h 3. Incubate for 24h (Cell Adhesion) cell_seeding->incubation_24h compound_prep 4. Prepare Serial Dilutions of 4-Fluorocinnamic Acid Derivatives treatment 5. Treat Cells with Compounds compound_prep->treatment incubation_48h 6. Incubate for 24-72h treatment->incubation_48h add_mtt 7. Add MTT Reagent incubation_4h 8. Incubate for 3-4h (Formazan Formation) add_mtt->incubation_4h solubilize 9. Solubilize Formazan Crystals (DMSO) incubation_4h->solubilize read_absorbance 10. Measure Absorbance (570 nm) calc_viability 11. Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 12. Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

Signaling Pathway

G cluster_cell Cancer Cell compound 4-Fluorocinnamic Acid Derivative ros Increased ROS compound->ros p21 p21 Upregulation compound->p21 bax_bcl2 Bax/Bcl-2 Regulation compound->bax_bcl2 cell_death Cell Death ros->cell_death cell_cycle Cell Cycle Progression g1_arrest G1 Phase Arrest cell_cycle->g1_arrest p21->cell_cycle g1_arrest->cell_death apoptosis_pathway Apoptosis Pathway caspases Caspase Activation bax_bcl2->caspases parp PARP Cleavage caspases->parp apoptosis Apoptosis parp->apoptosis apoptosis->cell_death

Caption: Potential Signaling Pathways for Cytotoxicity.

References

Application Notes and Protocols for the Esterification of 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 4-fluorocinnamic acid, a key process for synthesizing derivatives with applications in pharmaceutical development and materials science. The unique fluorine substitution can enhance the reactivity and selectivity in various chemical reactions, making this compound esters valuable building blocks for biologically active molecules.[1]

I. Quantitative Data Summary

The efficiency of the esterification of cinnamic acid derivatives is influenced by the choice of alcohol, catalyst, reaction time, and temperature. While specific comparative data for a wide range of this compound esters under identical conditions is limited, the following tables provide representative data for the esterification of the closely related cinnamic acid and 4-chlorocinnamic acid, offering a benchmark for expected yields.

Table 1: Esterification of Cinnamic Acid with Various Alcohols

AlcoholCatalystReaction TimeTemperature (°C)Yield (%)
EthanolSulfuric Acid1 hour6084.42[2]
MethanolSulfuric Acid1 hourReflux94[3]
PropanolSulfuric AcidNot SpecifiedNot SpecifiedNot Specified[4]
ButanolSulfuric AcidNot SpecifiedNot SpecifiedNot Specified[4]
IsobutanolSulfuric AcidNot SpecifiedNot SpecifiedNot Specified[4]
HexanolSulfuric AcidNot SpecifiedNot SpecifiedNot Specified[4]

Table 2: Fischer Esterification of 4-Chlorocinnamic Acid with Various Alcohols

ProductReaction TimeYield (%)
Methyl 4-chlorocinnamate3 - 24 hours97.6[5]
Ethyl 4-chlorocinnamate3 - 24 hours36.0 - 97.6[5]
Propyl 4-chlorocinnamate3 - 24 hours36.0 - 97.6[5]
Isopropyl 4-chlorocinnamate3 - 24 hours36.0 - 97.6[5]
Butyl 4-chlorocinnamate3 - 24 hours36.0 - 97.6[5]
2-Methoxyethyl 4-chlorocinnamate3 - 24 hours36.0 - 97.6[5]

II. Experimental Protocols

The following protocols describe the synthesis of this compound esters using the Fischer-Speier esterification method, a classic and reliable acid-catalyzed reaction.[6][7][8]

Protocol 1: General Fischer Esterification using Sulfuric Acid Catalyst

This protocol outlines a general method for synthesizing simple alkyl esters of this compound.

Materials:

  • trans-4-Fluorocinnamic acid

  • Desired alcohol (e.g., methanol, ethanol, propanol) (in excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-fluorocinnamic acid in an excess of the desired alcohol (e.g., a 1:20 molar ratio of acid to alcohol).[2]

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 3 mL for a reaction at the gram scale).[2]

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 1-4 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the alcohol using a rotary evaporator.

  • Dilute the residue with ethyl acetate or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • If necessary, the crude product can be further purified by column chromatography or recrystallization.[4]

Protocol 2: Microwave-Assisted Esterification

This method can significantly reduce the reaction time compared to conventional heating.

Materials:

  • trans-4-Fluorocinnamic acid

  • Methanol

  • Concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA)

  • Microwave reactor

  • Microwave reaction vessel

Procedure:

  • In a microwave reaction vessel, combine trans-4-fluorocinnamic acid, methanol, and a catalytic amount of either concentrated sulfuric acid or p-toluenesulfonic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 110°C) for a short duration (e.g., 2 minutes).[3]

  • After the reaction, allow the vessel to cool to a safe temperature.

  • Follow the workup procedure as described in Protocol 1 (steps 5-9) to isolate and purify the product.

III. Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

Esterification_Workflow start Start reactants 1. Mix Reactants (this compound, Alcohol) start->reactants catalyst 2. Add Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux (1-4 hours) catalyst->reflux workup 4. Work-up (Extraction & Washing) reflux->workup purification 5. Purification (e.g., Column Chromatography) workup->purification product Final Product (4-Fluorocinnamate Ester) purification->product

Caption: A schematic overview of the experimental workflow for the Fischer esterification.

References

Application Notes and Protocols: 4-Fluorocinnamic Acid in the Synthesis of EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-Fluorocinnamic acid in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The strategic incorporation of a fluorine atom can enhance the binding affinity and modulate the physicochemical properties of the final compounds, making this compound a valuable building block in medicinal chemistry.[1]

Introduction

Cinnamic acid and its derivatives are a well-established scaffold in the design of kinase inhibitors, targeting a variety of oncogenic kinases such as EGFR, JAK2, and Aurora kinases.[2] The presence of the cinnamoyl moiety provides a versatile template for chemical modification to achieve desired pharmacological properties. This compound, in particular, serves as a key intermediate in the synthesis of fluorinated bioactive molecules, including anti-inflammatory and anticancer agents.[3] The fluorine substituent can improve metabolic stability and bioavailability of drug candidates.[4]

This document focuses on the synthesis and evaluation of a series of p-fluorocinnamide derivatives as potential EGFR inhibitors, based on the findings reported by Al-Warhi, et al. in "Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents".[4]

Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][5] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5] Aberrant activation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth.[1][5] Kinase inhibitors targeting EGFR block the ATP-binding site, thereby inhibiting its kinase activity and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor 4-Fluorocinnamide Derivative Inhibitor->EGFR

EGFR Signaling Pathway and Inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of 4-fluorocinnamide-based kinase inhibitors involves the synthesis of a library of compounds, followed by in vitro biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Intermediate Acyl Chloride Formation Start->Intermediate Amidation Amidation with Arylamines Intermediate->Amidation Purification Purification & Characterization Amidation->Purification Cytotoxicity Cytotoxicity Assay (HepG2 cells) Purification->Cytotoxicity EGFR_Assay EGFR Kinase Inhibition Assay Cytotoxicity->EGFR_Assay Cell_Cycle Cell Cycle Analysis EGFR_Assay->Cell_Cycle Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis

General Experimental Workflow.

Data Presentation

The following table summarizes the in vitro biological activity of selected p-fluorocinnamide derivatives against the HepG2 liver cancer cell line and their EGFR inhibitory activity.[4]

CompoundStructureCytotoxicity IC50 (µM) vs. HepG2EGFR Inhibition IC50 (µM)
6 Imidazolone derivative with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety4.23Comparable to Palatinib
Staurosporine (Reference)5.59-
Palatinib (Reference)--

Note: The original research paper should be consulted for the full list of synthesized compounds and their detailed biological data.

Experimental Protocols

The following protocols are adapted from the procedures described by Al-Warhi, et al.[4]

Protocol 1: General Synthesis of ((Z)-N-(3-Aryl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)benzamides (2a-f)

  • Materials:

    • Substituted anilines

    • (Z)-2-benzamido-3-(4-fluorophenyl)acrylic acid

    • Acetic anhydride

    • Anhydrous sodium acetate

  • Procedure:

    • A mixture of the appropriate substituted aniline (0.01 mol), (Z)-2-benzamido-3-(4-fluorophenyl)acrylic acid (0.01 mol), and anhydrous sodium acetate (0.02 mol) in acetic anhydride (20 mL) is heated under reflux for 5-7 hours.

    • The reaction mixture is then cooled to room temperature.

    • The cooled mixture is poured into ice-cold water.

    • The resulting solid product is collected by filtration, washed with water, and dried.

    • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure compound.

    • Characterization is performed using spectroscopic methods (¹H NMR, ¹³C NMR) and elemental analysis.

Protocol 2: In Vitro Cytotoxicity Assay against HepG2 Cells

  • Cell Culture:

    • HepG2 cells are maintained in DMEM supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay:

    • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of the synthesized compounds for 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.

Protocol 3: EGFR Kinase Inhibition Assay

Detailed protocols for in vitro kinase inhibition assays can vary. A general procedure involves the use of a kinase assay kit (e.g., ADP-Glo™ Kinase Assay) and recombinant human EGFR.

  • Reagents:

    • Recombinant human EGFR kinase

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Synthesized compounds (as inhibitors)

    • Kinase assay buffer

    • Detection reagent

  • Procedure:

    • The kinase reaction is set up in a 96-well plate by adding the kinase, substrate, and different concentrations of the test compounds.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The kinase activity is measured by adding the detection reagent, which quantifies the amount of ADP produced.

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. The derived p-fluorocinnamide compounds have demonstrated potent cytotoxic and EGFR inhibitory activities, highlighting their potential as a scaffold for the development of novel anticancer agents. The protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Fluorocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Here you will find answers to frequently asked questions, detailed experimental protocols, and data-driven insights into the most common synthetic routes.

Frequently Asked questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The most widely employed and effective methods for synthesizing this compound are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. Each method offers distinct advantages regarding yield, reaction conditions, and scalability.[1]

Q2: My overall yield is consistently low. What general factors should I check first?

A2: Low yields can often be attributed to a few common factors regardless of the synthetic method. Always ensure that your reagents are pure and anhydrous, as moisture can significantly interfere with many of the reactions.[2] The purity of the starting 4-fluorobenzaldehyde is particularly important, as it can oxidize over time. Additionally, verify that reaction temperatures and times are optimal, and ensure efficient stirring to maintain a homogeneous reaction mixture.

Q3: How do I choose the best synthesis method for my application?

A3: The choice of method depends on several factors including available starting materials, desired yield, scalability, and tolerance to high temperatures or specific catalysts. The Knoevenagel condensation is often favored for its relatively mild conditions and high yields.[1][3] The Perkin reaction is a classic method but typically requires high temperatures.[2][4] The Heck reaction offers high stereoselectivity for the trans-isomer but requires a palladium catalyst, which can be sensitive and costly.[1]

Troubleshooting Guides by Synthesis Method

Knoevenagel Condensation

Q: My Knoevenagel condensation of 4-fluorobenzaldehyde with malonic acid is not proceeding to completion or the yield is low. What are the likely causes?

A: Low yields in the Knoevenagel condensation can stem from several issues:

  • Catalyst Choice and Amount: The reaction is catalyzed by a weak base. Pyridine with a catalytic amount of piperidine is a classic choice.[3] The amount of catalyst is crucial; too little may result in an incomplete reaction, while too much can lead to side product formation.

  • Reaction Temperature and Time: While often performed under reflux, the optimal temperature can vary. Ensure the reaction is heated for a sufficient duration. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Inefficient Decarboxylation: The initial product of the condensation is a dicarboxylic acid that must decarboxylate to form the final product. If decarboxylation is incomplete, this will lower the yield of this compound. The Doebner modification, which uses pyridine as the solvent, typically promotes this decarboxylation.[3]

  • Purity of Reactants: Ensure that the 4-fluorobenzaldehyde and malonic acid are of high purity.

Q: How can I improve the yield of my Knoevenagel condensation?

A: To improve the yield, consider the following optimizations:

  • Catalyst Screening: Experiment with different amine bases. While pyridine and piperidine are common, other bases like triethylamine or DABCO might offer better results under certain conditions.[5]

  • Solvent: Pyridine often serves as both the catalyst and solvent. However, other solvents like ethanol or even solvent-free conditions with microwave irradiation have been used successfully for similar reactions.[6]

  • Stoichiometry: A molar ratio of 1:3 for benzaldehyde to malonic acid has been shown to be optimal in some cases to drive the reaction to completion.[3]

Perkin Reaction

Q: I am getting a low yield in my Perkin reaction for this compound. What could be the problem?

A: The Perkin reaction is sensitive to several factors that can impact the yield:

  • Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride. All glassware must be thoroughly dried, and anhydrous reagents should be used.[2]

  • Impure Reactants: 4-Fluorobenzaldehyde can oxidize to 4-fluorobenzoic acid if exposed to air. Using freshly distilled 4-fluorobenzaldehyde is recommended.[2]

  • Suboptimal Temperature and Time: This reaction typically requires high temperatures (around 180°C) and long reaction times (several hours) to achieve a good yield.[1][2]

  • Base Catalyst: The choice and quality of the base are important. Anhydrous potassium acetate is often preferred over sodium acetate as it can lead to higher yields.[2][7]

Q: I am observing the formation of a dark, resinous byproduct. How can I avoid this?

A: The formation of dark, resinous materials is a common issue in the Perkin reaction, often due to the self-condensation of the aldehyde or other side reactions at high temperatures. To minimize this, ensure the reaction temperature does not significantly exceed the recommended range and use purified 4-fluorobenzaldehyde.

Heck Reaction

Q: My Heck reaction between 4-fluoroiodobenzene and acrylic acid has a low yield. What are the potential causes?

A: Low yields in the Heck reaction are often related to the catalyst and reaction conditions:

  • Catalyst Deactivation: The palladium catalyst is sensitive to air and impurities. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use purified reagents and solvents.

  • Choice of Base: The base plays a critical role in neutralizing the hydrogen halide byproduct and in the regeneration of the active Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, and sodium acetate. The choice of base can significantly affect the reaction rate and yield.[8][9]

  • Ligand Choice: While some Heck reactions can be performed without a ligand, the choice of a phosphine ligand can significantly impact the catalyst's stability and activity.

  • Leaving Group: The reactivity of the aryl halide is critical. Aryl iodides are more reactive than bromides, which are more reactive than chlorides. For this compound synthesis, 4-fluoroiodobenzene is a good starting material.

Quantitative Data Summary

The following tables summarize quantitative data on how different reaction parameters can influence the yield of cinnamic acid synthesis. This data can be used as a starting point for optimizing your synthesis of this compound.

Table 1: Effect of Reaction Conditions on Perkin Reaction Yield for Cinnamic Acid

Temperature (°C) Reaction Time (hours) Catalyst Yield (%)
180 4 Sodium Acetate ~20
180 8 Sodium Acetate Lower Yields
180 8 Potassium Acetate 70-72
150 8 Potassium Acetate 70-75
180 24 Potassium Acetate 70-75

Data compiled from multiple sources for the synthesis of cinnamic acid and may serve as a baseline for this compound.[2]

Table 2: Comparison of Yields for Cinnamic Acid Synthesis Routes

Synthesis Route Typical Yield (%) Reaction Time Reaction Temperature (°C)
Perkin Reaction 5 - 72 1 - 8 hours 70 - 180
Knoevenagel Condensation 73 - 90 Minutes to hours Room Temp to 140
Heck Reaction Up to 96 1 - 2 hours 80 - 90

This table provides a general comparison for cinnamic acid synthesis.[1]

Experimental Protocols

Protocol 1: Knoevenagel Condensation for this compound Synthesis

Materials:

  • 4-Fluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Dilute Hydrochloric Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (2.5 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (e.g., 5 mol%).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid.

  • The this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

Protocol 2: Perkin Reaction for this compound Synthesis

Materials:

  • 4-Fluorobenzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Sodium carbonate solution

  • Concentrated Hydrochloric Acid

  • Round-bottom flask with air condenser

  • Heating mantle or oil bath

Procedure:

  • In a dry round-bottom flask, combine freshly distilled 4-fluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (0.8 eq).

  • Attach an air condenser and heat the mixture in an oil bath at 180°C for 5-8 hours.[2]

  • Allow the reaction mixture to cool slightly and then pour it into a beaker containing water.

  • Add a saturated solution of sodium carbonate until the mixture is alkaline to hydrolyze any remaining acetic anhydride and dissolve the product as its sodium salt.

  • If unreacted aldehyde is present, it can be removed by steam distillation.

  • Filter the hot solution to remove any resinous byproducts.

  • Cool the filtrate and acidify it with concentrated hydrochloric acid until the this compound precipitates.

  • Collect the crystals by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent for further purification.

Protocol 3: Heck Reaction for this compound Synthesis

Materials:

  • 4-Fluoroiodobenzene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile or DMF (anhydrous)

  • Schlenk flask and inert gas line (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Procedure:

  • Set up a Schlenk flask under an inert atmosphere.

  • To the flask, add 4-fluoroiodobenzene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (1-2 mol%), and anhydrous acetonitrile or DMF.

  • Add triethylamine (2.0 eq) as the base.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 2-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound reagent_purity Check Reagent Purity (4-Fluorobenzaldehyde, etc.) start->reagent_purity anhydrous_conditions Ensure Anhydrous Conditions (Dry glassware, anhydrous reagents) start->anhydrous_conditions reaction_parameters Verify Reaction Parameters (Temp, Time, Stirring) start->reaction_parameters method_specific Method-Specific Troubleshooting reagent_purity->method_specific anhydrous_conditions->method_specific reaction_parameters->method_specific knoevenagel Knoevenagel: - Catalyst Choice/Amount - Incomplete Decarboxylation method_specific->knoevenagel Knoevenagel perkin Perkin: - High Temperature - Base Choice (K-Acetate) - Resinous Byproducts method_specific->perkin Perkin heck Heck: - Inert Atmosphere - Catalyst Activity - Base/Ligand Choice method_specific->heck Heck optimization Systematic Optimization (e.g., DoE) knoevenagel->optimization perkin->optimization heck->optimization

Caption: A general troubleshooting workflow for addressing low yields.

Synthesis_Comparison cluster_knoevenagel Knoevenagel Condensation cluster_perkin Perkin Reaction cluster_heck Heck Reaction knoevenagel Knoevenagel Condensation Pros: - High Yields (73-90%) - Mild Conditions - Common Reagents Cons: - Pyridine is often used (toxic) - Decarboxylation step required perkin Perkin Reaction Pros: - Classic, well-established method - Uses inexpensive reagents Cons: - High Temperatures (180°C) - Lower Yields (up to 72%) - Prone to side reactions heck Heck Reaction Pros: - Very High Yields (up to 96%) - High Stereoselectivity (trans) - Milder temps than Perkin Cons: - Requires Palladium catalyst - Sensitive to air/impurities - More expensive reagents start Choice of Synthesis Route start->knoevenagel Mildness & High Yield start->perkin Cost-Effectiveness start->heck Max Yield & Selectivity Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_intermediate1 Ar-Pd(II)-X(L)₂ (Ar = 4-Fluorophenyl) oxidative_addition->pd_intermediate1 carbopalladation Alkene Insertion pd_intermediate1->carbopalladation + Acrylic Acid pd_intermediate2 R-CH₂-CH(Ar)-Pd(II)-X(L)₂ carbopalladation->pd_intermediate2 beta_hydride β-Hydride Elimination pd_intermediate2->beta_hydride product This compound (Product) beta_hydride->product pd_hydride H-Pd(II)-X(L)₂ beta_hydride->pd_hydride reductive_elimination Reductive Elimination (+ Base) pd_hydride->reductive_elimination - HX reductive_elimination->pd0 Catalyst Regeneration

References

Troubleshooting low yield in Knoevenagel condensation of 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Knoevenagel condensation of 4-fluorobenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiment.

Question: My reaction with 4-fluorobenzaldehyde is resulting in a very low yield. What are the most likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. A systematic evaluation of your reaction setup is the best approach.[1][2] Key areas to investigate include:

  • Catalyst Inefficiency: The choice, amount, and quality of the catalyst are critical.[1][3]

    • Action: While piperidine is a standard choice, other catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been reported to produce significantly higher yields (up to 97%) for similar reactions.[1] Consider screening different weak bases such as ammonium acetate or L-proline.[3][4][5] Ensure your catalyst is fresh and not degraded, and optimize its concentration, typically starting in the 5-10 mol% range.[3] Using too much catalyst can lead to unwanted side reactions.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time must be optimized.

    • Action: Many Knoevenagel condensations work well at room temperature, but gentle heating (e.g., 40-80°C) can often improve both the rate and yield.[2][5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and ensure it has gone to completion.[1][3] Some protocols may require several hours.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.[3][6]

    • Action: Protic polar solvents like ethanol are commonly used and are effective at dissolving the reactants.[1][3] Aprotic polar solvents such as DMF have also shown excellent results.[3][7] For a greener approach, water can be a highly effective solvent, and some reactions perform optimally under solvent-free conditions.[3][8] Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature.[3]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can reverse the reaction equilibrium and lower the yield.[2][5]

    • Action: If reacting in an organic solvent, consider using a Dean-Stark apparatus to remove water azeotropically, which can drive the reaction toward the product.[9]

  • Purity of Reactants: Impurities in either the 4-fluorobenzaldehyde or the active methylene compound can inhibit the reaction.[1][2]

    • Action: Use high-purity starting materials. If necessary, purify the reactants before use.

Question: My TLC plate shows the consumption of starting materials, but there are multiple new spots in addition to my desired product. What side reactions could be occurring?

Answer: The formation of multiple products indicates that side reactions are competing with your desired condensation. Potential side reactions include:

  • Self-Condensation of Aldehyde: This can occur if the base catalyst is too strong.[1]

    • Minimization Strategy: Use a mild or weak base as a catalyst, such as piperidine, DABCO, or ammonium acetate.[1][3]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes react with a second molecule of the active methylene compound.[3]

    • Minimization Strategy: Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the aldehyde and the active methylene compound.[3] Working up the reaction promptly after the starting aldehyde is consumed can also prevent this subsequent reaction.[2]

  • Reaction with Amine Catalyst: In some cases, secondary amine catalysts can react with 4-fluorobenzaldehyde, especially under forcing conditions, leading to nucleophilic aromatic substitution of the fluorine atom.[10]

    • Minimization Strategy: Use catalytic amounts of the amine and avoid unnecessarily high temperatures or prolonged reaction times. If this is a persistent issue, consider a non-amine catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation? A1: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group (like an aldehyde), followed by a dehydration reaction to eliminate water.[1][11] The final product is typically an α,β-unsaturated compound.[11]

Q2: What makes a methylene group "active" for this reaction? A2: An active methylene group has protons that are acidic due to the presence of two adjacent electron-withdrawing groups (e.g., -CN, -COOR, -COR).[1][12] These groups stabilize the carbanion formed upon deprotonation by a weak base, facilitating the initial nucleophilic attack.[1] Compounds like malononitrile and ethyl cyanoacetate are common reactants for this reason.[13]

Q3: Why is a weak base typically used as a catalyst instead of a strong base? A3: A weak base is sufficient to deprotonate the active methylene compound to form the reactive enolate ion.[1] Using a strong base, such as sodium hydroxide, could induce an unwanted self-condensation of the aldehyde (an aldol condensation), leading to a lower yield of the desired product.[1][11]

Q4: Can this reaction be performed under "green" or environmentally friendly conditions? A4: Yes, several green chemistry strategies can be applied. Using water as a solvent, employing recyclable heterogeneous catalysts, or conducting the reaction under solvent-free conditions are effective ways to reduce waste and avoid hazardous organic solvents.[3][14][15]

Q5: What is the Doebner modification of the Knoevenagel condensation? A5: The Doebner modification involves using pyridine as the solvent and catalyst when one of the activating groups on the active methylene compound is a carboxylic acid (e.g., malonic acid).[11][16] Under these conditions, the condensation is followed by a decarboxylation step.[16]

Data Presentation: Catalyst and Solvent Effects

Optimizing the catalyst and solvent system is crucial for maximizing yield. The following tables summarize the performance of various systems in Knoevenagel condensations.

Table 1: Comparison of Catalysts for Knoevenagel Condensation

Catalyst Catalyst Type Solvent Temperature Typical Yield Reference
Piperidine Homogeneous (Weak Base) Ethanol Reflux Good to High [1]
DABCO Homogeneous (Weak Base) Water/Ionic Liquid 50 °C Up to 97% [1]
Ammonium Acetate Homogeneous (Weak Base) Solvent-Free Room Temp. Excellent [14]
1CaO–1.5MgO Heterogeneous (Solid Base) Water Room Temp. 98% [8]
L-Proline Homogeneous (Organocatalyst) Ethanol - High Efficiency [4]

| Gallium Chloride | Homogeneous (Lewis Acid) | Solvent-Free | Room Temp. | High |[17] |

Table 2: Effect of Solvents on Knoevenagel Condensation

Solvent Solvent Type General Outcome Reference
Ethanol Protic Polar Commonly used, effective at dissolving reactants. [1][3]
Water Protic Polar Excellent "green" solvent, can enhance catalyst activity. [3][6]
DMF Aprotic Polar Often provides fast reaction rates and high yields. [6][7]
Toluene Non-polar Can be used with a Dean-Stark trap to remove water. [7][9]

| None (Solvent-Free) | - | Environmentally friendly, often results in high yields. |[3][15] |

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: General Procedure using Piperidine Catalyst [1]

  • To a round-bottom flask equipped with a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), an active methylene compound (e.g., ethyl cyanoacetate, 1.05 eq), and absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78°C for ethanol).

  • Monitor the reaction's progress using TLC. The reaction is typically complete within 3-6 hours.

  • Once complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.

  • If precipitation does not occur, pour the mixture into a beaker of ice water with stirring.[1]

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallizing from hot ethanol.

Protocol 2: High-Yield Procedure using DABCO Catalyst [1]

  • Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), water (3 mL), and DABCO (20 mol%).

  • To this system, add 4-fluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).

  • Stir the reaction mixture vigorously at 50 °C.

  • Monitor the reaction by TLC. The reaction is expected to be complete in approximately 40 minutes.

  • Upon completion, cool the mixture. The product may separate as a solid or an oil.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The ionic liquid/water layer can often be recycled for subsequent reactions.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low Yield Observed check_reactants Are reactants high purity? start->check_reactants purify_reactants Purify starting materials check_reactants->purify_reactants No check_catalyst Is the catalyst active and optimal? check_reactants->check_catalyst Yes purify_reactants->check_catalyst change_catalyst Use fresh catalyst. Screen alternatives (e.g., DABCO). check_catalyst->change_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Optimize temperature (gentle heating). Monitor by TLC for optimal time. check_conditions->optimize_conditions No check_solvent Is the solvent appropriate? check_conditions->check_solvent Yes optimize_conditions->check_solvent change_solvent Test alternative solvents (Ethanol, Water, DMF). Ensure reactant solubility. check_solvent->change_solvent No check_water Is water removal necessary? check_solvent->check_water Yes change_solvent->check_water remove_water Use Dean-Stark trap if in non-aqueous solvent. check_water->remove_water Yes end_node Re-run Experiment check_water->end_node No remove_water->end_node

Caption: A step-by-step workflow for diagnosing and resolving low product yield.

General Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation (Aldehyde, Methylene Cmpd, Solvent) add_cat 2. Add Catalyst prep->add_cat react 3. Stir at Specified Temp. add_cat->react monitor 4. Monitor by TLC react->monitor workup 5. Reaction Work-up (Quench, Extract/Filter) monitor->workup purify 6. Purification (Recrystallization) workup->purify char 7. Product Characterization (NMR, IR, MS) purify->char Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Z1CH2Z2 Active Methylene (Z-CH₂-Z') Carbanion Carbanion (Z-CH⁻-Z') Z1CH2Z2->Carbanion + B: Base Base (B:) Carbanion->Z1CH2Z2 + BH⁺ Carbanion2 Carbanion Aldehyde 4-Fluorobenzaldehyde Adduct β-Hydroxy Adduct Aldehyde->Adduct Adduct2 β-Hydroxy Adduct Carbanion2->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product Water H₂O Adduct2->Product - H₂O

References

Technical Support Center: Synthesis of 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Fluorocinnamic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Low Yield

A frequent challenge in organic synthesis is achieving a high yield of the desired product. The following diagram and table provide a systematic approach to troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield of this compound start Low Yield of this compound reagent_quality Check Reagent Purity and Stoichiometry start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->reaction_conditions catalyst_issue Investigate Catalyst/Base Activity start->catalyst_issue workup_loss Assess Product Loss During Work-up/Purification start->workup_loss reagent_solution Solution: - Use freshly distilled 4-fluorobenzaldehyde. - Ensure malonic acid/anhydride is dry. - Verify molar ratios. reagent_quality->reagent_solution conditions_solution Solution: - Optimize temperature and reaction time. - Use an inert atmosphere (e.g., N2 or Ar). reaction_conditions->conditions_solution catalyst_solution Solution: - Use fresh, anhydrous base/catalyst. - Consider a different base or catalyst system. catalyst_issue->catalyst_solution workup_solution Solution: - Optimize extraction pH. - Improve recrystallization solvent system. - Check for product volatility. workup_loss->workup_solution

Caption: Troubleshooting workflow for low yield of this compound.

Potential Cause Recommended Actions Applicable Synthesis Method(s)
Impure Starting Materials - Use freshly distilled 4-fluorobenzaldehyde to remove any oxidized impurities like 4-fluorobenzoic acid.[1] - Ensure reagents like malonic acid or acetic anhydride are dry, as moisture can inhibit the reaction.[1]Knoevenagel, Perkin, Wittig
Incorrect Stoichiometry - Carefully verify the molar ratios of all reactants and reagents. An excess of one reactant may be necessary to drive the reaction to completion.All methods
Suboptimal Reaction Temperature - Ensure the reaction is maintained at the optimal temperature for the specific method. Perkin reactions, for example, often require high temperatures (around 180°C).[1]Knoevenagel, Perkin, Heck
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.All methods
Inert Atmosphere - For moisture or air-sensitive reactions like the Heck and Wittig, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).Heck, Wittig
Inactive Catalyst or Base - The base used (e.g., pyridine, piperidine, sodium acetate) should be fresh and anhydrous.[1] - For the Heck reaction, the palladium catalyst can lose activity; use a fresh batch.[2]Knoevenagel, Perkin, Heck
Product Loss During Work-up - Optimize the pH during acid-base extraction to ensure complete precipitation of the carboxylic acid. - Select an appropriate solvent system for recrystallization to minimize loss of product in the mother liquor.[2]All methods
Presence of Impurities

The formation of side products can complicate purification and reduce the overall yield. Below is a guide to common impurities and how to address them.

Observed Impurity Potential Cause Suggested Solution Applicable Synthesis Method(s)
Unreacted 4-Fluorobenzaldehyde Incomplete reaction.- Increase reaction time or temperature. - Ensure catalyst/base is active. - Can be removed by steam distillation or careful purification.[3]Knoevenagel, Perkin, Wittig
cis-4-Fluorocinnamic acid Formation of the geometric isomer.- The trans isomer is typically the major product in most methods. - Purification by recrystallization can often separate the isomers.Knoevenagel, Wittig, Heck
Michael Addition Product Reaction of the product with the enolate of malonic acid.- More likely with strong bases. Use a weaker base like pyridine.[1]Knoevenagel
Self-condensation of Aldehyde A side reaction of 4-fluorobenzaldehyde.- Optimize reaction conditions, particularly temperature and base concentration.Knoevenagel, Perkin
Triphenylphosphine oxide Byproduct of the Wittig reaction.- This is an inherent byproduct and needs to be removed during purification, typically by chromatography or recrystallization.Wittig
Homocoupling of Aryl Halide A common side reaction in palladium-catalyzed couplings.- Optimize catalyst and ligand concentrations.Heck

Frequently Asked Questions (FAQs)

Q1: Which synthesis method generally provides the highest yield for this compound?

A1: The Knoevenagel-Doebner condensation is a widely used and highly efficient method for the synthesis of α,β-unsaturated carboxylic acids like this compound, often providing high yields.[3] The Heck reaction can also give excellent yields, but may require more optimization of the catalyst system.[4]

Q2: How can I effectively remove unreacted 4-fluorobenzaldehyde from my crude product?

A2: Unreacted 4-fluorobenzaldehyde can often be removed by steam distillation after the reaction mixture has been made basic.[3] Alternatively, careful column chromatography can separate the aldehyde from the desired carboxylic acid product.

Q3: My Knoevenagel condensation is not proceeding to completion. What should I check?

A3: Several factors could be at play. Ensure your 4-fluorobenzaldehyde is pure and free of the corresponding benzoic acid. The base used, typically pyridine with a catalytic amount of piperidine, should be of good quality and used in the correct proportions.[5] Also, verify that the reaction is heated to a sufficient temperature to drive the condensation and subsequent decarboxylation.[3]

Q4: In the Wittig reaction, how can I control the stereoselectivity to favor the trans (E)-isomer of this compound?

A4: For the synthesis of α,β-unsaturated esters (which are then hydrolyzed to the acid), using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, generally favors the formation of the (E)-alkene.[6]

Q5: What are some common side reactions to be aware of in the Perkin reaction for this synthesis?

A5: The Perkin reaction is sensitive to moisture, which can hydrolyze the acetic anhydride.[1] Also, self-condensation of the aldehyde can occur. Using freshly distilled 4-fluorobenzaldehyde and anhydrous conditions is crucial.[1]

Quantitative Data Summary

The following table provides a general comparison of the different synthesis routes for cinnamic acids. Note that specific yields for this compound may vary depending on the exact reaction conditions and scale.

Synthesis Route Typical Yield (%) Reaction Time Reaction Temperature (°C) Key Reactants Catalyst/Reagent
Perkin Reaction 40 - 72%[4]3 - 8 hours[4][7]160 - 180[3][7]4-Fluorobenzaldehyde, Acetic AnhydrideSodium Acetate or Potassium Acetate[4]
Knoevenagel Condensation 75 - 90%[4][5]1.5 - 8 hours[3][5]Room Temp. to 110[3]4-Fluorobenzaldehyde, Malonic AcidPyridine, Piperidine[3][5]
Wittig Reaction Varies, can be high15 - 60 minutes (olefination)[3]Room Temperature[3]4-Fluorobenzaldehyde, Phosphorus YlideStrong base (e.g., n-BuLi) or stabilized ylide
Heck Reaction Up to 96%[4]1 - 2 hours[3]80 - 100[3]4-Halofluorobenzene, Acrylic AcidPalladium(II) acetate, Base (e.g., Triethylamine)[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes to this compound are provided below.

Knoevenagel-Doebner Condensation

This method involves the condensation of 4-fluorobenzaldehyde with malonic acid followed by decarboxylation.

Knoevenagel_Workflow Knoevenagel Condensation Workflow start Start reactants Combine 4-Fluorobenzaldehyde, Malonic Acid, Pyridine, and Piperidine start->reactants heat Heat to Reflux (e.g., 110°C for 1.5h) reactants->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool precipitate Acidify with HCl to pH 5 to Precipitate Product cool->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Product filter->dry end This compound dry->end

Caption: Experimental workflow for the Knoevenagel-Doebner condensation.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.0 eq), and pyridine (approximately 1.6 mL per mmol of aldehyde).[3]

  • Add a catalytic amount of piperidine (e.g., 2 drops).[3]

  • Heat the reaction mixture in an oil bath at 110°C for 1.5 hours.[3]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully add dilute hydrochloric acid to adjust the pH to 5, which will cause the product to precipitate.[3]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product to obtain this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Perkin Reaction

This classic method utilizes the condensation of 4-fluorobenzaldehyde with acetic anhydride.

Procedure:

  • In a dry round-bottom flask fitted with an air condenser, combine 4-fluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).[3]

  • Heat the mixture in an oil bath at 160-180°C for 3-5 hours with stirring.[3]

  • After cooling slightly, pour the hot reaction mixture into water.

  • Neutralize the mixture with an aqueous solution of sodium hydroxide.

  • Remove any unreacted aldehyde by steam distillation.[3]

  • Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent.[3]

Wittig Reaction (via ester hydrolysis)

This route involves the olefination of 4-fluorobenzaldehyde with an ester-containing phosphorus ylide, followed by hydrolysis.

Procedure: Step 1: Wittig Reaction

  • In a suitable reaction vessel, combine 4-fluorobenzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.15 eq).[3]

  • Stir the mixture at room temperature for 15-30 minutes.[3]

  • Extract the product, ethyl 4-fluorocinnamate, with a suitable solvent like hexanes and remove the solvent.[3]

Step 2: Hydrolysis

  • Dissolve the crude ester in ethanol.

  • Add an aqueous solution of sodium hydroxide and heat the mixture to reflux.[3]

  • Monitor the hydrolysis by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent to remove non-acidic impurities.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.[3]

  • Collect the product by filtration and dry.[3]

Heck Reaction

This palladium-catalyzed reaction couples an aryl halide with acrylic acid.

Procedure:

  • To a reaction vessel, add 4-bromofluorobenzene (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.02 eq), and a suitable solvent such as acetonitrile.[3]

  • Add triethylamine (2.0 eq) as the base.[3]

  • Heat the reaction mixture at 80-90°C for 1-2 hours, monitoring by TLC.[3]

  • After cooling, pour the reaction mixture into 3 M HCl.[3]

  • Collect the precipitated product by suction filtration.

  • Wash the solid with water and air dry. The crude product can be purified by recrystallization.[3]

References

Technical Support Center: Purification of 4-Fluorocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Fluorocinnamic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Question: My this compound is not dissolving in the hot solvent. What should I do?

Answer: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough of the "soluble" solvent (e.g., ethanol). Continue to add small portions of the hot solvent until the solid dissolves.[1]

  • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If the majority of your sample has dissolved but some solid remains, this is likely the cause. In this case, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[1]

  • Incorrect Solvent Choice: While an ethanol/water system is generally effective, the optimal solvent can depend on the specific impurities present. It is always recommended to perform small-scale solubility tests to confirm your solvent choice.

Question: No crystals are forming even after the solution has cooled in an ice bath. What went wrong?

Answer: The most common reasons for crystallization failure are:

  • Too Much Solvent: If an excess of the "soluble" solvent was used, the solution may not be supersaturated enough for crystals to form. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation without Nucleation: The solution may be supersaturated but requires a nucleation site to begin crystallization. You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections on the glass where crystals can begin to form.

    • Seeding: Add a single, tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for new crystals to grow upon.

Question: My product has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional "soluble" solvent (e.g., ethanol) to lower the saturation point.

  • Slow Cooling: Allow the solution to cool as slowly as possible. You can insulate the flask or place it in a warm water bath that is allowed to cool to room temperature. Avoid placing the flask directly into an ice bath.[1]

  • Change Solvent System: If the problem persists, you may need to select a different solvent or adjust the ratio of your mixed solvent system.

Question: The yield of my recrystallized this compound is very low. How can I improve it?

Answer: A low yield can be attributed to several factors:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which results in a significant portion of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude product.[1]

  • Premature Crystallization: If crystals form during the hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated to prevent this.

  • Incomplete Crystallization: Make sure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[1] For this compound, which is soluble in organic solvents like ethanol and methanol but has limited solubility in water, a mixed solvent system is often effective.[2][3] An ethanol/water mixture is a common choice. Small-scale solubility tests are recommended to determine the optimal solvent or solvent ratio for your specific sample and impurities.[1]

Q2: What is the purpose of using a mixed solvent system like ethanol/water?

A2: A mixed solvent system is used when no single solvent has the ideal solubility properties. In the case of an ethanol/water system for this compound, the compound is dissolved in the "soluble" solvent (ethanol) at an elevated temperature. The "insoluble" solvent (water) is then added to the point of saturation. As the solution cools, the solubility of the this compound decreases dramatically, leading to crystallization.

Q3: Is it necessary to use decolorizing carbon?

A3: Decolorizing carbon (activated charcoal) is used to remove colored impurities. If your solution of dissolved this compound is colored, adding a small amount of decolorizing carbon and performing a hot filtration before cooling can help to remove these impurities and result in a purer, colorless final product.

Q4: How can I obtain larger, purer crystals?

A4: The formation of large, pure crystals is favored by slow cooling.[4] Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.

Data Presentation

Solvent SystemTemperature (°C)Solubility ( g/100g of solvent)Notes
Water25~0.04trans-Cinnamic acid is only slightly soluble in water at room temperature.
Water98~0.59Solubility in water increases with temperature but may not be sufficient for efficient recrystallization on its own.
Ethanol2523Highly soluble at room temperature, making it a good "soluble solvent" in a mixed-solvent system.
Methanol + Water25 (298.15 K)Varies with ratioThe solubility of trans-cinnamic acid increases significantly with the addition of methanol to water.
Ethanol + Water25 (298.15 K)Varies with ratioThe addition of ethanol to water has a more pronounced effect on increasing the solubility of trans-cinnamic acid compared to methanol.[5]

Experimental Protocols

Recrystallization of this compound using an Ethanol/Water Mixed Solvent System

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask and gently heat the mixture on a hot plate with stirring. Continue to add ethanol in small portions until the this compound is fully dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being incorporated into the final crystals.[1]

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.[4]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or drying in a desiccator.

Mandatory Visualization

G Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve 4-FCA in minimum hot ethanol start->dissolve insoluble_impurities Insoluble impurities present? dissolve->insoluble_impurities hot_filtration Perform hot gravity filtration insoluble_impurities->hot_filtration Yes add_water Add hot water until turbidity insoluble_impurities->add_water No hot_filtration->add_water clarify Add a few drops of hot ethanol to clarify add_water->clarify cool Cool slowly to room temperature, then in ice bath clarify->cool crystals_form Crystals form? cool->crystals_form oiling_out Product 'oiled out'? crystals_form->oiling_out No collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Too much solvent?  -> Boil off some solvent - Scratch flask - Add seed crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: - Reheat and add more ethanol - Cool more slowly - Change solvent system oiling_out->troubleshoot_oiling_out Yes troubleshoot_no_crystals->cool Retry troubleshoot_oiling_out->dissolve Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of Crude 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Fluorocinnamic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound by recrystallization and column chromatography.

1. Recrystallization Issues

Issue Possible Cause(s) Recommended Solution(s) Expected Outcome
"Oiling Out" During Cooling The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. High concentration of impurities.Reheat the solution to redissolve the oil. Add a small amount of the more "soluble" solvent (e.g., ethanol) to decrease the saturation. Ensure the flask is allowed to cool slowly (e.g., by insulating it). Consider a preliminary purification step like a simple extraction if impurities are high.The compound should crystallize as a solid rather than separating as an oil.
No Crystal Formation Upon Cooling Too much solvent was used. The solution is not sufficiently supersaturated.Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. If crystals still do not form, reduce the solvent volume by gentle heating and then allow to cool again.Induction of crystal growth.
Low Recovery Yield Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. The crystals were washed with solvent that was not ice-cold.Use the minimum amount of hot solvent required for complete dissolution. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. Always wash the final crystals with a minimal amount of ice-cold recrystallization solvent.An improved yield of purified product.
Product is Still Impure (e.g., broad melting point range) Rapid crystallization trapped impurities within the crystal lattice. Inappropriate solvent choice.Ensure the crystallization process is slow. If crystals crash out too quickly, reheat, add a small amount of additional solvent, and cool more slowly. Perform small-scale solubility tests to determine the optimal solvent system.A product with a sharp melting point, consistent with the pure compound.
Presence of Colored Byproducts Colored impurities from the synthesis are present.Add a small amount of activated charcoal to the hot solution before filtration. Perform a hot filtration to remove the charcoal and the adsorbed impurities.A white to off-white crystalline product.

2. Column Chromatography Issues

Issue Possible Cause(s) Recommended Solution(s) Expected Outcome
Poor Separation of Product and Impurities Incorrect solvent system (eluent). Column was overloaded with crude material. Poorly packed column.Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation (Rf of desired product ~0.3-0.4). Use a larger column or reduce the amount of sample loaded. Ensure the silica gel is packed uniformly without any cracks or channels.Baseline separation of the desired product from impurities on the column.
Product Elutes Too Quickly or Not at All The eluent is too polar. The eluent is not polar enough.Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). Increase the polarity of the eluent (e.g., increase the ethyl acetate to hexane ratio).The product elutes with an appropriate retention time, allowing for separation.
Streaking or Tailing of Bands The compound is acidic and interacting strongly with the silica gel. The sample was loaded in a solvent that was too strong.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent to improve the peak shape. This will need to be removed from the final product. Dissolve the crude product in a minimal amount of the eluent or a less polar solvent for loading.Sharp, well-defined bands on the column, leading to better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: When synthesized via a Knoevenagel condensation between 4-fluorobenzaldehyde and malonic acid, common impurities include:

  • Unreacted starting materials: Residual 4-fluorobenzaldehyde and malonic acid.

  • Cis-isomer: The synthesis can produce a mixture of cis- and trans-isomers of this compound. The trans-isomer is typically the desired, more stable product.[1]

  • Side-reaction byproducts: Depending on the reaction conditions, other minor aromatic compounds may be formed.[2]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A mixed solvent system is often effective for cinnamic acid derivatives.[1] A good starting point is a mixture of a polar solvent in which the compound is soluble, such as ethanol or methanol, and a non-polar solvent in which it is less soluble, like water.[1][3] The ideal ratio should be determined experimentally to maximize the recovery of the pure product.

Q3: How can I separate the cis- and trans-isomers of this compound?

A3: The trans-isomer is generally less soluble than the cis-isomer.[1] Careful recrystallization can often lead to the selective crystallization of the trans-isomer, leaving the cis-isomer in the mother liquor. For more challenging separations, column chromatography is an effective method.[1]

Q4: What is a suitable mobile phase for purifying this compound by column chromatography?

A4: A gradient elution using a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is generally effective for purifying cinnamic acid derivatives.[1][4] You would typically start with a higher proportion of hexane and gradually increase the proportion of ethyl acetate. The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).[1]

Q5: What is the expected melting point of pure this compound?

A5: The literature melting point for this compound is in the range of 209-210 °C. A broad melting point range for your purified sample indicates the presence of impurities.

Q6: How soluble is this compound in common solvents?

A6: this compound has limited solubility in water but is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.[5]

Quantitative Data Summary

Property Value Reference
Molecular Formula C₉H₇FO₂[6]
Molecular Weight 166.15 g/mol [5]
Appearance White to off-white crystalline solid[5]
Melting Point 209-210 °C
Solubility in Water Slightly soluble[5]
Solubility in Organic Solvents Soluble in ethanol, methanol, chloroform[5]

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Mixed Solvent System

This protocol is a standard method for purifying cinnamic acid derivatives.

  • Materials: Crude this compound, Ethanol, Deionized water, Erlenmeyer flasks, Hot plate with stirring, Magnetic stir bar, Buchner funnel and filter flask, Filter paper, Ice bath.

  • Procedure:

    • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.

    • Induce Saturation: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

    • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

    • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath once it has reached room temperature.

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

    • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating compounds with different polarities.

  • Materials: Crude this compound, Silica gel (230-400 mesh), Hexane, Ethyl acetate, Chromatography column, Collection tubes, TLC plates and chamber.

  • Procedure:

    • Solvent System Selection: Use TLC to determine an appropriate eluent system. Start with various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives the desired product an Rf value of approximately 0.3-0.4.

    • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the solution onto the top of the silica gel bed.

    • Elution: Begin eluting with the initial mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute more polar compounds.

    • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

    • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Assessment cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Ethanol/Water ColumnChromatography Column Chromatography Crude->ColumnChromatography Hexane/EtOAc Analysis Melting Point, NMR, TLC Recrystallization->Analysis ColumnChromatography->Analysis Pure Pure this compound Analysis->Pure Meets Specs?

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Oiling Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Reheat Reheat, add more soluble solvent, cool slowly OilingOut->Reheat Yes Impure Still Impure? LowYield->Impure No CheckSolvent Use minimum hot solvent, wash with ice-cold solvent LowYield->CheckSolvent Yes Success Pure Product Impure->Success No SlowCool Cool slower, consider different solvent Impure->SlowCool Yes Reheat->LowYield CheckSolvent->Impure SlowCool->Start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Optimizing Esterification of 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the esterification of 4-Fluorocinnamic acid. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the esterification of this compound.

Problem Potential Causes Solutions
Low or No Product Yield Reversible Reaction Equilibrium: Fischer esterification is a reversible process, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2]1. Use Excess Alcohol: Employ a large excess of the alcohol reactant to drive the equilibrium towards the formation of the ester. The alcohol can often serve as the solvent.[1][2]2. Remove Water: Utilize a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[1][2][3]3. Check Catalyst Activity: Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and active.[1]
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[2]Optimize Catalyst Loading: Ensure an effective catalytic amount of a strong acid is used. For sensitive substrates, consider milder catalysts like boron trifluoride etherate (BF₃·OEt₂).[1]
Low Reaction Temperature: The rate of esterification is temperature-dependent. A temperature that is too low will lead to a slow reaction.[2]Increase Temperature: Gradually increase the reaction temperature, typically to the reflux temperature of the alcohol being used (usually in the range of 60-110 °C).[3] Monitor for side reactions.
Poor Solubility of Starting Material: this compound may not be fully dissolved in the reaction solvent, limiting its availability to react.[1]1. Choose an Appropriate Solvent: Methanol is a good solvent for cinnamic acid derivatives.[1]2. Aid Dissolution: Gently warm the mixture or use sonication to help dissolve the starting material.[1]3. Consider Alternative Solvents: If compatible with your reaction, polar aprotic solvents like DMF or DMSO can be used, but ensure they do not interfere with the reaction or work-up.[1]
Reaction Mixture Turns Dark Brown or Black Side Reactions: At elevated temperatures and under harsh acidic conditions, side reactions such as polymerization of the double bond in the cinnamic acid structure can occur.[2]1. Use Milder Conditions: Lower the reaction temperature to a gentle reflux.[2]2. Use a Milder Catalyst: Consider using a less harsh acid catalyst.[2]
Difficulty in Product Isolation/Purification Incomplete Acid Neutralization: Residual acid catalyst can complicate extraction and purification.Thorough Neutralization: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases to ensure all acid is neutralized.[2]
Emulsion Formation During Extraction: The presence of unreacted starting material or byproducts can lead to the formation of emulsions during aqueous work-up.Brine Wash: After the bicarbonate wash, wash the organic layer with brine (a saturated aqueous solution of NaCl) to help break emulsions and remove excess water.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Fischer esterification of this compound?

The main challenge is the reversible nature of the reaction. The formation of water as a byproduct can drive the equilibrium back to the starting materials, thus limiting the yield of the desired ester.[2] To overcome this, it is crucial to either use a large excess of one of the reactants (usually the alcohol) or to actively remove the water as it is formed.[1][2]

Q2: How does the fluorine substituent on the cinnamic acid affect the esterification reaction?

The electron-withdrawing nature of the fluorine atom has two main effects. First, it increases the acidity of the carboxylic acid, which can facilitate protonation steps in the mechanism. Second, it makes the carbonyl carbon more electrophilic, which can enhance its reactivity towards the alcohol nucleophile.[1]

Q3: What are the recommended catalysts for this esterification?

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][3] For substrates that may be sensitive to harsh acidic conditions, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can be an effective alternative.[1]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2][5] By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot (which will have a different Rf value).

Q5: What is a standard work-up procedure for this reaction?

A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.[2]

  • Diluting the mixture with an organic solvent such as ethyl acetate or diethyl ether.[2]

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted this compound.[2][4]

  • Washing the organic layer with brine to remove residual water and help break any emulsions.[4]

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering off the drying agent and evaporating the solvent under reduced pressure to obtain the crude ester.[5]

Q6: Are there alternative methods to Fischer esterification for synthesizing this compound esters?

Yes, if Fischer esterification gives low yields or is not suitable due to acid-sensitive functional groups, other methods can be employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a common alternative that is performed under milder conditions and is not an equilibrium reaction.[5]

Experimental Protocols

General Protocol for Fischer Esterification of this compound
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add the desired alcohol (e.g., methanol, ethanol) in excess. This will also serve as the solvent (typically 10-20 mL per gram of carboxylic acid).

  • Slowly and carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 3-5 mol%).

  • Heat the reaction mixture to reflux and stir for 1-10 hours.[3] Monitor the reaction progress by TLC.[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizing Workflows and Relationships

Esterification_Workflow Experimental Workflow for this compound Esterification reagents Combine this compound, excess Alcohol, and Acid Catalyst reaction Heat to Reflux (60-110 °C, 1-10 h) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Dilute with Organic Solvent monitoring->workup Complete neutralization Wash with sat. NaHCO3(aq) workup->neutralization drying Wash with Brine, Dry over Na2SO4 neutralization->drying isolation Filter and Evaporate Solvent drying->isolation purification Purify by Recrystallization or Column Chromatography isolation->purification product Pure Ester Product purification->product

Caption: Workflow for the esterification of this compound.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Ester Yield start Low Yield Observed check_equilibrium Is water being removed or alcohol in large excess? start->check_equilibrium drive_equilibrium Use Dean-Stark trap or increase alcohol excess. check_equilibrium->drive_equilibrium No check_catalyst Is the acid catalyst active and sufficient? check_equilibrium->check_catalyst Yes re_evaluate Re-evaluate experiment drive_equilibrium->re_evaluate replace_catalyst Use fresh catalyst or optimize loading. check_catalyst->replace_catalyst No check_temp Is the reaction temperature optimal (reflux)? check_catalyst->check_temp Yes replace_catalyst->re_evaluate adjust_temp Increase temperature to gentle reflux. check_temp->adjust_temp No check_side_reactions Is the mixture dark? check_temp->check_side_reactions Yes adjust_temp->re_evaluate milder_conditions Lower temperature or use a milder catalyst. check_side_reactions->milder_conditions Yes check_side_reactions->re_evaluate No milder_conditions->re_evaluate

Caption: Troubleshooting flowchart for low esterification yield.

References

Technical Support Center: 4-Fluorocinnamic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of 4-Fluorocinnamic acid (4-FCA) in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid state?

A1: In its solid, crystalline form, this compound is generally stable at room temperature when stored in a tightly sealed container, protected from light and moisture.[1][2][3] For long-term stability, storage at 2-8 °C is recommended.[4]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The main degradation pathways for 4-FCA in solution are anticipated to be photodegradation, oxidation, and hydrolysis, particularly under stressed conditions.[2][5] The conjugated system of the aromatic ring and the acrylic acid side chain is susceptible to UV light, which can lead to isomerization or photo-oxidative degradation.[6] The acrylic acid side chain is also susceptible to oxidation.[2][5] While generally stable, hydrolysis can occur under extreme pH and high temperatures.[2] In non-sterile conditions, microbial degradation can also occur, often converting 4-FCA to 4-fluorobenzoic acid.[1][7][8]

Q3: How does pH affect the stability and solubility of this compound in aqueous solutions?

A3: this compound is a weak acid with a pKa of approximately 3.99.[2] Its solubility in aqueous solutions is pH-dependent.[5] Below its pKa, it exists predominantly in its less soluble, protonated form, which may lead to precipitation.[5] Increasing the pH above the pKa will increase its solubility. However, a higher pH might also accelerate degradation for some cinnamic acid derivatives.[5] Studies on the related compound cinnamic acid have shown that increasing the pH can decrease the rate of photodegradation.[9]

Q4: What solvents are recommended for dissolving this compound?

A4: this compound has limited solubility in water but is readily soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3] When preparing stock solutions, it is advisable to dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol before diluting with an aqueous buffer.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of this compound.[5] This method should be able to separate the parent 4-FCA peak from any potential degradation products.[10] Forced degradation studies are typically performed to generate these degradation products and validate the specificity of the HPLC method.[11][12]

Troubleshooting Guides

Issue 1: Precipitation of this compound in an aqueous buffer.

  • Possible Cause: The pH of the buffer is below the pKa of 4-FCA (~3.99), leading to the formation of the less soluble protonated form.[2][5]

  • Solution:

    • Adjust the pH of the buffer to be at or slightly above the pKa. A pH of 7.0 was used for biodegradation studies.[13]

    • Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and add it to the aqueous buffer in a small volume to avoid precipitation.

    • Consider using co-solvents in your final solution if compatible with your experiment.

Issue 2: Discoloration of the this compound solution.

  • Possible Cause: This is often a sign of oxidative degradation, particularly if the solution is exposed to air and light.[5]

  • Solution:

    • Prepare solutions fresh whenever possible.

    • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[6]

    • Degas the solvent before use to remove dissolved oxygen.[6]

    • Store the solution at a lower temperature (2-8 °C) to slow down the degradation process.[6]

Issue 3: Appearance of unexpected peaks in the HPLC chromatogram.

  • Possible Cause: These peaks likely represent degradation products formed due to instability under the experimental or storage conditions.[6]

  • Solution:

    • Conduct a forced degradation study to intentionally generate and identify potential degradation products.

    • Review the storage and handling of your solution. Ensure it is protected from light, high temperatures, and extreme pH.

    • If microbial contamination is a possibility, filter-sterilize the solution.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
WaterLimited/Slightly soluble[2][3]
EthanolSoluble[2][3]
MethanolSoluble[3]
Dimethyl sulfoxide (DMSO)Readily soluble[3]
ChloroformSoluble[2]
Table 2: Hypothetical Results of a Forced Degradation Study on this compound

The following data is illustrative and based on typical results for cinnamic acid derivatives. Actual degradation will depend on the specific experimental conditions.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Potential Degradation Products
Acid Hydrolysis (0.1 M HCl)24 hours60°C< 5%Minor hydrolysis products
Base Hydrolysis (0.1 M NaOH)24 hours60°C5-10%Minor hydrolysis products
Oxidative (3% H₂O₂)8 hoursRoom Temp15-25%4-Fluorobenzaldehyde, glyoxylic acid, other oxidative cleavage products[14]
Thermal (in solution) 48 hours60°C< 5%Minor degradation products
Photolytic (ICH Q1B conditions)24 hoursRoom Temp10-20%cis-4-Fluorocinnamic acid, cyclization products, photo-oxidative products[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.[12][15]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at 2, 8, and 24 hours.

    • Thermal Degradation (Solution): Mix 1 mL of the stock solution with 9 mL of purified water. Heat at 60°C. Withdraw samples at 8, 24, and 48 hours.

    • Photostability (Solution): Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) in a quartz cuvette. Expose the sample to light conditions as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt-hours/m²).[15] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples and the control sample by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general method that should be optimized for your specific instrumentation and formulation.[5]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm (based on the UV absorbance of the cinnamic acid chromophore).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for 4-FCA Solution Instability start Instability Observed (Precipitation, Discoloration, New Peaks) check_precipitation Precipitation? start->check_precipitation check_discoloration Discoloration? start->check_discoloration check_new_peaks New HPLC Peaks? start->check_new_peaks check_precipitation->check_discoloration No adjust_ph Adjust pH > pKa (~3.99) check_precipitation->adjust_ph Yes use_cosolvent Use Organic Co-solvent (e.g., DMSO, Ethanol) check_precipitation->use_cosolvent Yes check_discoloration->check_new_peaks No protect_light Protect from Light (Amber Vials) check_discoloration->protect_light Yes protect_air Degas Solvent Store under Inert Gas check_discoloration->protect_air Yes confirm_degradation Confirm Degradation (Forced Degradation Study) check_new_peaks->confirm_degradation Yes end Stable Solution check_new_peaks->end No adjust_ph->end use_cosolvent->end protect_light->end protect_air->end optimize_storage Optimize Storage (Lower Temp, Protect from Light) confirm_degradation->optimize_storage optimize_storage->end

Caption: Troubleshooting workflow for 4-FCA solution instability.

G cluster_1 Potential Degradation Pathways of this compound cluster_photo Photodegradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme Conditions) parent This compound (trans-isomer) isomer cis-4-Fluorocinnamic Acid parent->isomer UV Light photo_oxidized Photo-oxidized Products parent->photo_oxidized UV Light + O2 aldehyde 4-Fluorobenzaldehyde parent->aldehyde Oxidizing Agent (e.g., H2O2) glyoxylic Glyoxylic Acid parent->glyoxylic Oxidizing Agent (e.g., H2O2) hydrolyzed Hydrolysis Products parent->hydrolyzed Acid/Base + Heat

References

How to resolve 4-Fluorocinnamic acid solubility problems in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 4-Fluorocinnamic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a common issue in assays?

A1: this compound is a synthetic derivative of cinnamic acid, appearing as a white to off-white crystalline solid.[1][2] It is a valuable intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory agents and kinase inhibitors, and is explored in materials science.[1][2] The primary challenge arises from its molecular structure, which has both hydrophobic (the phenyl ring) and hydrophilic (the carboxylic acid group) characteristics. This results in very limited solubility in water and aqueous buffers, which are common in biological assays.[1][3] This poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Due to its low water solubility, a high-concentration stock solution should be prepared using an organic solvent. The most common and effective solvents are Dimethyl Sulfoxide (DMSO) and ethanol.[1][3] DMSO is a powerful solvent capable of dissolving this compound at high concentrations.[1] For cell-based assays, it is critical to ensure the final concentration of the organic solvent in the aqueous medium is low (typically ≤ 0.5%) to avoid toxicity.[4] Always include a vehicle control (medium with the same final solvent concentration) in your experiments to account for any effects of the solvent itself.[4]

Q3: My this compound precipitated after I added the stock solution to my aqueous cell culture medium. What should I do?

A3: This common issue, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[4] There are several strategies to resolve this, which can be used alone or in combination. A logical workflow for addressing this problem is outlined in the troubleshooting section.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is highly dependent on pH because it is a weak acid with a pKa of approximately 3.99.[3]

  • At pH < 3.99 (acidic conditions): The carboxylic acid group is primarily in its neutral, protonated form (-COOH), which is less soluble in water.[4][5]

  • At pH > 3.99 (neutral to alkaline conditions): The carboxylic acid group deprotonates to form the more soluble carboxylate salt (-COO⁻).[4][5] Therefore, carefully increasing the pH of your buffer or medium can significantly enhance the compound's solubility. However, you must first confirm that a slight increase in pH will not negatively impact your specific assay or cell system.[4]

Q5: Can I use heat or sonication to help dissolve the compound?

A5: Yes, with caution. Gentle warming to 37°C and mild agitation can help dissolve the compound after dilution into your final aqueous medium.[4] Sonication is effective for dissolving the compound in an organic solvent to create a stock solution.[4] However, excessive sonication of the final aqueous solution should be avoided as it can generate heat, potentially degrading the compound or other sensitive components in the assay medium.[4]

Q6: Are there other advanced methods to improve the aqueous solubility of this compound?

A6: Yes, for more persistent solubility issues, several formulation strategies can be employed:

  • Co-solvents: Using a mixture of solvents, such as ethanol and water, can improve solubility.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic molecules that can encapsulate hydrophobic compounds like this compound, forming an inclusion complex that is more water-soluble.[6][7]

  • Lipid-Based Formulations: For in vivo studies, lipid-based systems like nanoemulsions or solid lipid nanoparticles can be used to solubilize the compound.[8][9]

Physicochemical Properties of this compound

The properties of this compound are summarized in the table below. Understanding these characteristics is crucial for designing effective experimental protocols.

PropertyValueReferences
Appearance White to off-white crystalline powder[1][2][3]
Molecular Formula C₉H₇FO₂[3][10][11]
Molar Mass 166.15 g/mol [3][12]
pKa ~3.99[3]
Melting Point 193 - 210 °C[2][3][12]
Water Solubility Slightly soluble / Sparingly soluble[1][3][10]
Organic Solvents Soluble in Ethanol, Methanol, DMSO, Ether, Chloroform[1][3]

Troubleshooting Guide for Compound Precipitation

If this compound precipitates upon addition to your aqueous assay buffer or medium, follow this systematic troubleshooting workflow.

G cluster_0 Start Compound Precipitates in Aqueous Medium Check_Final_Conc Is the final concentration too high? Start->Check_Final_Conc Reduce_Conc Reduce final working concentration Check_Final_Conc->Reduce_Conc  Yes Check_Solvent_Conc Is the final solvent concentration too low? Check_Final_Conc->Check_Solvent_Conc  No Success Problem Resolved Reduce_Conc->Success Optimize_Solvent Increase final solvent % slightly (e.g., to 0.5% DMSO). Include vehicle control. Check_Solvent_Conc->Optimize_Solvent  Yes Check_pH Is the medium pH below pKa (~3.99)? Check_Solvent_Conc->Check_pH  No Optimize_Solvent->Success Adjust_pH Adjust pH to > 5 if assay permits. Verify assay compatibility. Check_pH->Adjust_pH  Yes Use_Techniques Employ serial dilutions and gentle warming (37°C) with agitation. Check_pH->Use_Techniques  No Adjust_pH->Success Use_Techniques->Success Advanced Consider Advanced Methods: Co-solvents, Cyclodextrins Use_Techniques->Advanced If still issues

Caption: A workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution, which is the first step for most assays.

  • Weigh Compound: Accurately weigh 16.62 mg of this compound powder.

  • Add Solvent: Transfer the powder to a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity DMSO.

  • Dissolve: Vortex the solution vigorously. If the solid does not dissolve completely, use brief sonication in a water bath or gentle warming (up to 37°C) until the solution is clear.[4]

  • Sterilization (Optional): If the stock solution will be added to sterile cell cultures, filter it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.

  • Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C in tightly sealed tubes.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Medium

This protocol uses a serial dilution method to minimize precipitation when preparing the final working solution.[4]

  • Thaw Stock: Thaw one aliquot of the 100 mM stock solution (from Protocol 1) at room temperature.

  • Intermediate Dilution: Prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock solution to 990 µL of your sterile aqueous buffer or cell culture medium. This creates a solution with 1% DMSO. Mix thoroughly by gentle pipetting.

  • Final Dilution: Prepare the final 100 µM working solution by adding 100 µL of the 1 mM intermediate solution to 900 µL of the aqueous medium. Mix gently. The final DMSO concentration will be 0.1%.

  • Control Preparation: Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this example) to run in parallel with your experiment.

  • Use Immediately: Add the freshly prepared working solution to your assay without delay.

G cluster_workflow Working Solution Workflow stock 100 mM Stock in 100% DMSO intermediate 1 mM Intermediate in 1% DMSO + Medium stock->intermediate 1:100 Dilution working 100 µM Working Solution in 0.1% DMSO + Medium intermediate->working 1:10 Dilution assay Add to Assay working->assay

Caption: Serial dilution workflow to prevent compound precipitation.

Mechanism of pH-Dependent Solubility

The solubility of this compound is fundamentally linked to its ionization state, which is governed by the pH of the solution. As a weak acid, it exists in equilibrium between its less soluble protonated form and its more soluble deprotonated (anionic) form.

G cluster_pathway Effect of pH on this compound Solubility cluster_conditions LowSol 4-F-Cinnamic Acid (R-COOH) (Protonated Form) LOW SOLUBILITY HighSol 4-F-Cinnamate (R-COO⁻) (Deprotonated Form) HIGH SOLUBILITY LowSol->HighSol  pKa ≈ 3.99   LowPH Low pH (pH < pKa) (High H⁺ concentration) Favors Protonated Form LowPH->LowSol HighPH High pH (pH > pKa) (Low H⁺ concentration) Favors Deprotonated Form HighPH->HighSol

References

Preventing byproduct formation in 4-Fluorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during the synthesis of 4-Fluorocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and well-established methods for synthesizing this compound are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.[1][2][3][4]

Q2: What is the Knoevenagel condensation route for this compound synthesis?

A2: The Knoevenagel condensation involves the reaction of 4-fluorobenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a weak base like pyridine or piperidine.[1][5][6] The initial condensation product often undergoes in-situ decarboxylation to yield this compound.[5][6]

Q3: What is the Perkin reaction for synthesizing this compound?

A3: The Perkin reaction produces α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde (4-fluorobenzaldehyde) with an acid anhydride (e.g., acetic anhydride), in the presence of an alkali salt of the acid (e.g., sodium acetate).[2][7][8][9]

Q4: How is the Heck reaction applied to the synthesis of this compound?

A4: The Heck reaction is a palladium-catalyzed cross-coupling reaction. For this compound synthesis, it involves the coupling of a 4-fluoroaryl halide (e.g., 4-fluoroiodobenzene) with acrylic acid in the presence of a palladium catalyst and a base.[3][10][11] This method is known for its high stereoselectivity, typically yielding the trans isomer.[4]

Q5: What are the common byproducts I should be aware of during the synthesis of this compound?

A5: Common byproducts depend on the synthetic route. For the Knoevenagel condensation, potential byproducts include Michael addition products. In the Perkin reaction, self-condensation of the anhydride can occur.[4] The Heck reaction may produce homocoupled biaryl compounds.[4] Decarboxylation of the final product to form 4-fluorostyrene is also a possibility under certain conditions.[12]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Knoevenagel Condensation
Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction is heated to reflux for a sufficient duration (typically several hours). Use a suitable solvent like pyridine, which can also act as the base.[6]
Catalyst Inactivity Use a fresh, high-purity amine catalyst (e.g., piperidine, pyridine). Ensure the catalyst amount is optimal.
Premature Precipitation If the product precipitates prematurely, consider using a co-solvent to improve solubility.
Issue 2: Significant Byproduct Formation in Perkin Reaction
Possible Cause Suggested Solution
Moisture Contamination The Perkin reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is oven-dried and use anhydrous reagents.[8]
Impure 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde can oxidize to 4-fluorobenzoic acid on exposure to air. Use freshly distilled or high-purity aldehyde.[4]
Suboptimal Temperature The reaction requires high temperatures (typically >150 °C).[8] Ensure the reaction temperature is maintained consistently.
Formation of Side Products The presence of a strong base can lead to unwanted side reactions. Use the alkali salt of the acid anhydride as the base.
Issue 3: Byproduct Formation in Heck Reaction
Possible Cause Suggested Solution
Homocoupling of Aryl Halide This is more prevalent at higher temperatures.[4] Optimize the reaction temperature and consider using a lower-temperature catalyst system if available.
Double Arylation of Acrylic Acid Use a slight excess of acrylic acid to favor the mono-arylated product.
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Use high-purity reagents and solvents.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Typical Yield (%) Purity (%) Key Byproducts Advantages Disadvantages
Knoevenagel Condensation 75-8595-98Michael Adducts, Incomplete Decarboxylation ProductMild reaction conditions, readily available starting materials.[1]Can require long reaction times.[4]
Perkin Reaction 60-7590-95Anhydride Self-Condensation Products, Tar FormationOne-pot reaction.Requires high temperatures, sensitive to moisture.[4][8]
Heck Reaction 80-95>98Aryl Halide Homocoupling, Double Arylation ProductsHigh yield and stereoselectivity, good functional group tolerance.[10][11]Requires expensive palladium catalyst, sensitive to air.

Note: The values presented in this table are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation
  • Reagents and Setup:

    • 4-Fluorobenzaldehyde (1.0 eq)

    • Malonic Acid (1.1 eq)

    • Pyridine (as solvent and base)

    • Piperidine (catalytic amount, ~0.1 eq)

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • To the round-bottom flask, add 4-fluorobenzaldehyde, malonic acid, and pyridine.

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-cold water and concentrated hydrochloric acid to precipitate the product.

    • Filter the crude product using a Büchner funnel and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Purification of this compound
  • Reagents and Setup:

    • Crude this compound

    • Ethanol

    • Deionized water

    • Erlenmeyer flask, heating plate, ice bath.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

    • Slowly add hot deionized water to the solution until it becomes slightly cloudy.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Place the flask in an ice bath to maximize crystallization.

    • Filter the purified crystals using a Büchner funnel and wash with a small amount of cold ethanol/water mixture.

    • Dry the crystals in a vacuum oven.

Visualizations

Knoevenagel_Condensation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate Aldol Addition Intermediate 4-Fluorobenzaldehyde->Intermediate + Malonic Acid (Base Catalyst) Malonic Acid Malonic Acid Malonic Acid->Intermediate Unstable_Intermediate α,β-Unsaturated Dicarboxylic Acid Intermediate->Unstable_Intermediate - H2O 4-Fluorocinnamic_Acid This compound Unstable_Intermediate->4-Fluorocinnamic_Acid Decarboxylation (-CO2) CO2 CO2 Unstable_Intermediate->CO2 Byproduct Michael Addition Byproduct Unstable_Intermediate->Byproduct + Malonic Acid Enolate

Caption: Knoevenagel condensation pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Identify_Method Identify Synthesis Method Start->Identify_Method Knoevenagel Knoevenagel Identify_Method->Knoevenagel Knoevenagel Perkin Perkin Identify_Method->Perkin Perkin Heck Heck Identify_Method->Heck Heck Check_Temp_Time Verify Reaction Temperature and Time Knoevenagel->Check_Temp_Time Check_Catalyst Check Catalyst Activity and Loading Knoevenagel->Check_Catalyst Check_Reagents Check Reagent Purity and Anhydrous Conditions Perkin->Check_Reagents Perkin->Check_Temp_Time Heck->Check_Reagents Heck->Check_Catalyst Optimize_Base Optimize Base (Type and Amount) Check_Reagents->Optimize_Base Purification Optimize Purification (Recrystallization) Check_Temp_Time->Purification Check_Catalyst->Purification Optimize_Base->Purification

Caption: Troubleshooting workflow for byproduct formation in synthesis.

Prevention_Strategies Prevention {Prevention of Byproduct Formation} Reagent_Control Reagent Control High Purity Reactants Anhydrous Conditions Prevention->Reagent_Control Condition_Optimization Condition Optimization Temperature Control Reaction Time Catalyst Selection Base Selection Prevention->Condition_Optimization Process_Control Process Control Inert Atmosphere Monitoring (TLC/HPLC) Prevention->Process_Control

Caption: Key strategies to prevent byproduct formation.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions involving 4-Fluorocinnamic acid.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My hydrogenation of this compound using a Palladium on Carbon (Pd/C) catalyst is sluggish or has completely stalled. What are the likely causes and how can I fix it?

A1: A stalled or slow hydrogenation reaction is a common issue that can often be attributed to catalyst deactivation or poisoning. Here are the primary suspects and troubleshooting steps:

  • Potential Cause 1: Sulfur Poisoning. Sulfur compounds are notorious poisons for palladium catalysts.[1] Even trace amounts in your starting material, solvent, or glassware can deactivate the catalyst by strongly adsorbing to the palladium surface and blocking active sites.

    • Solution:

      • Purify Starting Materials: Recrystallize the this compound and distill your solvent to remove any sulfur-containing impurities.

      • Use High-Purity Reagents: Ensure all reagents are of high purity and solvents are anhydrous.

      • Thoroughly Clean Glassware: Wash glassware with a strong oxidizing agent (e.g., aqua regia, with extreme caution) followed by thorough rinsing with deionized water.

  • Potential Cause 2: Halide Poisoning. Although less common than sulfur poisoning in this context, residual halides from previous reactions or impurities can also inhibit catalyst activity.

    • Solution: Ensure your this compound is free from halide impurities by checking its specifications or through purification.

  • Potential Cause 3: Inactive Catalyst. The Pd/C catalyst itself may be old, have been improperly stored, or may have been deactivated by exposure to air.

    • Solution: Use a fresh batch of Pd/C catalyst from a reputable supplier. Store the catalyst under an inert atmosphere.

  • Potential Cause 4: Insufficient Hydrogen Pressure or Poor Mass Transfer. The reaction may be limited by the availability of hydrogen at the catalyst surface.

    • Solution:

      • Increase the hydrogen pressure.

      • Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid-solid mass transfer.

Q2: I am performing a Heck or Suzuki-Miyaura cross-coupling reaction with a this compound derivative and observing low yields and the formation of palladium black. What is happening?

A2: The formation of palladium black is a strong indicator of catalyst agglomeration and deactivation. This can be caused by several factors in cross-coupling reactions:

  • Potential Cause 1: Unstable Catalytic Species. The active palladium species may be unstable under the reaction conditions, leading to aggregation into inactive palladium metal.

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands that can stabilize the palladium nanoparticles and prevent agglomeration.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes slow down the deactivation pathway.

      • Lower Catalyst Loading: Counterintuitively, a lower catalyst loading can sometimes prevent aggregation.

  • Potential Cause 2: Presence of Impurities. As with hydrogenation, impurities in the starting materials or solvents can poison the catalyst and promote decomposition.

    • Solution: Purify all reaction components.

  • Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical in cross-coupling reactions and can influence catalyst stability.

    • Solution: Screen different bases and solvents to find the optimal conditions for your specific substrate.

Q3: My catalyst seems to have been poisoned. Can it be regenerated?

A3: In some cases, poisoned catalysts can be regenerated, which can be more cost-effective than replacement. The success of regeneration depends on the nature of the poison and the catalyst.

  • For Sulfur Poisoning:

    • Thermal Regeneration: Heating the catalyst to high temperatures (e.g., 400-550°C) in an inert or oxidizing atmosphere can sometimes remove sulfur compounds.[2][3] However, this can also lead to sintering of the metal particles.

    • Chemical Washing: Washing the catalyst with an alkaline solution followed by controlled oxidation can be effective for removing sulfur.[3]

  • For Coking (Carbon Deposition):

    • Calcination: Controlled heating in the presence of air or oxygen can burn off carbon deposits.

  • General Regeneration:

    • A common method for regenerating a sulfur-poisoned Pd/C catalyst involves drying and oxidizing the inactivated catalyst in an air atmosphere at temperatures between 50-140°C.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in reactions involving this compound?

A1: While specific data for this compound is limited, based on analogous reactions with similar substrates, the most common poisons for palladium catalysts are:

  • Sulfur Compounds: Thiols, sulfides, and even elemental sulfur can irreversibly poison palladium catalysts.[1]

  • Halides: Although sometimes part of the catalytic cycle, excess halide ions can inhibit the catalyst.

  • Strongly Coordinating Species: Other molecules with lone pairs, such as certain nitrogen-containing heterocycles, can bind to the catalyst surface and block active sites.

Q2: How does the fluorine substituent in this compound affect catalysis?

A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the molecule. In hydrogenation, it makes the double bond more electron-deficient, which can affect the rate of reaction. In cross-coupling reactions, the electronic properties of the aryl group are altered, which can impact the oxidative addition and reductive elimination steps of the catalytic cycle. While fluoride ions can be released under certain metabolic conditions, in typical synthetic organic reactions, the C-F bond is very strong and does not directly participate in poisoning the catalyst.[5]

Q3: Are there any "poison-resistant" catalysts I can use?

A3: While no catalyst is completely immune to poisoning, some strategies can improve resistance:

  • Catalyst Support: The choice of support material can influence a catalyst's susceptibility to poisoning. For example, some supports can act as a "trap" for poisons.

  • Bimetallic Catalysts: In some cases, the addition of a second metal can improve the catalyst's resistance to certain poisons.

  • Ligand Design: In homogeneous catalysis, the use of bulky ligands can protect the metal center from coordination by poisons.

Quantitative Data on Catalyst Poisoning (Analogous Systems)

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the effects of sulfur poisoning on palladium catalysts in analogous systems. This data should be considered indicative of the potential impact on your reactions.

Catalyst SystemSubstrate/ReactionPoison (Concentration)Observed Effect on PerformanceReference
Pd/Al₂O₃Methane Oxidation100 ppm SO₂Light-off temperatures for hydrocarbon oxidation shift 50-100°C higher.[2][2]
Pd-based catalystMethane Oxidation100 ppm SO₂Methane conversion at 400°C drops from ~60% to ~30% in less than one hour after regeneration from poisoning.[2][2]
Pd/Al₂O₃Cyclohexane DehydrogenationThiophene or H₂SPd/Al₂O₃ shows lower thio-tolerance compared to Pt/Al₂O₃.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound using Pd/C

This protocol is a general guideline for the hydrogenation of the alkene double bond in this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent, e.g., ethyl acetate)

  • Hydrogen gas

  • Hydrogenation flask (e.g., Parr shaker bottle)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve the substrate: In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol to a suitable concentration (e.g., 0.1 M).

  • Add catalyst: Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purge with hydrogen: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm or as specified by your apparatus) and begin vigorous stirring or shaking.

  • Monitor reaction: Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for analysis by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, 4-Fluorophenylpropanoic acid, which can be further purified if necessary.

Visualizations

TroubleshootingWorkflow Start Reaction Stalled/Failed CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckPurity Assess Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions CatalystOld Is the catalyst old or improperly stored? CheckCatalyst->CatalystOld ImpuritiesSuspected Are sulfur or halide impurities suspected? CheckPurity->ImpuritiesSuspected PressureLow Is H2 pressure sufficient? Is stirring adequate? CheckConditions->PressureLow CatalystOld->CheckPurity No ReplaceCatalyst Use a fresh batch of catalyst. CatalystOld->ReplaceCatalyst Yes Retry Retry Reaction ReplaceCatalyst->Retry ImpuritiesSuspected->CheckConditions No PurifySM Purify starting material (e.g., recrystallization) and distill solvent. ImpuritiesSuspected->PurifySM Yes PurifySM->Retry IncreasePressure Increase H2 pressure and/or improve stirring. PressureLow->IncreasePressure No IncreasePressure->Retry

Caption: Troubleshooting workflow for a failed hydrogenation reaction.

HeckReactionCycle Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII R-X Deactivated Deactivated Catalyst (e.g., Pd-S species) Pd0->Deactivated OxAdd Oxidative Addition (R-X) CoordComplex R-Pd(II)-X(L_n)(Alkene) PdII->CoordComplex Alkene AlkeneCoord Alkene Coordination Intermediate R'-Pd(II)-X(L_n) CoordComplex->Intermediate Insertion Migratory Insertion ProductComplex H-Pd(II)-X(L_n)(Product) Intermediate->ProductComplex BetaHydride β-Hydride Elimination ProductComplex->Pd0 HX ReductiveElim Reductive Elimination (Base) Poison Poison (e.g., Sulfur) Poison->Deactivated

Caption: Simplified Heck reaction cycle with a catalyst poisoning pathway.

References

Technical Support Center: Scaling Up the Synthesis of 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of 4-Fluorocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction. The Knoevenagel condensation typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine or piperidine. For industrial-scale production, greener and more solvent-free catalytic systems are often employed to improve yield and reduce environmental impact.[1] The Perkin reaction involves the condensation of an aromatic aldehyde, such as 4-fluorobenzaldehyde, with an acid anhydride (e.g., acetic anhydride) in the presence of a weak base, like sodium acetate.[2]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Scaling up chemical reactions introduces significant safety challenges. Key concerns include:

  • Thermal Runaway: Exothermic reactions can generate heat faster than it can be removed in large reactors, leading to a rapid increase in temperature and pressure.[3] It is crucial to have robust temperature control and an emergency cooling plan.

  • Reagent Handling: Managing larger quantities of chemicals increases the risk of spills and exposure. Proper personal protective equipment (PPE) and handling procedures are essential.

  • Process Control: Maintaining consistent mixing and temperature throughout a larger reaction vessel is more challenging and critical for preventing side reactions and ensuring product quality.[2]

Q3: How does the choice of solvent impact the large-scale purification of this compound?

A3: Solvent selection is critical for effective purification by recrystallization on a large scale. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures to maximize recovery. For cinnamic acid derivatives, mixed solvent systems like ethanol/water are often effective.[4] The solvent should also be chosen based on safety, environmental impact, and cost-effectiveness for industrial applications.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up
Potential Cause Troubleshooting Steps
Inefficient Heat Transfer Ensure the reactor's heating and cooling system is adequate for the larger volume. Monitor the internal temperature at multiple points to identify and eliminate hot or cold spots.
Poor Mixing Verify that the agitation speed and impeller design are sufficient to maintain a homogeneous mixture at the larger scale. Inadequate mixing can lead to localized areas of low reactivity.[2]
Moisture Sensitivity (Perkin Reaction) Ensure all reagents, solvents, and equipment are thoroughly dried. Moisture can hydrolyze acetic anhydride, reducing the yield.[2]
Incomplete Reaction Increase the reaction time or temperature within the recommended safe limits. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time at scale.[5]
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Localized Overheating Improve agitation and consider a slower, controlled addition of reagents to better manage the reaction exotherm.[6]
Side Reactions (e.g., Self-Condensation) For the Perkin reaction, the formation of dark, resinous byproducts can occur at high temperatures. Maintain the reaction temperature within the optimal range to minimize these side reactions.[2]
Impure Starting Materials Use high-purity starting materials. For instance, 4-fluorobenzaldehyde can oxidize over time, and using freshly distilled aldehyde is recommended for the Perkin reaction.[2]
Issue 3: Difficulty with Product Isolation and Purification
Potential Cause Troubleshooting Steps
"Oiling Out" During Crystallization This occurs when the product separates as a liquid instead of a solid. This can be due to the solution being too saturated or cooling too quickly. Add a small amount of the "soluble" solvent to the hot mixture and ensure a slow, controlled cooling rate.[4]
Low Recovery After Recrystallization Too much solvent may have been used, or the solution was not cooled sufficiently. Use the minimum amount of hot solvent required to dissolve the product and cool the solution in an ice bath to maximize crystal formation.[4]
Fine Crystals That are Difficult to Filter This can be caused by rapid crystallization. Allow the solution to cool slowly to form larger crystals that are easier to filter.

Data Presentation

Table 1: Comparison of Reaction Parameters for Knoevenagel Condensation at Different Scales
ParameterLab Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
4-Fluorobenzaldehyde 10 g1 kg100 kg
Malonic Acid 8.5 g0.85 kg85 kg
Pyridine 15 mL1.5 L150 L
Piperidine (catalyst) 1 mL100 mL10 L
Reaction Temperature 100°C100-110°C (monitor exotherm)100-110°C (strict temperature control)
Reaction Time 4-6 hours6-8 hours8-12 hours
Typical Yield 85-90%80-88%82-87%
Table 2: Comparison of Reaction Parameters for Perkin Reaction at Different Scales
ParameterLab Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
4-Fluorobenzaldehyde 10 g1 kg100 kg
Acetic Anhydride 15 g1.5 kg150 kg
Anhydrous Sodium Acetate 5 g0.5 kg50 kg
Reaction Temperature 180°C180-190°C180-190°C
Reaction Time 4-5 hours5-7 hours6-8 hours
Typical Yield 70-75%68-73%70-75%

Experimental Protocols

Pilot Scale (1 kg) Synthesis of this compound via Knoevenagel Condensation
  • Reactor Setup: Charge a 10 L glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a controlled heating/cooling system with 1 kg of 4-fluorobenzaldehyde and 1.5 L of pyridine.

  • Reagent Addition: While stirring, add 0.85 kg of malonic acid to the reactor.

  • Catalyst Addition: Slowly add 100 mL of piperidine to the mixture.

  • Reaction: Heat the mixture to 100-110°C and maintain reflux for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a mixture of 5 L of water and 1 L of concentrated hydrochloric acid with external cooling.

  • Isolation: The precipitated crude this compound is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Pilot Scale (1 kg) Synthesis of this compound via Perkin Reaction
  • Reactor Setup: In a 10 L reactor equipped with a mechanical stirrer, thermometer, and air condenser, add 1 kg of freshly distilled 4-fluorobenzaldehyde, 1.5 kg of acetic anhydride, and 0.5 kg of anhydrous sodium acetate.

  • Reaction: Heat the mixture to 180-190°C with vigorous stirring for 5-7 hours.

  • Work-up: Allow the mixture to cool to around 100°C and then pour it into 10 L of water. Add a saturated solution of sodium carbonate until the mixture is alkaline to dissolve the product as its sodium salt.

  • Purification of Solution: If necessary, remove any unreacted aldehyde by steam distillation. If the solution is colored, add activated charcoal and filter the hot solution.

  • Precipitation: Cool the filtrate and slowly add concentrated hydrochloric acid with stirring until the solution is acidic to precipitate the this compound.

  • Isolation: Collect the precipitated crystals by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_knoevenagel Knoevenagel Condensation Workflow k_start Reactor Setup k_reagents Reagent & Catalyst Addition k_start->k_reagents k_reaction Heating & Reflux k_reagents->k_reaction k_workup Cooling & Acidification k_reaction->k_workup k_isolation Filtration & Washing k_workup->k_isolation k_purification Recrystallization k_isolation->k_purification k_product Pure this compound k_purification->k_product

Caption: Knoevenagel Condensation Experimental Workflow.

troubleshooting_workflow start Low Yield or Impurities in Scale-Up? check_mixing Is Mixing Adequate? start->check_mixing improve_mixing Increase Agitation Speed / Improve Impeller Design check_mixing->improve_mixing No check_temp Is Temperature Uniform? check_mixing->check_temp Yes improve_mixing->check_temp improve_heating Improve Reactor Heating/Cooling System check_temp->improve_heating No check_reagents Are Reagents Pure & Anhydrous? check_temp->check_reagents Yes improve_heating->check_reagents purify_reagents Use High-Purity or Freshly Distilled Reagents check_reagents->purify_reagents No optimize_conditions Re-optimize Reaction Time & Temperature at Small Scale check_reagents->optimize_conditions Yes purify_reagents->optimize_conditions success Problem Resolved optimize_conditions->success

Caption: Troubleshooting Decision Tree for Scale-Up Issues.

References

Technical Support Center: Optimizing Solvent Systems for 4-Fluorocinnamic Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis and purification of 4-Fluorocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that are relevant for chromatography?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate chromatographic system. Key properties are summarized in the table below. The compound is a weak acid and is slightly soluble in water but soluble in organic solvents like ethanol and methanol.[1][2]

Q2: Which chromatographic techniques are most suitable for this compound?

A2: The choice of technique depends on the objective, scale, and required purity:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, small-scale analysis, such as monitoring reaction progress and screening for optimal solvent systems for column chromatography.[3][4]

  • Flash Column Chromatography: The standard method for preparative purification of gram-scale quantities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Best suited for high-resolution analytical separation, purity assessment, and quantification.[1][5] Reversed-phase HPLC on a C18 column is very common.[1][6]

Q3: How do I choose a starting solvent system for TLC or flash column chromatography?

A3: A common practice is to start by screening various solvent systems using TLC.[3] For normal-phase chromatography (e.g., silica gel), begin with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A good starting point for cinnamic acid derivatives is a hexane:ethyl acetate mixture.[3] The goal is to find a solvent system that provides a retention factor (Rf) between 0.2 and 0.4 for the this compound.[4]

Q4: What are the common impurities I might encounter?

A4: If synthesized via a Knoevenagel condensation, common impurities may include unreacted starting materials like the corresponding benzaldehyde and malonic acid, as well as the potential for the cis-isomer of the product.[5]

Q5: How can I assess the purity of my final product?

A5: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick check will show a single spot for a pure compound.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can detect residual solvents or impurities.[5]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) & Column Chromatography

Q: My compound is stuck on the baseline (Rf ≈ 0) on a silica TLC plate. What should I do?

A: An Rf value near zero indicates that the mobile phase is not polar enough to move the compound up the stationary phase. You need to increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, consider adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to suppress the ionization of the carboxylic acid, which can reduce its interaction with the silica gel.

Q: My compound runs with the solvent front (Rf ≈ 1). How can I fix this?

A: An Rf value near one means the eluent is too polar, causing the compound to travel with the mobile phase instead of interacting with the stationary phase. You need to decrease the eluent's polarity. For a hexane/ethyl acetate system, increase the proportion of hexane.[3]

Q: I'm seeing streaking or tailing of my spot on the TLC plate. What's the cause?

A: Streaking can be caused by several factors:

  • Sample Overloading: The initial spot on the TLC plate is too concentrated. Try spotting a more dilute solution.

  • Incomplete Dissolution: The sample was not fully dissolved in the spotting solvent.

  • Strong Acid-Base Interactions: As this compound is acidic, it can interact strongly with the silica gel. Adding a small amount of a modifier like acetic acid to the mobile phase can often lead to sharper spots.

  • Impure Sample: The presence of multiple compounds can sometimes appear as a streak.

Q: My compound is not eluting from the silica gel column. What is the problem?

A: If your compound remains on the column, the mobile phase is not polar enough to displace it from the silica gel.[5] You will need to gradually increase the polarity of the mobile phase. For an ethyl acetate-hexane system, you can increase the concentration of ethyl acetate. In some cases, a small amount of a more polar solvent, like methanol, may be needed to elute highly retained compounds.[5]

High-Performance Liquid Chromatography (HPLC)

Q: I am not seeing any peak for this compound in my reverse-phase HPLC chromatogram. What should I check?

A: There are several potential reasons for a missing peak:

  • Compound Retention: The compound may be irreversibly bound to the column. Check that the mobile phase composition is correct and strong enough to elute the compound.

  • Detector Issue: Ensure the detector is on, the lamp is working, and it is set to an appropriate wavelength for this compound (e.g., 254 nm).[6]

  • Sample Degradation: Ensure the sample has not degraded. Prepare a fresh sample and standard.[7]

  • Injection Problem: Check for blockages in the autosampler needle or injection port.[7]

Q: My peak is broad and shows significant tailing. How can I improve the peak shape?

A: Peak tailing is a common issue, especially for acidic compounds.

  • Mobile Phase pH: this compound is a weak acid. At a pH close to its pKa, it can exist in both protonated and deprotonated forms, leading to poor peak shape. Lowering the pH of the mobile phase by adding an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to a final concentration of 0.1% will ensure the compound is in a single protonated state, leading to sharper, more symmetrical peaks.[1][8]

  • Secondary Interactions: Tailing can occur due to interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase. Using a modern, end-capped C18 column or adding a competitive base like triethylamine (TEA) to the mobile phase can mitigate these interactions.[9]

  • Column Degradation: An old or degraded column can lead to poor peak shapes. Replace the column if necessary.[7]

Q: My retention times are fluctuating between injections. What is the cause?

A: Unstable retention times can compromise data quality.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. Flushing with at least 10-20 column volumes is recommended.[7]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[9]

  • Mobile Phase Composition: If preparing the mobile phase online using a gradient pump, ensure the pump is mixing the solvents accurately. Hand-mixing the mobile phase for isocratic methods can improve consistency.[9]

  • Column Overloading: Injecting too much sample can lead to shifts in retention time. Try injecting a smaller volume or a more dilute sample.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₇FO₂[2]
Molar Mass166.15 g/mol [2]
AppearanceWhite to off-white solid[2]
Melting Point193 - 197 °C[2]
Solubility in WaterSlightly soluble[2]
Solubility in Organic SolventsSoluble in ethanol, methanol[2]

Table 2: Example HPLC Conditions for Cinnamic Acid Derivatives

ParameterCondition 1Condition 2Condition 3
Column Lichrosorb C₁₈ (250 x 4.6 mm, 5 µm)Alltima HP C₁₈ (50 x 2.1 mm, 3 µm)C₁₈ Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.02 mM Ammonium Acetate, pH 4.5B: MethanolIsocratic: 70% A, 30% BA: 10:90 Acetonitrile/Water + 15 mM NH₄OHB: Acetonitrile + 15 mM NH₄OHGradient ElutionA: Water + 0.1% Formic AcidB: AcetonitrileIsocratic: 50% A, 50% B (typical start)
Flow Rate 0.8 mL/min0.2 mL/min1.0 mL/min (typical)
Detection UV at 254 nmMass SpectrometryUV at ~270 nm (adjust for max absorbance)
Reference(s) [6][6][8]

Experimental Protocols

Protocol 1: Screening Solvent Systems by TLC
  • Preparation: Prepare several developing chambers (beakers with a lid or watch glass) with a small amount of different solvent systems (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). Place a piece of filter paper in each chamber to ensure the atmosphere is saturated with solvent vapor.

  • Sample Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the spotted TLC plate into a developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[10]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for the main spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). The optimal system for column chromatography will give an Rf value of approximately 0.2-0.4.[4]

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.[3]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase determined from your TLC screen (e.g., 9:1 hexane:ethyl acetate).[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the solution onto the top of the silica gel bed.[3][5]

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.[3] Gradually increase the polarity of the mobile phase (e.g., by increasing the ethyl acetate concentration) to elute the more polar compounds.[3]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[3]

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.[3]

Protocol 3: Analysis by Reverse-Phase HPLC
  • Mobile Phase Preparation: Prepare the aqueous component by adding 0.1% (v/v) of formic acid to HPLC-grade water. The organic component is typically HPLC-grade acetonitrile. Degas both solvents before use.[8]

  • Standard Preparation: Accurately prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in a suitable solvent like methanol or acetonitrile.[8] Prepare a series of working standards by diluting the stock solution.

  • System Setup: Install a C18 reverse-phase column. Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 30 °C), and detector wavelength.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) until a stable baseline is achieved.

  • Injection: Inject the standards and samples.

  • Data Analysis: Identify the this compound peak based on the retention time of the standard. Quantify the amount by comparing the peak area in the sample to the calibration curve generated from the standards.

Visualizations

G start Poor Separation in Normal-Phase Chromatography check_rf Check Rf of Compound of Interest start->check_rf rf_low Rf is too low (near baseline) check_rf->rf_low Low rf_high Rf is too high (near solvent front) check_rf->rf_high High rf_ok Rf is acceptable (0.2-0.4) but separation is poor check_rf->rf_ok OK increase_polarity Increase Mobile Phase Polarity (e.g., add more Ethyl Acetate) rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity (e.g., add more Hexane) rf_high->decrease_polarity change_selectivity Change Solvent System Selectivity (e.g., swap Ethyl Acetate for DCM or THF) rf_ok->change_selectivity add_modifier Add Modifier to Mobile Phase (e.g., 0.5% Acetic Acid) rf_ok->add_modifier increase_polarity->check_rf Re-evaluate decrease_polarity->check_rf Re-evaluate

Caption: Troubleshooting logic for poor chromatographic separation.

HPLC_Workflow start Goal: HPLC Analysis of This compound step1 Select Column (e.g., C18, 250x4.6mm, 5µm) start->step1 step2 Prepare Mobile Phase (e.g., Acetonitrile & Water with 0.1% Formic Acid) step1->step2 step3 Initial Isocratic Run (e.g., 50:50 ACN:H₂O) step2->step3 decision1 Evaluate Retention Time (RT) & Peak Shape step3->decision1 adjust_rt Adjust ACN % to Target RT of 3-10 min decision1->adjust_rt RT too long/short adjust_shape Peak Tailing? Lower pH (add more acid) or change column decision1->adjust_shape Poor Shape step4 Optimize Flow Rate & Column Temperature decision1->step4 Acceptable adjust_rt->step3 Re-run adjust_shape->step2 Reformulate step5 Method Validation (Linearity, Precision, Accuracy) step4->step5 end Final Analytical Method step5->end

Caption: Experimental workflow for HPLC method development.

Chromatography_Choice start What is the primary goal? goal1 Reaction Monitoring or Quick Purity Check start->goal1 goal2 Bulk Purification (mg to g scale) start->goal2 goal3 Quantitative Analysis or High-Purity Isolation (µg scale) start->goal3 method1 Use Thin-Layer Chromatography (TLC) goal1->method1 method2 Use Flash Column Chromatography goal2->method2 method3 Use High-Performance Liquid Chromatography (HPLC) goal3->method3

Caption: Decision tree for selecting a chromatographic technique.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 4-Fluorocinnamic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][3]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[2] For an acidic compound like this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with acidic analytes, causing tailing.[4]

  • Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of this compound, both its ionized (more polar) and un-ionized (less polar) forms will be present, leading to peak broadening and tailing.[3][5]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and cause peak distortion.[4][6][7]

  • Column Degradation: The formation of a void at the column inlet, a partially blocked inlet frit, or degradation of the stationary phase over time can all lead to poor peak shape.[2][7]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can cause band broadening and contribute to peak tailing.[3][8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[4][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[9][10] To achieve a sharp, symmetrical peak, it is best to have the analyte in a single ionic form. For an acidic compound, this is achieved by setting the mobile phase pH at least 2 units below its pKa.[11] This ensures the carboxylic acid group is fully protonated (un-ionized), minimizing secondary interactions with the stationary phase and promoting a single retention mechanism.[12]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. The choice of column is crucial. For acidic compounds, consider the following:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped), which significantly reduces the potential for secondary interactions that cause tailing.[3][6]

  • High-Purity Silica Columns (Type B): Modern columns are typically packed with high-purity silica, which has a lower metal content and fewer acidic silanol groups, resulting in better peak shapes for polar and ionizable compounds.

  • Column with Appropriate Stationary Phase: A C18 column is a common choice for reversed-phase analysis of aromatic acids like this compound.[13][14]

Q5: Can my sample preparation be a source of peak tailing?

A5: Yes, the composition of the injection solvent can significantly impact peak shape.[4] If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[8] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[11] Additionally, unfiltered samples can lead to column frit blockage, causing peak tailing.[3]

Troubleshooting Guide for Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry Factor > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks check_column_void Check for Column Void / Frit Blockage check_all_peaks->check_column_void Yes check_mobile_phase Review Mobile Phase Composition check_all_peaks->check_mobile_phase No all_peaks_path Yes check_extra_column Inspect for Extra-Column Effects (tubing, connections) check_column_void->check_extra_column column_maintenance Perform Column Maintenance (flush, reverse flush) check_extra_column->column_maintenance replace_column Replace Column column_maintenance->replace_column end_node Peak Shape Improved replace_column->end_node single_peak_path No adjust_ph Adjust Mobile Phase pH (2 units below pKa) check_mobile_phase->adjust_ph pH near pKa? check_column_chem Evaluate Column Chemistry check_mobile_phase->check_column_chem pH optimal mp_path_yes pH near pKa? adjust_ph->end_node mp_path_no pH optimal? use_endcapped Switch to an End-capped Column check_column_chem->use_endcapped Non-end-capped? check_sample Investigate Sample Parameters check_column_chem->check_sample End-capped used cc_path_yes Non-end-capped column? use_endcapped->end_node cc_path_no End-capped column used? reduce_concentration Reduce Sample Concentration/ Injection Volume check_sample->reduce_concentration Overload? dissolve_in_mp Dissolve Sample in Mobile Phase check_sample->dissolve_in_mp Solvent Mismatch? sample_path_overload Overload? reduce_concentration->end_node sample_path_solvent Solvent Mismatch? dissolve_in_mp->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental Protocols & Data

Protocol 1: Optimizing Mobile Phase pH

This protocol aims to determine the optimal mobile phase pH to minimize peak tailing for this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with varying pH values. It is recommended to use a buffer to maintain a stable pH. For example, prepare 20 mM phosphate or acetate buffers with pH values of 2.5, 3.0, 3.5, 4.0, and 4.5.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:Buffer pH 2.5).

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor for the peak of interest.

  • Iterative Testing: Repeat step 3 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Expected Outcome & Data Presentation:

The results can be summarized in a table to easily compare the effect of pH on peak shape.

Mobile Phase pHTailing Factor (As)Observations
2.51.1Symmetrical peak
3.01.3Minor tailing
3.51.6Noticeable tailing
4.02.1Significant tailing
4.52.8Severe tailing
Protocol 2: Reference HPLC Method for this compound

This is a starting point for an HPLC method, which may require further optimization.

Methodology:

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Ammonium acetate (analytical grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

  • Mobile Phase Preparation:

    • Aqueous phase: 0.02 M ammonium acetate, pH adjusted to 4.5.[13]

    • Organic phase: Methanol.[13]

    • Isocratic elution: 70% Aqueous phase / 30% Methanol.[13]

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min.[13]

    • Injection volume: 10 µL.[13]

    • Detection wavelength: 254 nm.[13]

    • Column temperature: Ambient.

Quantitative Data Summary for Reference Method:

ParameterValue
Column Lichrosorb C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 70% 0.02 M Ammonium Acetate (pH 4.5), 30% Methanol
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Detection UV at 254 nm

Note: Based on the principles discussed, a mobile phase pH of 4.5 may be too high for optimal peak shape for this compound. Further optimization by lowering the pH is recommended as per Protocol 1.

By systematically addressing the potential causes of peak tailing using the information and protocols provided, researchers can significantly improve the quality and reliability of their HPLC analysis of this compound.

References

How to confirm the stereochemistry of synthesized 4-Fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluorocinnamic Acid Analysis

Welcome to the technical support center for the stereochemical analysis of synthesized this compound. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in accurately confirming the stereochemistry of their synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: What are the possible stereoisomers of synthesized this compound?

A1: this compound possesses a carbon-carbon double bond, giving rise to geometric isomerism. The two possible stereoisomers are the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer, where the aromatic ring and the carboxylic acid group are on opposite sides of the double bond, is generally the thermodynamically more stable and more commonly synthesized product.[1][2]

Q2: Which analytical techniques are primary for confirming the stereochemistry?

A2: The most definitive methods for confirming the stereochemistry of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. High-Performance Liquid Chromatography (HPLC) is also highly effective for separating and quantifying the isomers.[2][3][4]

Q3: How can ¹H NMR spectroscopy be used to distinguish between the (E) and (Z) isomers?

A3: ¹H NMR is a powerful tool for this purpose. The key is the coupling constant (J-value) between the two vinylic protons on the C=C double bond.

  • (E)-isomer (trans): Exhibits a large coupling constant, typically in the range of 15-16 Hz.[4][5]

  • (Z)-isomer (cis): Exhibits a smaller coupling constant, usually around 11-12 Hz.

By analyzing the multiplicity and coupling constant of these signals, you can confidently assign the stereochemistry.

Q4: My synthesis was expected to yield the (E)-isomer. What physical property can give a quick preliminary check?

A4: The melting point is a useful preliminary indicator. The pure (E)-isomer of this compound has a reported melting point of approximately 209-210 °C.[6] A significantly lower or broader melting range may suggest the presence of the (Z)-isomer or other impurities.

Q5: Can I use HPLC to determine the isomeric ratio in my sample?

A5: Yes, HPLC is an excellent method for both separating the (E) and (Z) isomers and determining their relative quantities.[3] A reversed-phase HPLC method can typically resolve the two isomers, and the peak area ratio from the chromatogram can be used to calculate the isomeric purity.

Q6: I have a single crystal. How does X-ray crystallography confirm the stereochemistry?

A6: Single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice.[2] This analysis will definitively show the spatial arrangement of the atoms, confirming the cis or trans configuration of the double bond and providing precise bond lengths and angles.

Troubleshooting Guide

Issue 1: The vinylic proton signals in my ¹H NMR spectrum are overlapping or unclear.

  • Possible Cause: The signals may be overlapping with other peaks in the spectrum, or the sample concentration may be too high, leading to poor resolution.

  • Solution 1: Rerun the sample in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆). This can alter the chemical shifts of the protons and may resolve the overlapping signals.[4]

  • Solution 2: Decrease the sample concentration to minimize intermolecular interactions that can cause peak broadening.

  • Solution 3: Use a higher-field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion and resolution.

Issue 2: My sample is an oil or fails to crystallize for X-ray analysis.

  • Possible Cause: The sample may be a mixture of (E) and (Z) isomers, which can inhibit crystallization. It could also contain residual solvent or other impurities.

  • Solution 1: Purify the sample using column chromatography or preparative HPLC to isolate the major isomer.[3] The purified isomer will have a much higher propensity to crystallize.

  • Solution 2: Attempt different crystallization techniques, such as slow evaporation from various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/pentane) or vapor diffusion.

Issue 3: I am not getting good separation of isomers on my HPLC column.

  • Possible Cause: The mobile phase composition or the stationary phase may not be optimal for resolving the isomers.

  • Solution 1 (Mobile Phase): Adjust the solvent gradient or the isocratic composition. For reversed-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer can significantly impact retention and resolution.

  • Solution 2 (Stationary Phase): If resolution is still poor, consider a different column. A column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) or a longer column with smaller particle size will provide higher efficiency and may resolve the isomers.[7] For separating enantiomers of derivatives, a specialized chiral stationary phase would be required.[8][9]

Data Presentation

Table 1: Characteristic ¹H NMR Data for Vinylic Protons of this compound Isomers

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(E)-trans α-proton~6.4Doublet~16.0
β-proton~7.7Doublet~16.0
(Z)-cis α-proton~5.9Doublet~12.0
β-proton~6.9Doublet~12.0
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Physical Properties of (E)-4-Fluorocinnamic Acid

PropertyValueReference(s)
Molecular FormulaC₉H₇FO₂[10]
Molecular Weight166.15 g/mol
AppearanceWhite to off-white crystalline solid[1][6]
Melting Point209-210 °C[6]

Experimental Protocols

Protocol 1: Stereochemical Determination by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher recommended for best resolution).

    • Set the spectral width to cover the range of 0-13 ppm to ensure all protons, including the carboxylic acid proton, are observed.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Identify the two doublet signals corresponding to the vinylic protons (typically between 6.0 and 8.0 ppm).

    • Measure the coupling constant (J-value) between these two protons. A value of ~16 Hz confirms the (E)-isomer, while a value of ~12 Hz would indicate the (Z)-isomer.

Protocol 2: Isomer Separation and Quantification by HPLC
  • Sample Preparation:

    • Prepare a stock solution of the synthesized product at a concentration of ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a working standard by diluting the stock solution to a final concentration of ~50-100 µg/mL using the mobile phase as the diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Chromatographic Conditions (Example Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks corresponding to the (E) and (Z) isomers in the resulting chromatogram. The (Z)-isomer is typically less retained and will elute earlier than the (E)-isomer.

    • Calculate the percentage of each isomer based on their respective peak areas.

Visualizations

Stereochemistry_Workflow cluster_start cluster_analysis Analysis Phase cluster_decision Decision & Confirmation cluster_end synthesis Synthesized This compound prelim_check Preliminary Check: Melting Point synthesis->prelim_check Quick Assessment nmr_analysis ¹H NMR Analysis synthesis->nmr_analysis hplc_analysis HPLC Purity & Ratio synthesis->hplc_analysis j_coupling Measure J-Coupling nmr_analysis->j_coupling ratio_quant Quantify Isomer Ratio hplc_analysis->ratio_quant e_isomer (E)-Isomer Confirmed j_coupling->e_isomer J ≈ 16 Hz z_isomer (Z)-Isomer Identified j_coupling->z_isomer J ≈ 12 Hz mixture Mixture Quantified ratio_quant->mixture Calculate Peak Areas xray Need Unambiguous Proof? (e.g., for publication) xray->e_isomer No final_proof Absolute Stereochemistry Confirmed via X-Ray xray->final_proof Yes e_isomer->xray z_isomer->xray mixture->xray

Caption: Workflow for the confirmation of this compound stereochemistry.

Analytical_Techniques topic Stereochemistry of This compound nmr NMR Spectroscopy topic->nmr xray X-Ray Crystallography topic->xray hplc HPLC topic->hplc phys Physical Properties topic->phys info_nmr <(E) vs (Z) Isomer IDvia J-coupling (~16 Hz vs ~12 Hz)> nmr->info_nmr info_xray <Absolute 3D StructureUnambiguous proof of configuration> xray->info_xray info_hplc <Isomer Separation & QuantificationPurity and E/Z ratio> hplc->info_hplc info_phys <Preliminary IndicationMelting Point (E-isomer: 209-210°C)> phys->info_phys

Caption: Key analytical techniques for stereochemical confirmation.

References

Validation & Comparative

Comparative analysis of 4-Fluorocinnamic acid and cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4-Fluorocinnamic Acid and Cinnamic Acid for Researchers

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its fluorinated analog, this compound, are pivotal compounds in medicinal chemistry and materials science.[1][2][3] Cinnamic acid is found in various plants and is known for its role in the biosynthesis of many natural products, as well as its applications in the flavor, fragrance, and pharmaceutical industries.[2][4][5] The strategic addition of a fluorine atom to the cinnamic acid scaffold, creating this compound, significantly alters its physicochemical and biological properties.[6] This modification can enhance metabolic stability, cell permeability, and overall biological potency, making it a compound of great interest for drug development.[6][7]

This guide provides a detailed comparative analysis of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

Data Presentation: Physicochemical Properties

The introduction of a highly electronegative fluorine atom at the para-position of the phenyl ring in cinnamic acid induces notable changes in its physical and chemical characteristics. Fluorine's electron-withdrawing effect can influence acidity (pKa) and lipophilicity (logP), which are critical parameters for predicting a drug's behavior in a biological system.[6]

PropertyCinnamic AcidThis compound
IUPAC Name (E)-3-Phenylprop-2-enoic acid[4](E)-3-(4-fluorophenyl)prop-2-enoic acid[8]
CAS Number 140-10-3[4]459-32-5[9]
Molecular Formula C₉H₈O₂[4]C₉H₇FO₂[9][10]
Molecular Weight 148.16 g/mol [4]166.15 g/mol [3][10]
Appearance White to off-white crystalline powder[4]White to off-white crystalline solid/powder[3][9][10]
Melting Point 132 – 136 °C[1][4][11]207 - 211 °C[3][12]
Boiling Point 300 °C[4][13]302.6 °C at 760 mmHg[10]
Water Solubility Slightly soluble (0.4 g/L at 25°C)[2][4][13]Limited / Slightly soluble[9][10]
Organic Solvents Soluble in ethanol, acetone, ether[4][13]Soluble in ethanol, methanol, DMSO[9][10]
Acidity (pKa) 4.44[2][6]4.43 (Predicted)[6] / 3.99[10]
Lipophilicity (logP) 2.13[6]1.92 (Calculated)[6][14]

Comparative Biological Activity

Fluorination is a key strategy in medicinal chemistry to enhance the biological activity of a lead compound.[6] In the case of cinnamic acid, the addition of fluorine has been shown to modulate its antimicrobial and anti-inflammatory properties.[6] Cinnamic acid and its derivatives are known to possess antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[5][7][11] Fluorination can enhance this activity; for instance, derivatives of this compound have demonstrated improved anti-tuberculosis activity when compared to the parent cinnamic acid.[6]

Biological ActivityCinnamic AcidThis compound & DerivativesKey Findings
Antimicrobial MIC >5 mM (Various Bacteria)[7]Enhanced activity, particularly against Mycobacterium tuberculosis[5][6]The presence of an electron-withdrawing group like fluorine on the phenyl ring generally favors significant anti-TB activity.[5]
Anti-inflammatory Inhibits pro-inflammatory mediators[7]Investigated as potential COX inhibitors[6]Fluorination can enhance potency and selectivity for cyclooxygenase (COX) enzymes.[6]
Anticancer IC50: 1 - 4.5 mM (Various cell lines)[7]Serves as a key intermediate for anticancer agents[3]Fluorine substitutions can enhance metabolic stability and cell permeability, which are desirable properties for anticancer drug candidates.[7]

Visualizations

Logical Workflow for Comparative Analysis

The following diagram illustrates a standard workflow for the comparative evaluation of cinnamic acid and its fluorinated analog. This process ensures a comprehensive analysis of their properties and potential applications.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGE2, etc.) Inflammation PGH2->PGs Acids Cinnamic Acid & This compound Inhibit Acids->Inhibit

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug candidates. This guide provides a detailed comparison of the biological activities of fluorinated versus non-fluorinated cinnamic acids, supported by experimental data, to inform rational drug design and development.

Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been recognized for their diverse pharmacological properties. The introduction of fluorine, the most electronegative element, into the cinnamic acid structure can significantly alter its physicochemical properties, leading to profound effects on its biological activity. These modifications can enhance potency, improve metabolic stability, and modulate selectivity for biological targets.

Physicochemical Properties: The Foundation of Biological Activity

The addition of fluorine to the cinnamic acid scaffold directly impacts its electronic properties, acidity (pKa), and lipophilicity (logP) – key determinants of a compound's pharmacokinetic profile.[1] Fluorine's strong electron-withdrawing inductive effect stabilizes the carboxylate anion, thereby increasing the acidity and resulting in a lower pKa value.[1] The effect on lipophilicity is more complex; while highly electronegative, fluorine is small and can participate in hydrophobic interactions, often leading to nuanced changes in the logP value depending on its position on the phenyl ring.[1]

CompoundStructurepKalogP
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.442.13[1]
2-Fluorocinnamic Acid(E)-3-(2-fluorophenyl)prop-2-enoic acid4.10 (Predicted)1.9 (Computed)[1]
3-Fluorocinnamic Acid(E)-3-(3-fluorophenyl)prop-2-enoic acid4.29 (Predicted)[1]2.2 (Predicted)
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid4.43 (Predicted)[1]1.92 (Calculated)[1]

Table 1: Comparison of Physicochemical Properties. This table summarizes the pKa and logP values for cinnamic acid and its ortho-, meta-, and para-fluorinated analogs.

Comparative Biological Activities

The altered physicochemical properties conferred by fluorination translate into significant differences in biological activity. Here, we compare the antibacterial, anti-inflammatory, enzyme inhibitory, and anticancer activities of fluorinated and non-fluorinated cinnamic acids.

Antibacterial Activity

Cinnamic acid and its derivatives have demonstrated notable antibacterial properties.[1] Fluorination has been shown to enhance this activity, particularly against Mycobacterium tuberculosis.[1][2] The presence of an electron-withdrawing group, such as fluorine, on the para position of the phenyl ring appears to favor significant anti-TB activity.[2]

CompoundTarget OrganismIC50 (µg/mL)
Cinnamic AcidMycobacterium tuberculosis H37Ra>30[1]
This compound derivative (Compound 17)Mycobacterium tuberculosis H37Ra0.36[1][2][3]
Cinnamic Acid Derivative (Compound 20)Mycobacterium tuberculosis H37Ra0.045[2]

Table 2: Comparative Antibacterial Activity. This table highlights the enhanced anti-tuberculosis activity of fluorinated cinnamic acid derivatives compared to the parent compound.

Anti-inflammatory Activity: COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] Cinnamic acid derivatives have been investigated as potential COX inhibitors, and fluorination can enhance their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1.[1]

CompoundEnzyme% Inhibition (at 10 µM)IC50 (µM)
Cinnamic Acid Derivative (Compound 9)COX-2-3.0 ± 0.3[1]
Cinnamic Acid Derivative (Compound 10)COX-2-2.4 ± 0.6[1]
Cinnamic Acid Derivative (Compound 23)COX-2-1.09 ± 0.09[1]

Table 3: Comparative COX-2 Inhibitory Activity. This table presents the IC50 values of several cinnamic acid derivatives against the COX-2 enzyme. While a direct comparison with a non-fluorinated parent compound is not provided in the search results, the data indicates the potential for potent COX-2 inhibition within this class of molecules.[1]

Enzyme Inhibition: Tyrosinase

A direct comparison of trans-3,4-difluorocinnamic acid and its non-fluorinated analog, trans-cinnamic acid, against mushroom tyrosinase reveals a subtle but notable enhancement in inhibitory activity upon fluorination.[4] Both compounds act as competitive inhibitors of the diphenolase activity of the enzyme.[4] The lower IC50 value for the difluorinated compound suggests that the electron-withdrawing nature of the fluorine atoms may influence its binding affinity to the enzyme's active site.[4]

CompoundTarget EnzymeInhibition TypeIC50 Value (mM)
trans-3,4-Difluorocinnamic acidMushroom Tyrosinase (Diphenolase activity)Competitive0.78 ± 0.02[4]
trans-Cinnamic acidMushroom Tyrosinase (Diphenolase activity)Competitive0.80 ± 0.02[4]

Table 4: Comparative Tyrosinase Inhibitory Activity.

Anticancer Activity

Cinnamic acid derivatives have shown potential as anticancer agents.[2][5] While direct comparative data for a fluorinated versus non-fluorinated pair is limited in the provided results, studies on various derivatives highlight the importance of substitutions on the phenyl ring for cytotoxic activity. For example, a series of N-aryl-4-fluorocinnamides showed variable antiproliferative activity against the HepG2 liver cancer cell line, indicating that the nature and position of substituents are critical.[6]

CompoundCell LineIC50
trans-Cinnamic acidHuman melanoma (HT-144)2.4 mM[4]
N-phenyl-4-fluorocinnamides 2aHepG2 (liver cancer)53.20 µM[6]
Imidazolone derivative 6 (bearing N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety)HepG2 (liver cancer)4.23 µM[6]

Table 5: Anticancer Activity of Cinnamic Acid Derivatives.

Signaling Pathways

Cinnamic acid and its derivatives can modulate key signaling pathways involved in inflammation and cell growth, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] Inhibition of these pathways is a common mechanism for the anti-inflammatory and potential anticancer effects of many phenolic compounds.[4]

prostaglandin_synthesis Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Cinnamic_Acids Cinnamic Acids (Fluorinated & Non-fluorinated) Cinnamic_Acids->COX1_COX2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of cinnamic acids.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are outlines of key experimental protocols for evaluating the biological activities discussed.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[7]

  • Preparation of Microbial Culture: Culture the target microorganism in a suitable broth to the exponential growth phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[7]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in sterile broth to achieve a range of concentrations.[7] Include positive (broth + inoculum) and negative (broth only) controls.[7]

  • Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.[7]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[7]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible microbial growth.[7]

Enzyme Inhibition Assay: General Protocol

This protocol outlines the general steps for determining the inhibitory effect of a compound on enzyme activity.[8][9]

  • Prepare Buffers and Solutions: Prepare a buffer at the optimal pH for the enzyme.[8] Prepare stock solutions of the enzyme, substrate, and inhibitor.[8]

  • Enzyme Dilution: Dilute the enzyme to a concentration that allows for measurable activity.[8]

  • Pre-incubation with Inhibitor: Mix the enzyme with various concentrations of the inhibitor and pre-incubate for a specific period.[8]

  • Initiate Reaction: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.[8]

  • Monitor Reaction: Monitor the rate of the reaction (product formation or substrate depletion) over time using a suitable detection method (e.g., spectrophotometry).[8]

  • Data Analysis: Compare the reaction rates in the presence and absence of the inhibitor to determine the extent of inhibition and calculate parameters like IC50.[8]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Fluorinated & Non-fluorinated Cinnamic Acids Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX Inhibition) Characterization->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition Assays (e.g., Tyrosinase) Characterization->Enzyme_inhibition Anticancer Anticancer Assays (Cell Viability, Apoptosis) Characterization->Anticancer Data_Collection Data Collection & Quantification Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection Enzyme_inhibition->Data_Collection Anticancer->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Mechanism_Elucidation Mechanism of Action Studies SAR_Analysis->Mechanism_Elucidation

References

Unveiling the Anti-Inflammatory Potential of 4-Fluorocinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Cinnamic acid and its derivatives have emerged as a promising class of compounds, demonstrating a spectrum of biological activities. Among these, 4-Fluorocinnamic acid derivatives are gaining attention due to the unique properties conferred by fluorine substitution, which can enhance metabolic stability and biological potency. This guide provides an objective comparison of the anti-inflammatory effects of this compound derivatives, supported by experimental data and detailed protocols to aid in their evaluation and development.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound derivatives are often evaluated through their ability to inhibit key inflammatory mediators and enzymes. Here, we compare their performance with other cinnamic acid derivatives and standard anti-inflammatory drugs.

Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by Cinnamic Acid Derivatives

Compound/DerivativeAssayTarget/Cell LineIC50 Value / % InhibitionReference
This compound derivative (amide) Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesData not available in searched literatureN/A
Cinnamic Aldehyde Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant concentration-dependent inhibition[1]
Compound 6h (symmetric cinnamic derivative) IL-6 and TNF-α releaseLPS-stimulated cells85.9% (IL-6) and 65.7% (TNF-α) inhibition[2]
Cinnamic Acid Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesLow anti-inflammatory activity[1]
Indomethacin (Standard) COX-1Human Articular Chondrocytes0.063 µM[3]
Indomethacin (Standard) COX-2Human Articular Chondrocytes0.48 µM[3]
Diclofenac (Standard) COX-1Human Articular Chondrocytes0.611 µM[3]
Diclofenac (Standard) COX-2Human Articular Chondrocytes0.63 µM[3]

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Cinnamic Acid Derivatives

Compound/DerivativeEnzymeIC50 (µM)
Cinnamic Acid Derivative (Compound 9) COX-23.0 ± 0.3
Cinnamic Acid Derivative (Compound 10) COX-22.4 ± 0.6
Cinnamic Acid Derivative (Compound 23) COX-21.09 ± 0.09
Indomethacin COX-10.063
Indomethacin COX-20.48
Diclofenac COX-10.611
Diclofenac COX-20.63

Key Inflammatory Signaling Pathways

Cinnamic acid derivatives, including their fluorinated analogs, primarily exert their anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. Cinnamic acid derivatives have been shown to inhibit NF-κB activation, thereby downregulating the inflammatory response.[4][5]

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB_degradation Degradation IkappaB->IkappaB_degradation Nucleus Nucleus NFkappaB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes Initiates FCA_Derivative 4-Fluorocinnamic Acid Derivative FCA_Derivative->IKK Inhibits

NF-κB signaling pathway inhibition.
Cyclooxygenase (COX) Pathway

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Cinnamic acid derivatives have also been investigated as potential COX inhibitors.[5]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological effects) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory FCA_Derivative 4-Fluorocinnamic Acid Derivative FCA_Derivative->COX2 Inhibits

Cyclooxygenase (COX) pathway inhibition.

Experimental Protocols

Standardized and reproducible experimental protocols are critical for validating the anti-inflammatory effects of this compound derivatives. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[6]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 1 × 10^4 cells per well and allow them to adhere overnight.[6]

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

  • Nitrite Measurement: After 24 hours, collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent. Incubate at room temperature for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with 4-FCA derivatives Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Griess_Reaction Perform Griess reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % NO inhibition Measure_Absorbance->Calculate_Inhibition

In vitro NO production inhibition assay workflow.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a well-established model of acute inflammation used to evaluate the in vivo anti-inflammatory activity of test compounds.[7][8]

Animals:

  • Male Sprague-Dawley or Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in saline)

  • This compound derivatives

  • Standard drug (e.g., Indomethacin, Diclofenac)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: control (vehicle), standard drug, and test groups receiving different doses of this compound derivatives.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30 minutes to 1 hour before carrageenan injection.[8][9]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • Calculation: The percentage of edema inhibition is calculated for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_treatment Treatment & Induction cluster_analysis Measurement & Analysis Acclimatize Acclimatize rats Group Group animals Acclimatize->Group Administer_Drug Administer 4-FCA derivative/standard Group->Administer_Drug Inject_Carrageenan Inject carrageenan into paw Administer_Drug->Inject_Carrageenan Measure_Volume Measure paw volume (0-5h) Inject_Carrageenan->Measure_Volume Calculate_Inhibition Calculate % edema inhibition Measure_Volume->Calculate_Inhibition

In vivo carrageenan-induced paw edema workflow.

Conclusion

This compound derivatives represent a promising avenue for the development of novel anti-inflammatory therapeutics. Their potential to modulate key inflammatory pathways, such as NF-κB and COX, warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. While the currently available quantitative data for a broad range of this compound derivatives is limited, the provided comparative context and methodologies should empower researchers to effectively validate and advance the most promising candidates in the drug discovery pipeline. Future studies should focus on generating comprehensive structure-activity relationship data for a diverse library of this compound amides and esters to fully elucidate their therapeutic potential.

References

A Comparative Study of 4-Fluorocinnamic Acid and Its Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this document provides a comprehensive comparison of 4-fluorocinnamic acid and its ortho- and meta-isomers. It delves into their physicochemical properties, biological activities, and synthesis, supported by experimental data and detailed protocols to inform the design of novel therapeutics.

The introduction of fluorine into a molecule can significantly alter its properties, and in the realm of drug development, this modification is a well-established strategy to enhance efficacy, metabolic stability, and bioavailability. Cinnamic acids, a class of organic compounds naturally found in plants, have garnered considerable interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the fluorinated derivatives of cinnamic acid, specifically comparing the para (4-), ortho (2-), and meta (3-) isomers to elucidate the impact of fluorine's position on the molecule's overall profile.

Physicochemical Properties: A Comparative Overview

The position of the fluorine atom on the phenyl ring of cinnamic acid subtly influences its physicochemical characteristics, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. Key properties of the three isomers are summarized below.

PropertyThis compound2-Fluorocinnamic Acid3-Fluorocinnamic Acid
CAS Number 459-32-5451-69-420595-30-6
Molecular Formula C₉H₇FO₂C₉H₇FO₂C₉H₇FO₂
Molecular Weight 166.15 g/mol 166.15 g/mol 166.15 g/mol
Melting Point (°C) 209-210[1]178-180[2]162-164[3]
pKa (Predicted) 4.434.104.29
logP (Predicted/Calculated) 1.921.92.2

Biological Activities: A Positional Showdown

While comprehensive, direct comparative studies on the biological activities of all three fluorocinnamic acid isomers are limited, existing research on individual isomers and related cinnamic acid derivatives provides valuable insights into their potential therapeutic applications.

Antibacterial Activity
Enzyme Inhibition

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. While direct IC50 values for the fluorocinnamic acid isomers are not consistently reported, studies on similar compounds like 2-chlorocinnamic acid show an IC50 value of 0.765 mM for mushroom tyrosinase inhibition.[6][7] The inhibitory potential of the fluorinated isomers warrants further investigation to understand the structure-activity relationship.

Cyclooxygenase (COX) Inhibition: COX enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Cinnamic acid derivatives have been explored as potential COX inhibitors. Although specific IC50 values for the 2-, 3-, and this compound isomers against COX-2 are not available, related fluorinated compounds have demonstrated COX-2 inhibitory activity. For example, 2-[(3-Fluorobenzyl)oxy]benzoic acid is a known COX inhibitor.[8]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

General Synthesis of Fluorocinnamic Acid Isomers (via Perkin Reaction)

The Perkin reaction is a classical method for the synthesis of cinnamic acids and their derivatives.[9][10][11][12][13] This can be adapted for the synthesis of fluorocinnamic acid isomers from their corresponding fluorobenzaldehydes.

Reactants:

  • Appropriate fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Acetic anhydride

  • Anhydrous sodium acetate (or another suitable base like triethylamine and piperidine)[14]

Procedure:

  • A mixture of the fluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated under reflux for several hours (typically 4-10 hours) at a high temperature (around 180°C).[12]

  • After the reaction is complete, the mixture is cooled and poured into water.

  • The resulting crude fluorocinnamic acid is then hydrolyzed by boiling with a dilute acid or base.

  • The product is purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).

A general workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis of Fluorocinnamic Acid Reactants Fluorobenzaldehyde + Acetic Anhydride + Base (e.g., Sodium Acetate) Reflux Heat under Reflux (several hours) Reactants->Reflux Perkin Reaction Hydrolysis Hydrolysis Reflux->Hydrolysis Purification Recrystallization Hydrolysis->Purification Product Pure Fluorocinnamic Acid Isomer Purification->Product

General synthesis workflow for fluorocinnamic acid isomers.
Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial suspension standardized to 0.5 McFarland

  • Fluorocinnamic acid isomer stock solution

Procedure:

  • Prepare serial two-fold dilutions of the fluorocinnamic acid isomer in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

An overview of the experimental workflow is presented below:

G cluster_mic Broth Microdilution Assay Workflow start Prepare Serial Dilutions of Compound inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate read Read Results (Visual Inspection) incubate->read end Determine MIC read->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe

  • Arachidonic acid (substrate)

  • Fluorocinnamic acid isomer test solution

  • 96-well black microplate

Procedure:

  • In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the fluorocinnamic acid isomer solution at various concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

The NF-κB signaling pathway, a key regulator of inflammation, is often modulated by COX-2 activity. Cinnamic acid derivatives have been reported to inhibit this pathway.

cluster_pathway Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_active Active NF-κB (p50/p65) IkB->NFkB_p50_p65_active degrades, releasing Nucleus Nucleus NFkB_p50_p65_active->Nucleus translocates to Gene_Expression Gene Expression (e.g., COX-2, Cytokines) Nucleus->Gene_Expression induces COX2 COX-2 Inhibition (by Fluorocinnamic Acids) Gene_Expression->COX2

Inhibition of COX-2 by fluorocinnamic acids can modulate the NF-κB signaling pathway.

Conclusion

The comparative analysis of this compound and its ortho- and meta-isomers reveals that the position of the fluorine atom has a discernible impact on their physicochemical properties, particularly the melting point. While a comprehensive, direct comparison of their biological activities is currently limited by the available data, the existing information on cinnamic acid derivatives suggests that these fluorinated compounds are promising candidates for further investigation as antibacterial and enzyme-inhibiting agents. The provided experimental protocols offer a foundation for researchers to conduct standardized comparative studies to fully elucidate the structure-activity relationships and therapeutic potential of these isomers. Future research should focus on generating robust, quantitative data to enable a direct and meaningful comparison, thereby guiding the rational design of novel and more effective drug candidates.

References

Confirming the Structure of 4-Fluorocinnamic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for confirming the chemical structure of 4-Fluorocinnamic acid. By leveraging Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally verify the integrity of this compound. This document outlines the expected experimental data and provides detailed protocols for each technique, serving as a valuable resource for quality control and structural elucidation in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of trans-4-Fluorocinnamic acid, alongside typical values for the constituent functional groups for comparative analysis.

Table 1: ¹H NMR Data for trans-4-Fluorocinnamic Acid (Solvent: DMSO-d₆)

ProtonsExpected Chemical Shift (δ) ppmTypical Chemical Shift (δ) ppm for Functional GroupMultiplicityCoupling Constant (J) Hz
Carboxylic Acid (-COOH)~12.510-13Singlet (broad)N/A
Aromatic (ortho to -CH=CHCOOH)~7.796.5-8.0[1]Doublet of doublets or Multiplet~8.7
Aromatic (ortho to -F)~7.276.5-8.0[1]Triplet or Multiplet~8.9
Alkene (-CH=CHCOOH)~7.645.0-7.0 (trans)[2]Doublet~16.0
Alkene (-CH=CHCOOH)~6.545.0-7.0 (trans)[2]Doublet~16.0

Table 2: ¹³C NMR Data for trans-4-Fluorocinnamic Acid (Solvent: DMSO-d₆)

CarbonExpected Chemical Shift (δ) ppmTypical Chemical Shift (δ) ppm for Functional Group
Carboxylic Acid (-C=O)~167.7160-185[3][4]
Alkene (-CH=CHCOOH)~142.8115-140[3][5]
Alkene (-CH=CHCOOH)~119.2115-140[3][5]
Aromatic (C-F)~163.3 (d, J ≈ 247 Hz)110-165 (substituted benzenes)[6]
Aromatic (ortho to -CH=CHCOOH)~130.5 (d, J ≈ 8.6 Hz)125-150[3][4]
Aromatic (ortho to -F)~115.9 (d, J ≈ 21.7 Hz)125-150[3][4]
Aromatic (C-CH=CHCOOH)~131.0125-150[3][4]

Table 3: Key IR Absorption Frequencies for trans-4-Fluorocinnamic Acid

Functional GroupExpected Absorption (cm⁻¹)Typical Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)~3300-2500 (broad)3300-2500 (broad)[7][8]
C-H (Aromatic)~3100-30003100-3000[7]
C=O (Carboxylic Acid, conjugated)~1710-16801710-1680 (aromatic acids)[9]
C=C (Alkene)~16401680-1630[10]
C=C (Aromatic)~1600, ~15101600-1450[11]
C-F (Aromatic)~12301250-1120
C-O (Carboxylic Acid)~13001320-1210[8]
O-H bend (out of plane)~940960-900[9]

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/zInterpretation
[M]⁺166Molecular Ion
[M-OH]⁺149Loss of hydroxyl radical
[M-COOH]⁺121Loss of carboxyl group
[C₇H₄F]⁺109Fluorotropylium ion
[C₆H₅F]⁺96Fluorobenzene cation

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) can also be used, typically showing a strong [M-H]⁻ peak in negative ion mode.

  • Instrument: A mass spectrometer (e.g., GC-MS for EI, LC-MS for ESI).

  • Acquisition:

    • Acquire a full scan mass spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

    • The data will be a plot of relative intensity versus the mass-to-charge ratio (m/z).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the different spectroscopic techniques for structure confirmation.

experimental_workflow cluster_sample Sample Handling cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_conclusion Conclusion Sample_Preparation Prepare this compound Sample NMR ¹H and ¹³C NMR Sample_Preparation->NMR IR FTIR Spectroscopy Sample_Preparation->IR MS Mass Spectrometry Sample_Preparation->MS NMR_Data Analyze Chemical Shifts, Multiplicities, and Coupling Constants NMR->NMR_Data IR_Data Identify Characteristic Functional Group Absorptions IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirm Structure of this compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Experimental workflow for spectroscopic confirmation.

logical_relationship cluster_evidence Spectroscopic Evidence Structure This compound Structure NMR_Evidence ¹H & ¹³C NMR - Proton & Carbon Environments - Connectivity (J-coupling) Structure->NMR_Evidence provides IR_Evidence IR Spectroscopy - Presence of -COOH, C=C, C=O, C-F Structure->IR_Evidence provides MS_Evidence Mass Spectrometry - Molecular Formula (C₉H₇FO₂) - Key Fragments Structure->MS_Evidence provides Confirmation Structural Confirmation NMR_Evidence->Confirmation IR_Evidence->Confirmation MS_Evidence->Confirmation

Caption: Interplay of spectroscopic data for structure confirmation.

References

A Comparative Guide to the Purity Analysis of 4-Fluorocinnamic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of the purity of 4-Fluorocinnamic acid from different hypothetical suppliers, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and quality control of this critical reagent.

Purity Comparison of this compound

The purity of this compound from three different hypothetical suppliers (Supplier A, Supplier B, and a high-purity Reference Standard) was assessed by GC-MS after derivatization. The results, including the retention time and the relative peak area percentage of the main component and identified impurities, are summarized in the table below.

CompoundRetention Time (min)Supplier A (Peak Area %)Supplier B (Peak Area %)Reference Standard (Peak Area %)
This compound-TMS Derivative12.5499.8599.52>99.9
4-Fluorobenzaldehyde5.210.080.25Not Detected
Malonic Acid-TMS Derivative7.89Not Detected0.11Not Detected
4-Fluoroacetophenone8.560.050.09Not Detected
Unknown Impurity 110.120.020.03Not Detected

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile trimethylsilyl (TMS) ester prior to GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Accurately weigh 10 mg of the this compound reference standard and each supplier's sample into separate 2 mL glass vials.

  • Dissolution: Add 1 mL of anhydrous pyridine to each vial and vortex until the sample is completely dissolved.

  • Derivatization: Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to each vial.

  • Reaction: Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vials to cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: 40-550 amu.

Visualizing the Workflow and Logical Relationships

To clearly illustrate the experimental process and the relationships between the analytical steps, the following diagrams are provided.

A Sample Weighing (10 mg) B Dissolution (1 mL Pyridine) A->B C Derivatization (200 µL BSTFA) B->C D Heating (70°C for 30 min) C->D E GC-MS Analysis D->E F Data Processing & Purity Calculation E->F

Caption: Experimental workflow for the GC-MS purity analysis of this compound.

cluster_synthesis Synthesis of this compound cluster_product Product Mixture cluster_impurities Potential Impurities A 4-Fluorobenzaldehyde C Knoevenagel Condensation A->C B Malonic Acid B->C D This compound (Main Product) C->D E Unreacted 4-Fluorobenzaldehyde C->E F Unreacted Malonic Acid C->F G 4-Fluoroacetophenone (Side-product) C->G

Caption: Logical relationship of this compound and its potential process-related impurities.

Comparative Analysis of 4-Fluorocinnamic Acid Analogs: A Guide to Biological Activity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The introduction of a fluorine atom to the cinnamic acid structure alters its electronic properties, which can influence its acidity (pKa) and lipophilicity (logP). These parameters are critical in determining the pharmacokinetic and pharmacodynamic profile of a compound. Fluorine's high electronegativity generally increases the acidity of the carboxylic acid, resulting in a lower pKa value. The effect on lipophilicity is more complex and depends on the position of the fluorine atom.[1]

CompoundStructurepKalogP
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.442.13
2-Fluorocinnamic Acid(E)-3-(2-fluorophenyl)prop-2-enoic acid4.10 (Predicted)1.9 (Computed)
3-Fluorocinnamic Acid(E)-3-(3-fluorophenyl)prop-2-enoic acid4.29 (Predicted)2.2 (Predicted)
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid4.43 (Predicted)1.92 (Calculated)

Table 1: Comparison of Physicochemical Properties. This table summarizes the pKa and logP values for cinnamic acid and its ortho-, meta-, and para-fluorinated analogs.[1]

Comparative Biological Activity

The following sections summarize the available quantitative data on the biological activities of this compound analogs and related compounds.

Enzyme Inhibition

Cinnamic acid derivatives have been investigated as inhibitors of various enzymes. The fluorination pattern can influence the inhibitory potency.

CompoundTarget EnzymeInhibition TypeIC50 Value
trans-Cinnamic acidMushroom Tyrosinase (Diphenolase activity)Competitive0.80 ± 0.02 mM[2]
trans-3,4-Difluorocinnamic acidMushroom Tyrosinase (Diphenolase activity)Competitive0.78 ± 0.02 mM[2][3]

Table 2: Comparative Tyrosinase Inhibition. This table shows a slight enhancement in tyrosinase inhibitory activity with the introduction of two fluorine atoms.[2]

Antimicrobial Activity

Fluorination has been shown to enhance the antimicrobial properties of cinnamic acid derivatives, particularly against Mycobacterium tuberculosis.

CompoundTarget OrganismMIC Value
Cinnamic AcidMycobacterium tuberculosis H37Ra>30 µg/mL
This compound derivative (Compound 17)Mycobacterium tuberculosis H37Ra0.36 µg/mL[1][4]
4-Chlorocinnamic acidBacillus subtilis708 µM
4-Chlorocinnamic acidEscherichia coli708 µM
Cinnamic acidE. coli2.0%
Cinnamic acidListeria monocytogenes2.0%

Table 3: Comparative Antimicrobial Activity. This table highlights the significant enhancement of anti-tuberculosis activity of a this compound derivative and provides data for other cinnamic acid analogs against various bacteria.[1][5][6]

Anticancer Activity

Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The potency of these compounds can be influenced by the substitution pattern on the phenyl ring.

CompoundCell LineIC50 Value
Cinnamic AcidGlioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells1 - 4.5 mM
Cinnamic acid ester and amide derivativesHeLa, K562, Fem-x, MCF-742 - 166 µM[7][8]
6-Cinnamoyl-4-arylaminothienopyrimidine (Compound 59e)A549 (Lung)0.04 µM
6-Cinnamoyl-4-arylaminothienopyrimidine (Compound 59e)HeLa (Cervical)0.004 µM
6-Cinnamoyl-4-arylaminothienopyrimidine (Compound 59g)HeLa (Cervical)0.033 µM
Cinnamic acid-harmine hybrid (Compound 36f)HepG2 (Liver)0.74 µM
Oleanolic acid-cinnamic acid ester (Compound 44o)HeLa (Cervical)1.35 µM
Novel Cinnamic Acid Derivative (Compound 5)A-549 (Lung)10.36 µM

Table 4: Cytotoxicity of Cinnamic Acid Analogs against Cancer Cell Lines. This table presents the IC50 values of various cinnamic acid derivatives, demonstrating a wide range of potencies.[4][9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited data.

Tyrosinase Inhibition Assay

This assay spectrophotometrically determines the inhibitory activity of compounds against mushroom tyrosinase by measuring the formation of dopachrome from the oxidation of L-DOPA.[2]

  • Preparation of Reagents:

    • Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).

    • L-DOPA solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).

    • Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound solution.

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution.

    • Monitor the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.[6]

  • Preparation of Inoculum:

    • A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).

  • Assay Procedure:

    • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

    • The standardized inoculum is added to each well.

    • The plate is incubated at an appropriate temperature (e.g., 32-37°C) for 24 hours.

  • Data Analysis:

    • The MIC is determined by visual inspection or by measuring the absorbance at 630 nm. The MIC is the lowest concentration that prevents visible growth (or shows an absorbance of <0.05).[6]

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a specific radioligand for binding to a receptor or transporter.

  • Preparation of Cell Membranes:

    • Cells expressing the target receptor are harvested and homogenized.

    • The cell homogenate is centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Binding Assay:

    • In a 96-well plate, the cell membrane suspension is incubated with a specific radioligand and varying concentrations of the test compound.

    • Total binding is measured in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

  • Harvesting and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value is determined from a competition curve, and the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for In Vitro Screening

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis start Synthesize/Acquire This compound Analogs dissolve Dissolve in Suitable Solvent (e.g., DMSO) start->dissolve serial_dilute Prepare Serial Dilutions dissolve->serial_dilute enzyme_assay Enzyme Inhibition Assay (e.g., Tyrosinase) serial_dilute->enzyme_assay Add to reaction mic_assay Antimicrobial MIC Assay serial_dilute->mic_assay Add to microplate cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) serial_dilute->cytotoxicity_assay Treat cells ic50_calc Calculate IC50 Values enzyme_assay->ic50_calc mic_det Determine MIC Values mic_assay->mic_det cytotoxicity_assay->ic50_calc compare Compare Potency and Selectivity ic50_calc->compare mic_det->compare

Caption: General experimental workflow for the in vitro evaluation of this compound analogs.

Prostaglandin Synthesis Pathway and COX Inhibition

COX_Inhibition_Pathway cluster_0 Prostaglandin Synthesis cluster_1 Inhibition Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Isomerases Cinnamic_Acids Cinnamic Acid Analogs Cinnamic_Acids->Arachidonic_Acid Inhibit

Caption: Inhibition of the prostaglandin synthesis pathway by cinnamic acid analogs via COX enzymes.

References

A Comparative Guide to the Enzyme Inhibitory Activity of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Cinnamic acid and its derivatives represent a versatile class of naturally occurring phenolic compounds extensively studied for their wide-ranging pharmacological activities. Found abundantly in fruits, vegetables, and flowers, these molecules serve as valuable scaffolds in medicinal chemistry. Their ability to inhibit various key enzymes has positioned them as promising candidates for the development of therapeutic agents against a spectrum of diseases, including diabetes, neurodegenerative disorders, and skin hyperpigmentation.

This guide provides a comparative analysis of the enzyme inhibitory activities of different cinnamic acid derivatives, with a focus on α-glucosidase, tyrosinase, and cholinesterases. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to support further research and development.

α-Glucosidase Inhibition: A Target for Diabetes Management

Inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine, is a key therapeutic strategy for managing type 2 diabetes.[1] By delaying the digestion of carbohydrates into absorbable monosaccharides, α-glucosidase inhibitors can effectively reduce postprandial hyperglycemia.[1][2][3] Several studies have investigated cinnamic acid derivatives as potent inhibitors of this enzyme.

Comparative Inhibitory Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cinnamic acid derivatives against intestinal α-glucosidase subtypes, maltase and sucrase. Lower IC50 values indicate greater inhibitory potency.

Cinnamic Acid DerivativeEnzyme TargetIC50 Value (mM)Reference
Caffeic AcidIntestinal Maltase0.74 ± 0.01[2][3][4]
Ferulic AcidIntestinal Maltase0.79 ± 0.04[2][3][4]
Isoferulic AcidIntestinal Maltase0.76 ± 0.03[2][3][4]
Ferulic AcidIntestinal Sucrase0.45 ± 0.01[1][2][3][4]
Isoferulic AcidIntestinal Sucrase0.45 ± 0.01[1][2][3][4]
Caffeic AcidIntestinal Sucrase0.49 ± 0.01[2][4]

Notably, while effective against α-glucosidase, all tested cinnamic acid derivatives were found to be inactive against pancreatic α-amylase.[2][3][4]

Structure-Activity Relationship

Studies indicate that the presence and position of hydroxyl and methoxy groups on the phenyl ring of cinnamic acid are crucial for its α-glucosidase inhibitory activity.[1] For instance, the introduction of a hydroxyl group to the cinnamic acid structure increases its inhibitory potency against both intestinal maltase and sucrase.[2][4] Specifically, having two hydroxyl groups at the meta and para positions enhances the inhibition of intestinal maltase.[2][4] Kinetic analyses have revealed that these derivatives act through mixed or non-competitive inhibition mechanisms.[3]

Visualizing the Mechanism of Action

Alpha_Glucosidase_Inhibition cluster_digestion Small Intestine cluster_absorption Bloodstream cluster_inhibition Inhibitory Action Carbs Dietary Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase (on brush border) Carbs->Enzyme Digestion Glucose Glucose (Monosaccharide) Enzyme->Glucose Absorption Glucose Absorption Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Inhibitor Cinnamic Acid Derivatives Inhibitor->Enzyme Inhibits

Mechanism of α-glucosidase inhibition by cinnamic acid derivatives.

Tyrosinase Inhibition: A Strategy for Hyperpigmentation

Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin biosynthesis.[5] Overactivity of this enzyme can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in the cosmetic and medicinal fields for their skin-lightening and depigmenting properties.[5][6] Cinnamic acid derivatives have emerged as a promising class of tyrosinase inhibitors.

Comparative Inhibitory Activity (IC50)

The table below presents the IC50 values for various cinnamic acid derivatives against mushroom tyrosinase, a common model used for screening inhibitors.

Cinnamic Acid DerivativeIC50 Value (µM)Reference CompoundIC50 Value (µM)Reference
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a)2.0Kojic Acid32.2[5]
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g)8.3Kojic Acid32.2[5]
(E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a)10.6Kojic Acid32.2[5]
Cinnamic acid–eugenol ester (c27)3.07 ± 0.26Kojic Acid14.15 ± 0.46[7]
(2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6c5.7Kojic Acid16.7[8]
p-Coumaric acid115.6--[9]
Isoferulic acid114.9--[9]
Cinnamic acid (parent)201.4 ± 5.3--[7]

Many novel synthetic derivatives, created by esterifying cinnamic acid with other natural compounds like paeonol, thymol, or eugenol, show significantly improved inhibitory activity compared to both the parent compounds and the standard inhibitor, kojic acid.[5][7]

Structure-Activity Relationship

The structure-activity relationship for tyrosinase inhibition by cinnamic acid derivatives highlights several key features. The presence of a hydroxyl group at the 4-position (para) of the cinnamic acid moiety generally enhances inhibitory activity.[5][8] Furthermore, the carboxyl group of cinnamic acid does not appear to have a significant effect on activity, making it an ideal point for modification, such as esterification, to create more potent hybrid molecules.[5] Kinetic studies have shown these derivatives can act as reversible inhibitors, displaying non-competitive or mixed-type inhibition mechanisms.[5][7][8]

Visualizing the Melanin Synthesis Pathway

Tyrosinase_Pathway cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibitory Action Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor Cinnamic Acid Derivatives Inhibitor->Tyrosine Inhibits Inhibitor->DOPA

Inhibition of the tyrosinase-catalyzed melanin synthesis pathway.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease (AD) to improve cholinergic neurotransmission.[10] Researchers have designed and synthesized hybrid molecules combining cinnamic acid and tryptamine to act as dual cholinesterase inhibitors.[10]

Comparative Inhibitory Activity (IC50)

The following table shows the inhibitory potency of novel cinnamic acid-tryptamine hybrids against AChE and BChE.

Compound IDCinnamic Acid MoietyEnzyme TargetIC50 Value (µM)
5q 3,4-dimethoxyphenylAChE11.51
5b 2-chlorophenylBChE1.95

These results indicate that specific substitutions on the cinnamic acid ring can selectively target either AChE or BChE, offering a pathway to develop more specialized inhibitors.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for comparative analysis. Below are generalized methodologies for the enzyme inhibition assays discussed.

General Workflow for Enzyme Inhibition Assays

A typical workflow for determining the IC50 value of a potential inhibitor involves several key steps, from reagent preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer & Enzyme Solution D Mix Enzyme and Inhibitor (Pre-incubation) A->D B Prepare Substrate Solution E Add Substrate to initiate reaction B->E C Prepare Inhibitor (Cinnamic Derivatives) at various concentrations C->D D->E F Incubate at controlled temperature E->F G Measure Absorbance/ Fluorescence over time F->G H Calculate Percentage Inhibition for each concentration G->H I Plot Inhibition (%) vs. log(Concentration) H->I J Determine IC50 Value from the dose-response curve I->J

General experimental workflow for determining IC50 values.
α-Glucosidase Inhibition Assay Protocol

This protocol is based on the methodology used for evaluating inhibitors against rat intestinal α-glucosidase.[2][4]

  • Enzyme Preparation : A crude enzyme solution is prepared from the small intestine of rats. The intestine is homogenized in a phosphate buffer and centrifuged to obtain the supernatant, which contains the α-glucosidase enzymes (maltase and sucrase).

  • Assay Procedure :

    • The reaction mixture contains the enzyme solution, the cinnamic acid derivative (inhibitor) at various concentrations, and a phosphate buffer (pH 7.0).

    • The mixture is pre-incubated at 37°C.

    • The reaction is initiated by adding the substrate (maltose or sucrose).

    • After a specific incubation period (e.g., 30 minutes) at 37°C, the reaction is stopped by heating.

  • Glucose Measurement : The amount of glucose produced from the substrate hydrolysis is measured using a glucose oxidase assay kit. The absorbance is read with a spectrophotometer.

  • Calculation : The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is then determined by plotting the inhibition percentage against the inhibitor concentrations.

Tyrosinase Inhibition Assay Protocol

This protocol is adapted from studies using mushroom tyrosinase and L-DOPA as the substrate.[5][7]

  • Reagents :

    • Mushroom tyrosinase solution prepared in a phosphate buffer (pH 6.8).

    • L-DOPA (substrate) solution.

    • Cinnamic acid derivatives (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure :

    • In a 96-well plate, the enzyme solution is mixed with the inhibitor solution at various concentrations and phosphate buffer.

    • The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 30°C).

    • The reaction is started by adding the L-DOPA substrate.

  • Measurement : The formation of dopachrome (an orange/red colored product) is monitored by measuring the change in absorbance at a specific wavelength (approx. 475-490 nm) over time using a microplate reader.

  • Calculation : The percentage of tyrosinase inhibition is calculated as [(B - S) / B] * 100, where B is the absorbance of the blank (no inhibitor) and S is the absorbance of the sample with the inhibitor.[5] The IC50 value is determined from the dose-response curve.

Conclusion

Cinnamic acid derivatives demonstrate significant and often potent inhibitory activity against a range of clinically relevant enzymes. The data clearly indicate that the core cinnamic acid scaffold is highly "tunable," where modifications to the phenyl ring or carboxyl group can dramatically enhance potency and even selectivity for a specific enzyme target. The superior activity of many synthetic derivatives over parent compounds and standard inhibitors like kojic acid underscores the vast potential of this chemical class in drug discovery. The provided protocols and workflows offer a standardized basis for researchers to further explore and compare novel cinnamic acid derivatives as candidates for therapeutic development.

References

Navigating Analytical Method Validation for 4-Fluorocinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is a cornerstone of accurate quantification and quality control. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for 4-Fluorocinnamic acid, a key intermediate in various synthetic processes. The performance of this method is benchmarked against typical acceptance criteria outlined in the International Council for Harmonisation (ICH) guidelines, offering a comparative framework for its implementation.

This document presents illustrative data, representative of a validated HPLC-UV method for this compound, to guide researchers in establishing and evaluating their own analytical procedures. The validation parameters detailed herein adhere to the principles of ICH Q2(R1) guidelines.[1][2]

Comparative Analysis of Analytical Methods

The selection of an analytical technique is contingent on the specific requirements of the analysis, including sensitivity, speed, and the complexity of the sample matrix. While this guide focuses on a validated HPLC-UV method, other techniques can also be employed for the analysis of this compound and its related compounds.

Analytical TechniquePrincipleTypical Linearity (R²)Typical Limit of Quantification (LOQ)ThroughputKey Advantages
HPLC-UV Separation based on polarity, detection by UV absorbance.> 0.9990.1 - 1 µg/mLModerateRobust, cost-effective, and widely available.[3]
UPLC-UV Similar to HPLC but utilizes smaller particle sizes for higher resolution and speed.> 0.9990.05 - 0.5 µg/mLHighFaster analysis times and improved resolution.
LC-MS/MS Chromatographic separation coupled with mass-based detection.> 0.99< 0.1 ng/mLHighHigh sensitivity and selectivity, ideal for complex matrices.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.> 0.9981 - 10 µg/mLModerateSuitable for thermally stable and volatile derivatives of the analyte.

Performance Characteristics of the Validated HPLC Method

The developed HPLC method demonstrates excellent linearity, accuracy, precision, and sensitivity for the quantification of this compound. The validation parameters were established in accordance with ICH guidelines.[4][5]

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

ParameterResultAcceptance Criteria (ICH)
Correlation Coefficient (R²) > 0.999≥ 0.995
Range 1 - 100 µg/mLDefined by the user's needs
Y-intercept Close to zeroShould not be significantly different from zero
Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Spiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (ICH)
599.598.0 - 102.0%
50101.298.0 - 102.0%
9599.898.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

Precision Level%RSDAcceptance Criteria (ICH)
Repeatability (Intra-day) < 1.0%≤ 2.0%
Intermediate Precision (Inter-day) < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

ParameterResult
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Parameter VariedVariationImpact on Results
Mobile Phase Composition ± 2% AcetonitrileNo significant change
Column Temperature ± 2°CNo significant change
Flow Rate ± 0.1 mL/minNo significant change

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Validated HPLC Method for this compound
  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 272 nm

    • Column Temperature: 30°C

  • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[9]

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.[9]

Visualizing the Validation Workflow and a Potential Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the logical workflow of the analytical method validation and a hypothetical signaling pathway where this compound might act as an inhibitor.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Method (e.g., HPLC-UV) define_atp->select_method define_validation_protocol Define Validation Protocol & Acceptance Criteria select_method->define_validation_protocol linearity Linearity define_validation_protocol->linearity accuracy Accuracy define_validation_protocol->accuracy precision Precision (Repeatability & Intermediate) define_validation_protocol->precision specificity Specificity define_validation_protocol->specificity lod_loq LOD & LOQ define_validation_protocol->lod_loq robustness Robustness define_validation_protocol->robustness data_analysis Data Analysis & Comparison with Acceptance Criteria linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Workflow for the validation of the HPLC method.

signaling_pathway_inhibition extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor enzyme_a Enzyme A receptor->enzyme_a activates product_a Product A enzyme_a->product_a catalyzes substrate_a Substrate A substrate_a->enzyme_a downstream_effector Downstream Effector product_a->downstream_effector activates cellular_response Cellular Response downstream_effector->cellular_response inhibitor This compound inhibitor->enzyme_a inhibits

Hypothetical signaling pathway inhibited by this compound.

References

In Vitro and In Vivo Correlation of 4-Fluorocinnamic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 4-Fluorocinnamic acid (4-FCA) and its derivatives, supported by available experimental data. The inclusion of a fluorine atom in the cinnamic acid structure can significantly influence its physicochemical properties and biological activities, a feature explored in this document through in vitro and in vivo studies. This guide aims to serve as a resource for researchers and professionals in the field of drug discovery and development by presenting a consolidated overview of the current data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and its related compounds. Direct comparative studies for 4-FCA are limited, and much of the available data pertains to its derivatives.

Table 1: In Vitro Anti-inflammatory and Enzyme Inhibition Activity

CompoundBiological ActivityAssayTargetMetricValue
This compound derivative (5g)Enzyme InhibitionMushroom Tyrosinase Inhibition AssayTyrosinaseIC508.3 µM[1]
trans-3,4-Difluorocinnamic acidEnzyme InhibitionMushroom Tyrosinase Inhibition AssayTyrosinaseIC500.78 mM
trans-Cinnamic acidEnzyme InhibitionMushroom Tyrosinase Inhibition AssayTyrosinaseIC500.80 mM
Cinnamic acidAnti-inflammatoryLPS-stimulated RAW264.7 cells--Little to no activity
Cinnamic aldehydeAnti-inflammatoryLPS-stimulated RAW264.7 cellsiNOS, COX-2, NF-κB-Significant Inhibition

Table 2: In Vitro Antimicrobial Activity

CompoundMicrobial StrainMetricValue
α-Fluorocinnamic acidsVarious bacteriaMIC15–25 mM
4-Chlorocinnamic acidE. coli, B. subtilisMIC708 µM
Cinnamic acidMycobacterium tuberculosisMIC250–675 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay determines the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound derivative)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound solution.

  • Pre-incubate the mixture at room temperature for 10 minutes.[1]

  • Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.[1]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compound (e.g., this compound)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.[2]

  • Inoculate each well with the standardized microbial suspension.[2]

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[2]

  • Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[2]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the anti-inflammatory activity of pharmacological substances.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Indomethacin, Diclofenac)

  • Plethysmometer

Procedure:

  • Administer the test compound, vehicle (control), or positive control to the animals via an appropriate route (e.g., oral, intraperitoneal).

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.[4][5]

  • Measure the paw volume using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • The degree of edema is calculated as the increase in paw volume compared to the initial volume.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and logical relationships.

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare 4-FCA Stock Solution treatment Treat with 4-FCA Concentrations prep_compound->treatment prep_cells Culture & Seed Cells/Microbes prep_cells->treatment prep_reagents Prepare Assay Reagents prep_reagents->treatment incubation Incubate treatment->incubation measurement Measure Response (Absorbance/Turbidity) incubation->measurement calc_inhibition Calculate % Inhibition/Viability measurement->calc_inhibition calc_ic50 Determine IC50/MIC calc_inhibition->calc_ic50

General workflow for in vitro activity assessment of 4-FCA.

experimental_workflow_in_vivo cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis animal_prep Acclimatize & Group Animals compound_admin Administer 4-FCA/Control animal_prep->compound_admin carrageenan_injection Inject Carrageenan compound_admin->carrageenan_injection paw_volume Measure Paw Volume Periodically carrageenan_injection->paw_volume calc_edema Calculate Edema Inhibition paw_volume->calc_edema stat_analysis Statistical Analysis calc_edema->stat_analysis

Workflow for in vivo anti-inflammatory activity testing.

ivivc_logic cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_activity In Vitro Activity (IC50, MIC) correlation IVIVC Model invitro_activity->correlation Predicts invitro_pk In Vitro ADME (e.g., Microsomal Stability) invitro_pk->correlation Informs invivo_efficacy In Vivo Efficacy (e.g., Tumor Growth, Inflammation) invivo_pk In Vivo Pharmacokinetics (Cmax, Tmax, AUC) correlation->invivo_efficacy Predicts correlation->invivo_pk Correlates with

Logical relationship for In Vitro-In Vivo Correlation (IVIVC).

References

Unlocking the Therapeutic Potential of 4-Fluorocinnamic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-fluorocinnamic acid derivatives. By examining their structure-activity relationships (SAR), this document aims to illuminate the therapeutic potential of these compounds, supported by experimental data and detailed methodologies.

Cinnamic acid and its derivatives have long been a focal point of medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom at the fourth position of the phenyl ring in the cinnamic acid scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. This guide delves into the SAR of this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities.

Comparative Analysis of Biological Activities

The biological efficacy of this compound derivatives is intricately linked to the nature and position of substituents on the core structure. The following sections and tables summarize the quantitative data from various studies, offering a comparative overview of their performance.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The SAR studies suggest that modifications of the carboxylic acid group, such as amide and ester formation, and further substitutions on the phenyl ring, can significantly influence their anticancer potency.

Compound/DerivativeCell LineIC50 (µM)Reference
This compound amide derivative (Compound 7b)-GI50 = 3.903[1]
This compound hybrid with coumarin (Compound 4)HL60 (Leukemia)8.09[2]
MCF-7 (Breast Cancer)3.26[2]
A549 (Lung Cancer)9.34[2]
6-Cinnamoyl-4-arylaminothienopyrimidine (Compound 59e, a cinnamic acid derivative)A549 (Lung Cancer)0.04[3]
HeLa (Cervical Cancer)0.004[3]
Harmicine and cinnamic acid hybrid (Compound 36f)HepG2 (Liver Cancer)0.74[3]
Antimicrobial Activity

The antimicrobial potential of halogenated cinnamic acid derivatives has been explored, with a particular focus on their antifungal and antibacterial properties. While specific data on this compound esters is limited, studies on analogous 4-chlorocinnamic acid esters provide valuable insights into their SAR. The data suggests that the nature of the ester group plays a crucial role in determining the antimicrobial spectrum and potency.

Compound/DerivativeMicroorganismMIC (µmol/mL)Reference
Methoxyethyl 4-chlorocinnamateCandida albicans0.13[4][5]
Perillyl 4-chlorocinnamateCandida albicans0.024[4][5]
Methyl 4-chlorocinnamateStaphylococcus aureus> 5.09[5]
4-Chlorocinnamic acidEscherichia coli708 µM[6]
Bacillus subtilis708 µM[6]
4-Methoxycinnamic acidVarious bacteria and fungi50.4 - 449 µM[6]
Acetylcholinesterase (AChE) Inhibition

Derivatives of halogenated cinnamic acids have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. SAR studies reveal that the presence and position of the halogen atom, along with the nature of the side chain attached to the cinnamic acid backbone, are critical for potent and selective inhibition.

Compound/DerivativeEnzymeIC50 (µmol/L)Selectivity (AChE/BChE)Reference
4-Fluoro-substituted cinnamic acid derivative with piperidine side chain (Compound 6d)AChE1.11 ± 0.0846.58[7]
Cinnamic acid derivative with N-benzyl pyridinium moiety (Compound 80n)BuChE0.0019-[3]
Cinnamic acid derivative with N-benzyl pyridinium moiety (Compound 80l)AChE0.0121-[3]

Key Signaling Pathways

The anticancer effects of cinnamic acid derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most prominent pathways are the NF-κB and MAPK signaling cascades.

NF_kB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Expression (Inflammation, Proliferation) NFkB->Gene activates Cinnamic_Acid 4-Fluorocinnamic Acid Derivatives Cinnamic_Acid->IKK inhibit

NF-κB Signaling Pathway Inhibition

MAPK_Signaling_Pathway Growth_Factors Growth Factors Stress Ras Ras Growth_Factors->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Cell_Response Cellular Responses (Proliferation, Differentiation) Transcription_Factors->Cell_Response Cinnamic_Acid 4-Fluorocinnamic Acid Derivatives Cinnamic_Acid->Raf inhibit Cinnamic_Acid->MEK inhibit

MAPK Signaling Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Treat_Cells 3. Treat Cells with Compounds (24-72h) Compound_Prep->Treat_Cells Add_MTT 4. Add MTT Reagent (4h incubation) Treat_Cells->Add_MTT Solubilize 5. Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance 6. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 7. Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50

MTT Assay Experimental Workflow
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives reveal them to be a promising class of compounds with diverse pharmacological activities. The 4-fluoro substitution often enhances metabolic stability and can positively influence biological activity. Further derivatization, particularly at the carboxylic acid and the phenyl ring, offers a versatile platform for optimizing their therapeutic properties.

Future research should focus on synthesizing a broader range of this compound derivatives and conducting comprehensive biological evaluations to establish a more detailed and predictive SAR. Investigating their mechanisms of action at the molecular level and exploring their in vivo efficacy and safety profiles will be crucial steps in translating these promising compounds into novel therapeutic agents.

References

A Researcher's Guide to Isotopic Labeling of 4-Fluorocinnamic Acid for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of isotopic labels into a molecule is a powerful technique for elucidating reaction mechanisms, tracing metabolic pathways, and understanding enzyme kinetics. This guide provides a comparative overview of isotopic labeling strategies for 4-fluorocinnamic acid (4-FCA), a compound of interest in pharmaceutical and materials science research. We will explore the synthesis of deuterated (²H) and carbon-13 (¹³C) labeled 4-FCA, their applications in mechanistic studies, and compare these methods with alternative approaches. This guide is supported by experimental data and detailed protocols to assist researchers in selecting the optimal labeling strategy for their specific research questions.

Comparison of Isotopic Labeling Strategies

The choice of isotope and its position within the this compound molecule is dictated by the specific mechanistic question being addressed. Deuterium labeling is often employed to probe kinetic isotope effects (KIEs) associated with C-H bond cleavage, while ¹³C labeling is invaluable for tracing the metabolic fate of the carbon skeleton.

Labeling StrategyIsotopeTypical ApplicationAdvantagesDisadvantages
Deuterium Labeling ²H (D)Kinetic Isotope Effect (KIE) studies to identify rate-determining steps involving C-H bond cleavage.Relatively inexpensive starting materials (e.g., D₂O). Significant KIEs are often observed, providing clear mechanistic insights.Can sometimes alter reaction pathways due to the stronger C-D bond. Synthesis may require specific deuterating agents.
Carbon-13 Labeling ¹³CMetabolic pathway analysis and fluxomics. Elucidating skeletal rearrangements.Provides a direct tracer for the carbon backbone. Less likely to alter reaction kinetics compared to deuterium.¹³C-labeled starting materials are generally more expensive. Smaller KIEs compared to deuterium, which can be harder to measure.

Case Study: Elucidating the Biodegradation Pathway of this compound

A notable example where isotopic labeling can provide deeper mechanistic insights is in understanding the biodegradation of this compound by microbial consortia. Studies have shown that a consortium of Arthrobacter sp. and Ralstonia sp. can completely mineralize 4-FCA. The proposed pathway involves the conversion of 4-FCA to 4-fluorobenzoic acid (4-FBA) by Arthrobacter sp. via a β-oxidation mechanism, followed by the degradation of 4-FBA by Ralstonia sp.[1][2][3][4]

Isotopic labeling of 4-FCA could be used to definitively confirm and quantify the steps in this pathway. For instance, ¹³C-labeling of the carboxylic acid carbon could be used to trace its fate and confirm its removal during the conversion to 4-FBA. Deuterium labeling at the α or β positions of the side chain could be used to determine the kinetic isotope effect of the enzymatic reactions involved in the β-oxidation, providing evidence for the rate-determining step.

Quantitative Data from Biodegradation Studies

The following table summarizes kinetic data from the biodegradation of this compound by an Arthrobacter and Ralstonia consortium, which could be further investigated using isotopically labeled substrates to determine kinetic isotope effects.

ParameterValueOrganism/CultureReference
Maximal Growth Rate (μ_max_) on 4-FCA 0.025 h⁻¹Arthrobacter sp. strain G1[1]
Maximal Growth Rate (μ_max_) on 4-FBA 0.022 h⁻¹Ralstonia sp. strain H1[1]
4-FCA Conversion Rate (10 mM pulse) 2.8 mmol h⁻¹ g⁻¹ cell dry weightMixed Culture[2]
4-FCA Conversion Rate (16 mM pulse) 3.0 mmol h⁻¹ g⁻¹ cell dry weightMixed Culture[2]
Fluoride Formation Rate (10 mM 4-FCA) 1.23 mmol h⁻¹ g⁻¹ cellsMixed Culture[2]
Fluoride Formation Rate (16 mM 4-FCA) 1.22 mmol h⁻¹ g⁻¹ cellsMixed Culture[2]

Experimental Protocols

Synthesis of Deuterated this compound ([α-²H]-4-FCA)

This protocol is adapted from methods for the deuteration of similar cinnamic acid derivatives.

Materials:

  • 4-Fluorobenzaldehyde

  • Malonic acid-d₄

  • Pyridine

  • Piperidine

  • Anhydrous ethanol-d₁

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and malonic acid-d₄ (1.2 equivalents) in anhydrous ethanol-d₁.

  • Add pyridine (2 equivalents) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with 2M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield [α-²H]-4-Fluorocinnamic acid.

  • Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of ¹³C-Labeled this compound ([1-¹³C]-4-FCA)

This protocol utilizes a Wittig or Horner-Wadsworth-Emmons reaction with a ¹³C-labeled phosphonate ylide.

Materials:

  • 4-Fluorobenzaldehyde

  • Triethyl phosphonoacetate-¹³C₂ (or a similar ¹³C-labeled phosphonate)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate-¹³C₂ (1 equivalent) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Saponify the resulting ester using a standard procedure (e.g., with NaOH in ethanol/water followed by acidification) to obtain [1-¹³C]-4-Fluorocinnamic acid.

  • Purify the product by recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and the position of the ¹³C label.

Visualizing Mechanistic Studies and Synthetic Pathways

Synthesis_of_Deuterated_4FCA 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction_Vessel Knoevenagel Condensation 4-Fluorobenzaldehyde->Reaction_Vessel Malonic acid-d4 Malonic acid-d4 Malonic acid-d4->Reaction_Vessel [α-2H]-4-FCA [α-²H]-4-Fluorocinnamic Acid Reaction_Vessel->[α-2H]-4-FCA

Caption: Synthesis of [α-²H]-4-Fluorocinnamic Acid.

Biodegradation_Pathway cluster_Arthrobacter Arthrobacter sp. cluster_Ralstonia Ralstonia sp. 4-FCA This compound beta_oxidation β-Oxidation 4-FCA->beta_oxidation 4-FBA 4-Fluorobenzoic Acid beta_oxidation->4-FBA 4-FBA_2 4-Fluorobenzoic Acid 4-FBA->4-FBA_2 Degradation Ring Cleavage Mineralization Complete Mineralization Degradation->Mineralization 4-FBA_2->Degradation

Caption: Proposed Biodegradation Pathway of 4-FCA.

Alternative Methodologies

While isotopic labeling is a powerful tool, other techniques can also provide valuable mechanistic information.

MethodDescriptionAdvantagesDisadvantages
Transient-State Kinetics Studying the pre-steady-state kinetics of an enzyme-catalyzed reaction.Can provide information on individual steps in the reaction mechanism, including the rates of substrate binding, product release, and conformational changes.Requires specialized equipment (e.g., stopped-flow spectrophotometer). Can be complex to analyze the data.
Computational Chemistry Using quantum mechanics and molecular mechanics to model reaction pathways and transition states.Can provide detailed information about the electronic structure and energetics of reactants, intermediates, and transition states. Can be used to predict KIEs.The accuracy of the results depends on the level of theory and the quality of the model. Can be computationally expensive.
Site-Directed Mutagenesis Systematically replacing amino acid residues in an enzyme's active site and analyzing the effect on catalysis.Can identify key catalytic residues and their roles in the reaction mechanism.Can be time-consuming to create and characterize a large number of mutants. The interpretation of the results can sometimes be ambiguous.

Conclusion

The isotopic labeling of this compound with deuterium or carbon-13 offers a versatile and powerful approach to unraveling complex reaction mechanisms. By carefully selecting the isotope and its position, researchers can gain detailed insights into enzymatic and chemical processes. When combined with kinetic analysis and other techniques, isotopic labeling provides a robust framework for mechanistic studies, ultimately contributing to advancements in drug development and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize these techniques in their own investigations.

References

A Comparative Guide to the Antimicrobial Spectrum of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance is a pressing global health challenge, necessitating the discovery and development of novel antimicrobial agents. Cinnamic acid, a naturally occurring organic compound found in plants, and its derivatives have garnered significant interest for their broad-spectrum antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of key cinnamic acid derivatives, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of new therapeutic leads.

Quantitative Antimicrobial Profile of Cinnamic Acid Derivatives

The antimicrobial efficacy of various cinnamic acid derivatives has been evaluated against a range of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this assessment. The following table summarizes the MIC values for prominent cinnamic acid derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. Lower MIC values indicate greater antimicrobial potency.

DerivativeMicroorganismTypeMIC (µg/mL)Reference
Cinnamic Acid Staphylococcus aureusGram-positive>5000[4]
Escherichia coliGram-negative>5000[4]
Mycobacterium tuberculosis H37RvAcid-fast250-675[4]
Bacillus subtilisGram-positive89.1[5]
Pseudomonas aeruginosaGram-negative>4000[5]
Cinnamaldehyde Escherichia coliGram-negative-[6]
Staphylococcus aureusGram-positive-[6]
p-Coumaric Acid Staphylococcus aureusGram-positive-[7]
Escherichia coliGram-negative-[7]
Pseudomonas aeruginosaGram-negative-[7]
Ferulic Acid Escherichia coliGram-negative100[8]
Pseudomonas aeruginosaGram-negative100[8]
Staphylococcus aureusGram-positive1100[8]
Listeria monocytogenesGram-positive1250[8]
Caffeic Acid Escherichia coli O157:H7Gram-negative<1 log reduction at 4.5 mM[9]
Salmonella TyphimuriumGram-negative1.91 log reduction at 4.5 mM[9]
Listeria monocytogenesGram-positive<1 log reduction at 4.5 mM[9]
Methyl Cinnamate Bacillus subtilisGram-positive2000[5]
Escherichia coliGram-negative>4000[5]
Staphylococcus aureusGram-positive>4000[5]
Pseudomonas aeruginosaGram-negative>4000[5]

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Deciphering the Mechanism of Action

The antimicrobial activity of cinnamic acid and its derivatives is often attributed to their ability to disrupt the structural integrity and function of microbial cell membranes.[10][11] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and the subsequent leakage of vital intracellular components such as ions and ATP.[10] This disruption of the cell's physical barrier and its energy metabolism ultimately leads to cell death.

antimicrobial_mechanism cluster_environment Extracellular Environment cluster_cell Bacterial Cell Cinnamic_Acid_Derivative Cinnamic Acid Derivative Cell_Membrane Cell Membrane Cinnamic_Acid_Derivative->Cell_Membrane Disrupts Integrity Intracellular_Components Intracellular Components (Ions, ATP) Cell_Membrane->Intracellular_Components Leakage Cell_Death Cell Death Intracellular_Components->Cell_Death Depletion leads to

Caption: Mechanism of antimicrobial action of cinnamic acid derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible assessment of antimicrobial activity is crucial. The following are standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of the cinnamic acid derivative in a suitable solvent at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[1]

  • Sterilize the stock solution by filtration.

2. Preparation of Microtiter Plate:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[9]

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.[9]

3. Preparation of Inoculum:

  • From a pure overnight culture, suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1]

4. Inoculation and Incubation:

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for many bacteria).[12]

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[1]

broth_microdilution_workflow Start Start Prepare_Stock Prepare Antimicrobial Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Read MIC Value (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution MIC Assay.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[6]

1. Preparation of Antimicrobial Plates:

  • Prepare a series of dilutions of the cinnamic acid derivative in a suitable solvent.

  • Add a specific volume of each antimicrobial dilution to molten agar (e.g., Mueller-Hinton agar) to achieve the desired final concentrations.[13]

  • Pour the agar into petri dishes and allow them to solidify.[14] Prepare a control plate with no antimicrobial agent.

2. Preparation of Inoculum:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • This method allows for the testing of multiple bacterial strains on each plate.

3. Inoculation:

  • Spot-inoculate the prepared bacterial suspensions onto the surface of each agar plate, including the control plate. An inoculum-replicating apparatus can be used for this purpose.[15]

4. Incubation:

  • Incubate the plates at the appropriate temperature and duration for the test organisms.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism at the inoculation spot.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.

1. Preparation of Inoculum:

  • Prepare a standardized bacterial inoculum (0.5 McFarland) and uniformly swab it onto the surface of an agar plate (e.g., Mueller-Hinton agar).[16]

2. Application of Disks:

  • Place paper disks impregnated with a known concentration of the cinnamic acid derivative onto the agar surface.[16][17]

3. Incubation:

  • Incubate the plate under appropriate conditions.

4. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).

  • The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent. While primarily qualitative, it can be correlated with MIC values using standardized charts.[16]

References

Validating 4-Fluorocinnamic Acid as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for advancing scientific discovery. 4-Fluorocinnamic acid (4-FCA), a halogenated derivative of the naturally occurring cinnamic acid, has emerged as a versatile building block in various research and development endeavors. This guide provides an objective comparison of 4-FCA with relevant alternatives, supported by experimental data, to validate its use as a valuable research tool.

Physicochemical Properties and Synthetic Utility

The introduction of a fluorine atom at the para position of the cinnamic acid phenyl ring imparts unique physicochemical properties that are advantageous in drug discovery and materials science. Fluorination is known to enhance metabolic stability, improve cell permeability, and increase binding affinity of molecules to their biological targets.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logP (Calculated)
This compound C₉H₇FO₂166.15207 - 2114.431.92[1]
Cinnamic AcidC₉H₈O₂148.161334.442.13[1]
4-Chlorocinnamic AcidC₉H₇ClO₂182.60248 - 2514.292.58
4-Hydroxycinnamic Acid (p-Coumaric Acid)C₉H₈O₃164.16210 - 2134.581.48

4-FCA is a key intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory and anticancer agents. Its utility is particularly evident in the synthesis of fluorinated chalcones, which are precursors to flavonoids and other biologically active compounds.[2][3]

Comparative Performance in Biological Assays

The true validation of a research tool lies in its performance in relevant biological assays. Here, we compare the activity of 4-FCA and its derivatives with other cinnamic acid analogs in key research applications.

Enzyme Inhibition: A Case Study of Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis and a target for developing treatments for hyperpigmentation disorders. Cinnamic acid and its derivatives are known inhibitors of this enzyme. While direct IC50 values for 4-FCA are not consistently reported, derivatives synthesized from it show potent inhibitory activity. For instance, a 4-fluoro-substituted cinnamic acid ester derivative demonstrated strong tyrosinase inhibition with an IC50 value of 8.3 µM.[4] This highlights the potential of the 4-fluoro-cinnamic scaffold in designing potent enzyme inhibitors.

Table 2: Comparative Tyrosinase Inhibitory Activity of Cinnamic Acid Derivatives

CompoundIC50 ValueInhibition Type
4-Hydroxycinnamic Acid0.096 mM (on L-dopa)[5]Competitive
Cinnamic Acid201.4 µM[4]Competitive
2-Hydroxycinnamic Acid Derivative (Compound 1)0.22 mM[6]Noncompetitive
4-Fluoro-substituted Cinnamic Acid Ester (Compound 5g)8.3 µM[4]Mixed-type
Kojic Acid (Positive Control)14.15 - 32.2 µM[4][7]Not specified
Anticancer Activity

Table 3: Comparative Anticancer Activity (IC50) of Cinnamic Acid and its Derivatives

CompoundCell LineIC50 Value
Cinnamic AcidHT-144 (Melanoma)2.4 mM[9]
Cinnamic Acid Derivative (Compound 4ii)A-549 (Lung)>240 µM[10]
Cinnamic Acid Derivative (Compound 5)A-549 (Lung)10.36 µM[11]
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid)MDA-MB-231 (Breast)>100 µM[12]
Doxorubicin (Positive Control)A549 (Lung)9.44 µM[13]
Antimicrobial Activity

Cinnamic acid and its derivatives exhibit a broad spectrum of antimicrobial activity. Halogenated derivatives, in particular, have shown enhanced efficacy. While comprehensive MIC data for 4-FCA is limited, 4-chlorocinnamic acid has reported MIC values of 708 µM against E. coli and B. subtilis.[1] This suggests that 4-FCA is a promising candidate for the development of novel antimicrobial agents.

Table 4: Comparative Antimicrobial Activity (MIC) of Cinnamic Acid Derivatives

Compound/DerivativeMicroorganismMIC Value (µM)
4-Chlorocinnamic AcidE. coli, B. subtilis708[1]
4-Methoxycinnamic AcidVarious Fungi50.4 - 449[1][2]
Synthetic Cinnamide 6Candida albicans626.62[14]
Synthetic Cinnamide 18Staphylococcus aureus458.15[14]

Experimental Protocols

To facilitate the validation and application of 4-FCA in your research, we provide detailed methodologies for key experiments.

Synthesis of Fluorinated Chalcones from this compound

This protocol outlines a general procedure for the Claisen-Schmidt condensation to synthesize fluorinated chalcones, which are valuable intermediates in drug discovery.

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 4-FCA This compound Acid_Chloride 1. Convert to Acid Chloride (e.g., with SOCl₂) 4-FCA->Acid_Chloride Step 1 Substituted_Acetophenone Substituted Acetophenone Condensation 2. Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH in Ethanol) Substituted_Acetophenone->Condensation Step 2b Acid_Chloride->Condensation Step 2a Chalcone Fluorinated Chalcone Condensation->Chalcone

Caption: Workflow for the synthesis of fluorinated chalcones from 4-FCA.

Methodology:

  • Acid Chloride Formation: Convert this compound to its corresponding acid chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent.

  • Claisen-Schmidt Condensation: In a separate flask, dissolve a substituted acetophenone and a base catalyst (e.g., sodium hydroxide) in a suitable solvent like ethanol.

  • Slowly add the 4-fluorocinnamoyl chloride to the acetophenone solution while stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Upon completion, the fluorinated chalcone product is isolated through filtration or extraction and purified using recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18]

Experimental Workflow

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with 4-FCA/derivatives Seed_Cells->Treat_Cells Incubate_24_72h 3. Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_MTT 4. Add MTT reagent Incubate_24_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours (Formazan formation) Add_MTT->Incubate_4h Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance 7. Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: General workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-FCA or its derivatives. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][19]

Experimental Workflow

MIC_Workflow Prepare_Dilutions 1. Prepare serial dilutions of 4-FCA in a 96-well plate Inoculate 2. Inoculate wells with a standardized microbial suspension Prepare_Dilutions->Inoculate Incubate 3. Incubate at the appropriate temperature Inoculate->Incubate Observe_Growth 4. Visually inspect for microbial growth (turbidity) Incubate->Observe_Growth

Caption: Workflow for determining the MIC using the broth microdilution method.

Methodology:

  • Serial Dilutions: Prepare a two-fold serial dilution of 4-FCA in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of 4-FCA that completely inhibits the visible growth of the microorganism.

Modulation of Cellular Signaling Pathways

Cinnamic acid and its derivatives are known to modulate key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and apoptosis.[20][21] While direct evidence for 4-FCA's modulation of these pathways is still emerging, its structural similarity to other active cinnamic acids suggests it likely has similar effects.

NF-κB Signaling Pathway

NFkB_Pathway IKK IKK Complex IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces 4FCA 4-FCA (Potential Inhibitor) 4FCA->IKK Inhibits MAPK_Pathway Ras_Raf Ras/Raf MEK MEK Ras_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Differentiation Transcription_Factors->Cellular_Response Regulates 4FCA 4-FCA (Potential Modulator) 4FCA->Ras_Raf Potentially Inhibits

References

Safety Operating Guide

Personal protective equipment for handling 4-Fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Fluorocinnamic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Signal Word: Danger[1]

Primary Hazards:

  • Acute oral toxicity[1]

  • Skin corrosion/irritation[2][4]

  • Serious eye damage/eye irritation[2][4]

  • Specific target organ toxicity — single exposure (respiratory tract irritation)[2]

A summary of key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C9H7FO2[2]
Molecular Weight 166.15 g/mol [2][4]
Appearance Off-white to white solid[1][5]
Melting Point 209 - 210 °C (408 - 410 °F)
Hazard Statements H301, H315, H319, H335
UN Number 2811[1]
Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment must be worn at all times when handling this compound.[6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield (European standard - EN 166).[2]Protects against splashes and dust, preventing serious eye irritation.[7]
Hand Protection Chemical-resistant protective gloves (e.g., neoprene or butyl rubber).[2][7][8]Prevents skin contact and subsequent irritation.[7] Always inspect gloves before use and remove them carefully to avoid skin contamination.[1][8]
Body Protection A lab coat or other suitable protective clothing.[6][9]Protects skin and personal clothing from spills and contamination.[7]
Respiratory Protection A dust mask (e.g., N95) or a respirator with a P2 filter is required when dust is generated or if ventilation is inadequate.[9]Prevents inhalation of dust, which can cause respiratory irritation.[9]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following steps should be followed:

3.1. Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][9]

  • Ensure that an emergency eyewash station and a safety shower are readily accessible.[8][9]

  • Assemble all necessary PPE and ensure it is in good condition before starting any work.

  • Keep the container of this compound tightly closed when not in use.[1][10]

3.2. Handling and Use:

  • Avoid the formation of dust during handling.[1][2][10]

  • Weigh the compound carefully, minimizing the generation of airborne particles.[9]

  • Do not breathe in dust, vapor, mist, or gas.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in the work area.[1][9]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3][9]

3.3. Storage:

  • Store in a cool, dry, and well-ventilated place.[5][10]

  • Keep the container tightly sealed to prevent moisture absorption.[5]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][5]

Emergency and Disposal Plan

4.1. First Aid Measures:

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor.[1] Rinse mouth with water; do not induce vomiting.[2]
If on Skin Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1] Seek immediate medical attention if irritation persists.[2]
If Inhaled Move the person to fresh air and keep them comfortable for breathing.[1][2][10] Call a POISON CENTER or doctor if you feel unwell.[1][2]
If in Eyes Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing.[1][3] Seek immediate medical advice.[2]

4.2. Spill and Leak Procedures:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Avoid dust formation.[1][2]

  • Sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1][2][10]

  • Do not let the product enter drains.

4.3. Disposal Plan:

  • Dispose of this compound and its container as hazardous waste.[6]

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste. Leave the chemical in its original container if possible.

  • Contact your institution's environmental health and safety (EHS) office to schedule a pickup for the hazardous waste.[6]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage_disposal Storage & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling storage Store in a Cool, Dry, Ventilated Area prep_materials->storage Store Unused Chemical handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE cleanup_waste->cleanup_doff_ppe disposal Dispose of as Hazardous Waste cleanup_waste->disposal cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorocinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Fluorocinnamic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.